molecular formula C9H9ClN2S B181804 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine CAS No. 83548-58-7

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Cat. No.: B181804
CAS No.: 83548-58-7
M. Wt: 212.7 g/mol
InChI Key: HDOQGBZKVBVNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine (CAS 83548-58-7) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a thieno[2,3-d]pyrimidine scaffold, a privileged structure in pharmaceutical development known for its structural resemblance to purine bases, which allows it to interact effectively with a variety of biological targets . The reactive 4-chloro group serves as a key synthetic handle, enabling facile nucleophilic substitution to create a diverse array of derivatives for structure-activity relationship (SAR) studies . The primary research value of this compound and its derivatives lies in the development of novel antitumor agents. The thieno[2,3-d]pyrimidine core has been extensively investigated as a scaffold for synthesizing molecules that can trigger programmed cell death (apoptosis) and overcome multidrug resistance in cancer cells . Research indicates that such compounds can act as potent, target-oriented agents, with mechanisms of action that include the inhibition of key receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . By modulating these critical pathways, researchers can develop compounds that inhibit angiogenesis and suppress cancer cell proliferation. This product is offered for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-4-5(2)13-9-7(4)8(10)11-6(3)12-9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOQGBZKVBVNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366129
Record name 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83548-58-7
Record name 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that holds a significant place in modern drug discovery. Structurally, it can be considered a bioisostere of purine, the fundamental building block of adenine and guanine found in DNA and RNA.[1][2] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often by competing with natural purine-based ligands. The scaffold is known for its π-rich, yet electron-deficient nature, which facilitates diverse biological interactions and allows for extensive synthetic modification.[2]

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective effects.[1][2] A significant area of interest is their role as kinase inhibitors, with many derivatives targeting crucial signaling proteins like VEGFR-2, which is implicated in tumor angiogenesis.[3]

This guide focuses specifically on This compound , a key intermediate and building block. The presence of the chloro group at the 4-position is of paramount synthetic importance. This atom activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), providing a reactive handle for introducing a vast range of functional groups and building molecular complexity. Understanding the core physicochemical properties of this molecule is therefore essential for its effective utilization in the synthesis of novel therapeutic agents.

Molecular Structure and Chemical Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers. These data provide the unambiguous identity required for regulatory submissions, database searches, and scientific communication.

Caption: Molecular Structure of this compound

Table 1: Core Chemical Identifiers

Identifier Value Source
CAS Number 83548-58-7 [][5]
Molecular Formula C₉H₉ClN₂S []
Molecular Weight 212.7 g/mol []
IUPAC Name This compound []
InChI InChI=1S/C9H9ClN2S/c1-4-5(2)13-9-7(4)8(10)11-6(3)12-9/h1-3H3 []
InChIKey HDOQGBZKVBVNLU-UHFFFAOYSA-N []

| Canonical SMILES | CC1=C(C)SC2=C1C(Cl)=NC(C)=N2 |[] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific reaction conditions. While extensive experimental data for this specific molecule is limited in public literature, available data and properties of analogous structures provide a solid foundation for its characterization.

Table 2: Summary of Physicochemical Data

Property Value Remarks and Experimental Context
Appearance White to light yellow solid. Based on data for similar thieno[2,3-d]pyrimidines.[6] Visual inspection is the primary method of determination.
Density 1.327 g/cm³ This is a calculated value and serves as a useful estimate for formulation and reaction volume calculations.[]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform). High lipophilicity due to the fused ring system and methyl groups suggests poor aqueous solubility. This is typical for heterocyclic intermediates.[7]
Melting Point Not explicitly reported. Analogue 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine melts at 112 °C.[6] The melting point is expected to be a sharp, defined range, indicative of purity.

| Stability | Stable under normal storage conditions. Sensitive to strong acids, bases, and moisture. | The chloro-substituent can be hydrolyzed under harsh aqueous acidic or basic conditions. Recommended storage is under an inert atmosphere (e.g., Argon) at 2-8°C.[6] |

Spectral Analysis: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of a synthesized compound. While specific spectra for this compound are not publicly available, an experienced chemist can predict the characteristic signals based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. Three distinct singlets should be observed in the aliphatic region (typically δ 2.0-3.0 ppm), corresponding to the three non-equivalent methyl groups (-CH₃) at positions 2, 5, and 6. The integration of each peak should correspond to three protons. The absence of aromatic protons simplifies the spectrum significantly.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals. The three methyl carbons would appear upfield (typically δ 15-25 ppm). The remaining six signals would correspond to the carbons of the fused heterocyclic core, appearing further downfield in the aromatic/heteroaromatic region (typically δ 110-170 ppm). The carbon bearing the chlorine atom (C4) would be significantly influenced by the electronegative substituent.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 212. A characteristic isotopic pattern (M+2 peak) at m/z 214 with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

    • ~2900-3000 cm⁻¹: C-H stretching from the methyl groups.

    • ~1550-1620 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine and thiophene rings.

    • ~1000-1200 cm⁻¹: C-N stretching vibrations.

    • ~700-800 cm⁻¹: C-Cl stretching vibration.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is dominated by the reactivity of the C4-chloro substituent.

cluster_reactions Nucleophilic Aromatic Substitution (SNAr) at C4 cluster_products Diverse C4-Functionalized Derivatives start 4-Chloro-2,5,6-trimethyl- thieno[2,3-d]pyrimidine amine Amine (R-NH₂) [Base, Solvent, Heat] start->amine SNAr thiol Thiol (R-SH) [Base, Solvent] start->thiol SNAr alkoxide Alkoxide (R-O⁻) [Solvent] start->alkoxide SNAr amino_prod 4-Amino- Derivatives amine->amino_prod thio_prod 4-Thioether- Derivatives thiol->thio_prod alkoxy_prod 4-Alkoxy- Derivatives alkoxide->alkoxy_prod

Caption: Key Synthetic Transformations via SNAr at the C4 Position.

The electron-withdrawing pyrimidine ring activates the C4 position, making the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, including:

  • Amines (R-NH₂): Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base (e.g., DIPEA) and heat, yields 4-amino-thieno[2,3-d]pyrimidine derivatives. This is a cornerstone reaction for building libraries of potential kinase inhibitors.

  • Thiols (R-SH): Thiolates, generated from thiols and a base, readily displace the chloride to form 4-thioether derivatives.

  • Alcohols/Phenols (R-OH): In the presence of a strong base (e.g., NaH) to form the corresponding alkoxide/phenoxide, alcohols and phenols can be coupled to the C4 position to generate 4-alkoxy/aryloxy derivatives.

This reactivity makes the title compound an ideal scaffold for generating a diverse library of compounds for structure-activity relationship (SAR) studies.[1]

Exemplary Experimental Protocol: C4 Amination

To illustrate the practical application of this compound's reactivity, the following is a representative, self-validating protocol for a nucleophilic substitution reaction.

Objective: To synthesize a 4-amino-2,5,6-trimethylthieno[2,3-d]pyrimidine derivative via SNAr.

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as n-butanol, isopropanol, or DMF (approx. 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.1-1.5 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Causality Insight: The excess base is crucial. It neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile and driving the equilibrium towards the product.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and the solvent's boiling point.

  • Monitoring and Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation Checkpoint: A complete reaction is indicated by the consumption of the starting material (visualized on TLC plate, often with a different Rf value) and the appearance of a new spot corresponding to the product. LC-MS confirmation will show a mass peak corresponding to the expected product.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude residue is typically purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure 4-amino derivative.

    • Final Validation: The purity and identity of the final product must be confirmed by spectroscopic methods (¹H NMR, MS) as described in Section 3.

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular tool. Its core physicochemical properties—a stable, crystalline solid with predictable solubility—make it a reliable reagent in a laboratory setting. The true power of this compound lies in the inherent reactivity of its C4-chloro substituent, which serves as a gateway for extensive synthetic diversification. For researchers in medicinal chemistry and drug development, this molecule represents a valuable starting point for exploring the rich pharmacology of the thieno[2,3-d]pyrimidine scaffold, enabling the rational design and synthesis of novel, potent, and selective therapeutic candidates.

References

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

Sources

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Introduction: Unveiling a Key Heterocyclic Intermediate

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the thieno[2,3-d]pyrimidine scaffold has garnered significant attention due to its versatile biological activities. This guide provides a comprehensive technical overview of a specific, highly functionalized member of this family: This compound .

Identified by the CAS Number 83548-58-7 , this compound serves as a crucial intermediate, a molecular linchpin for the synthesis of more complex molecules with potential therapeutic applications.[][2] The pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA, and its derivatives are prevalent in a wide array of approved drugs.[3] The fusion of a thiophene ring to the pyrimidine core, as in thieno[2,3-d]pyrimidines, creates a bioisostere with unique electronic and steric properties, often enhancing target binding and pharmacokinetic profiles. This guide will delve into the synthesis, properties, reactivity, and safe handling of this compound, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for its effective utilization.

PART 1: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the starting point for all subsequent research and development. The key identifiers and physicochemical data for this compound are summarized below for easy reference.

PropertyValueSource
CAS Number 83548-58-7[][2]
Molecular Formula C₉H₉ClN₂S[]
Molecular Weight 212.7 g/mol []
IUPAC Name This compound[]
Density 1.327 g/cm³[]
InChI Key HDOQGBZKVBVNLU-UHFFFAOYSA-N[]
SMILES CC1=C(SC2=C1C(=NC(=N2)C)Cl)C[]
Appearance White to light yellow solid (based on related compounds)[4]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established heterocyclic chemistry principles, a robust and logical synthetic pathway can be proposed. The most common and industrially scalable method for introducing a chlorine atom at the 4-position of a pyrimidine ring is through the chlorination of its corresponding pyrimidin-4-one precursor.

Proposed Synthetic Workflow

The synthesis logically proceeds in two main stages: first, the construction of the core heterocyclic system, 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, followed by its chlorination.

Synthesis_Workflow A Starting Materials (e.g., 2-Amino-4,5-dimethylthiophene-3-carbonitrile) B Cyclization (Formation of Pyrimidinone Ring) A->B Reagents: Acetyl Chloride, followed by cyclization C Intermediate: 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one B->C D Chlorination (e.g., with POCl₃) C->D Key Step E Final Product: This compound D->E Reactivity_Diagram Start Product Start->Product + Nu-H Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH HCl HCl

Sources

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, delve into its synthesis and chemical reactivity, and contextualize its role as a versatile scaffold for the development of novel therapeutic agents. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule's potential in their work.

Introduction to the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry. As a bioisostere of purine, it allows for interaction with a wide array of biological targets, particularly kinases and other ATP-binding proteins. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The strategic functionalization of this core structure is paramount to modulating its pharmacological profile.

This compound represents a key intermediate in this field. The presence of the chloro group at the 4-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups to build libraries of candidate molecules. The trimethyl substitution pattern on the thiophene and pyrimidine rings serves to fine-tune the steric and electronic properties of the core, influencing solubility, metabolic stability, and target binding affinity.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 83548-58-7[][3]
Molecular Formula C₉H₉ClN₂S[]
Molecular Weight 212.70 g/mol []
Density (Predicted) 1.327 g/cm³[]
Canonical SMILES CC1=C(SC2=C1C(=NC(=N2)C)Cl)C[]
InChI Key HDOQGBZKVBVNLU-UHFFFAOYSA-N[]
Synonyms AKOS BBS-00006646[][3]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: The logical approach involves a three-component Gewald reaction to form a polysubstituted 2-aminothiophene, which is then cyclized to form the thienopyrimidinone, followed by chlorination.

  • Step 1: Gewald Aminothiophene Synthesis. The reaction of 2-butanone (a ketone), malononitrile (an active methylene nitrile), and elemental sulfur in the presence of a morpholine catalyst yields 2-amino-3-cyano-4,5-dimethylthiophene. The mechanism involves an initial Knoevenagel condensation between the ketone and nitrile, followed by a Michael addition of sulfur and subsequent ring closure and tautomerization. Morpholine acts as a base to facilitate these steps.

  • Step 2: Pyrimidine Ring Formation. The resulting 2-aminothiophene is then reacted with acetic anhydride. This serves a dual purpose: acetylation of the amino group and subsequent intramolecular cyclization via Thorpe-Ziegler condensation to form the 2-methyl-thieno[2,3-d]pyrimidin-4-one intermediate.

  • Step 3: Chlorination. The final step is the conversion of the pyrimidinone (a lactam) to the target 4-chloro derivative. This is classically achieved by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃). POCl₃ is highly effective as it acts as both the chlorine source and a dehydrating agent, driving the reaction to completion.

Synthetic Pathway reagents1 2-Butanone + Malononitrile + Sulfur intermediate1 2-Amino-3-cyano- 4,5-dimethylthiophene reagents1->intermediate1 Gewald Reaction (Morpholine) reagents2 Acetic Anhydride intermediate2 2,5,6-Trimethyl- 3H-thieno[2,3-d]pyrimidin-4-one reagents2->intermediate2 Cyclization (Heat) reagents3 POCl₃ product 4-Chloro-2,5,6- trimethylthieno[2,3-d]pyrimidine reagents3->product Chlorination (Heat)

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The primary locus of reactivity on this compound is the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms renders this position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a medicinal chemistry building block.

Causality of Reactivity: The SₙAr mechanism is facilitated by the ability of the heterocyclic ring to stabilize the negative charge of the intermediate Meisenheimer complex. This allows for the displacement of the chloride leaving group by a wide range of nucleophiles under relatively mild conditions.

Key Derivatization Reactions:

  • Amination: Reaction with primary or secondary amines (aliphatic or aromatic) yields 4-amino-thieno[2,3-d]pyrimidine derivatives. This is one of the most common modifications to explore structure-activity relationships (SAR).

  • Alkoxylation/Aryloxylation: Treatment with sodium or potassium alkoxides or phenoxides results in the formation of 4-ether linkages.

  • Thiolation: Reaction with thiols or thiophenols in the presence of a base produces 4-thioether derivatives.

  • Cross-Coupling Reactions: While less common than SₙAr, the C4-Cl bond can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding synthetic possibilities.

Reactivity and Derivatization cluster_nucleophiles Nucleophiles cluster_products Products start 4-Chloro-2,5,6-trimethyl- thieno[2,3-d]pyrimidine amine R₁R₂NH alcohol R-OH / Base thiol R-SH / Base amino_prod 4-Amino Derivatives amine->amino_prod SₙAr (Amination) ether_prod 4-Ether Derivatives alcohol->ether_prod SₙAr (O-Alkylation) thio_prod 4-Thioether Derivatives thiol->thio_prod SₙAr (S-Alkylation)

Caption: Key derivatization pathways via nucleophilic aromatic substitution (SₙAr).

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for generating libraries of bioactive compounds.[4] The synthetic accessibility and predictable reactivity of the 4-chloro position allow for a systematic exploration of the chemical space around the thienopyrimidine scaffold.

Workflow in Medicinal Chemistry:

  • Scaffold Selection: The thieno[2,3-d]pyrimidine core is chosen based on its known interactions with a target class (e.g., kinases).

  • Intermediate Synthesis: this compound is synthesized as the key electrophilic intermediate.

  • Library Generation: Parallel synthesis techniques are employed to react the chloro-intermediate with a diverse set of nucleophiles (amines, alcohols, etc.), rapidly generating a library of hundreds or thousands of unique analogues.

  • Biological Screening: The library is screened against the biological target of interest in high-throughput screening (HTS) assays.

  • Hit-to-Lead Optimization: "Hit" compounds from the screen are resynthesized, and further modifications are made to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, advancing them toward "lead" status.

Drug Discovery Workflow A Core Scaffold Selection (Thieno[2,3-d]pyrimidine) B Synthesis of Key Intermediate (4-Chloro-Derivative) A->B C Parallel Synthesis (Library Generation via SₙAr) B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Sources

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to the native purine ring system. This relationship allows its derivatives to act as effective mimics and inhibitors in various biological pathways.[1][2] Consequently, compounds based on this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The precise structural characterization of these molecules is a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring their quality and efficacy in drug development pipelines. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a representative derivative, this compound, integrating data from synthesis, mass spectrometry, and spectroscopic techniques.

Rationale and Strategy for Structure Elucidation

The unambiguous determination of a novel chemical entity's structure is a cornerstone of chemical and pharmaceutical science. The strategy employed here is a multi-faceted approach where each analytical technique provides a unique and complementary piece of the structural puzzle.

  • Synthesis: A logical synthetic pathway provides the foundational blueprint of the molecule. By controlling the assembly of well-defined starting materials, we can propose a highly probable structure for the final product.

  • Mass Spectrometry (MS): This technique serves as the first checkpoint, providing the exact molecular weight and, through high-resolution analysis, the elemental formula. The isotopic distribution pattern is crucial for confirming the presence of specific elements like chlorine.

  • Infrared (IR) Spectroscopy: IR analysis offers a rapid and effective method for identifying the key functional groups within the molecule and confirming the success of specific chemical transformations (e.g., the conversion of a hydroxyl group to a chloride).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural elucidation in solution, NMR (¹H, ¹³C, and 2D techniques) maps the precise connectivity of the atomic framework, revealing the proton and carbon environments and their relationships.

The convergence of data from these independent methods provides a self-validating system that confirms the proposed structure with a high degree of confidence.

cluster_synthesis Proposed Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_conclusion Confirmation Syn Logical Synthesis MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Syn->MS Provides Proposed Structure IR Infrared (IR) Spectroscopy - Functional Groups Syn->IR Provides Proposed Structure NMR NMR Spectroscopy (¹H, ¹³C) - C-H Framework Syn->NMR Provides Proposed Structure Confirm Confirmed Structure of This compound MS->Confirm Convergent Data IR->Confirm Convergent Data NMR->Confirm Convergent Data

Figure 1: The integrated workflow for structure elucidation.

Proposed Synthesis Pathway

The synthesis of the title compound is logically approached via a multi-step sequence, beginning with the construction of the core thiophene ring, followed by the annulation of the pyrimidine ring, and concluding with a functional group modification. A common and efficient method involves an initial Gewald reaction.[5]

  • Step 1: Gewald Aminothiophene Synthesis. The reaction between 2-butanone, elemental sulfur, and an active methylene compound like methyl cyanoacetate, catalyzed by a base such as morpholine, yields a substituted 2-aminothiophene. This reaction assembles the substituted thiophene ring in a single, efficient step.

  • Step 2: Pyrimidine Ring Formation. The resulting 2-aminothiophene undergoes cyclization with acetonitrile under appropriate conditions to form the 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one intermediate. This step builds the pyrimidine portion of the bicyclic system.

  • Step 3: Chlorination. The final step is the conversion of the hydroxyl group (in its tautomeric keto form) at the C4 position to a chloro group. This is reliably achieved using a potent chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), yielding the target molecule.[6][7]

A 2-Butanone + Methyl Cyanoacetate + Sulfur B 2-Amino-4,5-dimethyl-thiophene-3-carboxylate A->B Gewald Reaction (Morpholine) C 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one B->C Cyclization (Acetonitrile) D This compound C->D Chlorination (POCl₃)

Figure 2: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis

Step 3: Chlorination of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • To a stirred solution of 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq), add phosphoryl chloride (POCl₃) (5.0 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with an organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectrometric and Spectroscopic Analysis

Mass Spectrometry (MS)

Causality: Mass spectrometry is employed first to confirm the gross molecular properties. It validates the molecular weight of the product from the proposed synthesis and, critically, confirms the successful incorporation of a single chlorine atom through its distinct isotopic signature.

Expected Data: The molecular formula C₉H₉ClN₂S has a calculated molecular weight of approximately 212.7 g/mol .[] A key diagnostic feature is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a molecule containing one chlorine atom will exhibit two major peaks in the mass spectrum: a molecular ion peak (M⁺) and an (M+2)⁺ peak, with a relative intensity ratio of approximately 3:1.[9]

Table 1: Predicted Mass Spectrometry Data

Parameter Expected Value Rationale
Molecular Ion (M⁺) m/z ≈ 212 Corresponds to [C₉H₉³⁵ClN₂S]⁺
Isotope Peak (M+2)⁺ m/z ≈ 214 Corresponds to [C≉H₉³⁷ClN₂S]⁺

| Intensity Ratio (M⁺:M+2)⁺ | ~3:1 | Natural isotopic abundance of ³⁵Cl:³⁷Cl |

Parent [C₉H₉ClN₂S]⁺˙ m/z = 212/214 Frag1 Loss of •Cl [C₉H₉N₂S]⁺ m/z = 177 Parent->Frag1 - 35/37 Frag2 Loss of •CH₃ [C₈H₆ClN₂S]⁺˙ m/z = 197/199 Parent->Frag2 - 15

Figure 3: A simplified potential fragmentation pathway.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present and confirm the key chemical transformation of the synthesis. The presence of aromatic and aliphatic C-H bonds and C=C/C=N double bonds is expected. Most importantly, the absence of a broad O-H stretching band (from the pyrimidinone precursor) and a strong C=O carbonyl band provides strong evidence for the successful chlorination at the C4 position.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Significance
~3100 - 3000 C-H Stretch (Aromatic) Confirms the presence of the heterocyclic rings.
~2980 - 2850 C-H Stretch (Aliphatic) Indicates the presence of the three methyl groups.
~1620 - 1550 C=N Stretch Characteristic of the pyrimidine ring system.[10]
~1550 - 1450 C=C Stretch Characteristic of the thieno[2,3-d]pyrimidine core.
~800 - 700 C-Cl Stretch Suggests the presence of the chloro-substituent.
Absence >3200 No O-H Stretch Confirms replacement of the hydroxyl group.

| Absence ~1680 | No C=O Stretch | Confirms replacement of the pyrimidinone carbonyl. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the definitive map of the molecule's structure. ¹H NMR quantifies the different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. Together, they allow for the complete assembly of the molecular skeleton.

¹H NMR Analysis The structure of this compound contains three methyl groups in chemically distinct environments. Since there are no adjacent protons, all three methyl signals are expected to appear as sharp singlets, each integrating to 3 protons.

  • C2-CH₃: This methyl group is attached to the pyrimidine ring.

  • C5-CH₃ & C6-CH₃: These methyl groups are attached to the thiophene ring. Their chemical shifts will be similar but distinct due to the overall asymmetry of the fused ring system.

¹³C NMR Analysis The molecule is expected to show nine distinct carbon signals, corresponding to its nine carbon atoms.

  • Aliphatic Region (δ 10-25 ppm): Three signals corresponding to the three methyl group carbons.

  • Aromatic/Heterocyclic Region (δ 115-170 ppm): Six signals for the carbons of the fused bicyclic core. These include both protonated and quaternary carbons. The carbon attached to the chlorine (C4) is expected to be significantly downfield.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Position ¹H Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Shift (δ, ppm) Rationale
C2-CH₃ ~2.7 Singlet 3H ~20 Methyl on the pyrimidine ring.
C5-CH₃ ~2.4 Singlet 3H ~14 Methyl on the thiophene ring.
C6-CH₃ ~2.5 Singlet 3H ~15 Methyl on the thiophene ring.
C2 - - - ~165 Quaternary carbon in the pyrimidine ring.
C4 - - - ~160 Quaternary carbon, attached to electronegative Cl and N.
C4a - - - ~120 Quaternary carbon at the ring junction.
C5 - - - ~128 Quaternary carbon on the thiophene ring.
C6 - - - ~135 Quaternary carbon on the thiophene ring.

| C7a | - | - | - | ~170 | Quaternary carbon at the ring junction, adjacent to sulfur. |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Figure 4: Structure of this compound with key positions labeled.

Consolidated Structural Confirmation

The definitive structure of this compound is established by the collective and corroborative evidence from all analytical methods:

  • Molecular Formula Confirmed: Mass spectrometry confirms the molecular weight (m/z 212/214) and elemental composition (C₉H₉ClN₂S), with the 3:1 isotopic ratio validating the presence of a single chlorine atom.

  • Key Transformation Verified: IR spectroscopy confirms the successful chlorination by showing the absence of the precursor's O-H and C=O bands and the presence of characteristic aromatic and aliphatic signals.

  • Atomic Connectivity Assembled: ¹H NMR spectroscopy identifies the three isolated methyl groups. ¹³C NMR accounts for all nine unique carbons in the molecule. The chemical shifts and lack of proton signals in the aromatic region are consistent with a fully substituted thieno[2,3-d]pyrimidine core.

This systematic, multi-technique approach provides an unassailable confirmation of the molecular structure, a critical step for any further investigation into the compound's chemical and biological properties.

References

  • Prabhakar, V., Babu, S., Reddy, S., Reddy, A. S., G, P., & J, L. (2016). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Core Unit Containing 1,2,4-Triazoles and Thiophenes as Potent Antimicrobial Activity. Organic Chemistry: Current Research, 5(3). Available from: [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3999. Available from: [Link]

  • Hirota, K., Kitade, Y., & Senda, S. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473. Available from: [Link]

  • Pal, M., et al. (2013). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 11(31), 5149-5162. Available from: [Link]

  • The Pharma Innovation Journal. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. The Pharma Innovation Journal, 7(9), 11-17. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Crystals, 11(11), 1361. Available from: [Link]

  • Vasyl'ev, A. O., & Rusanov, O. A. (2022). Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2022(2), M1382. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 96, 103632. Available from: [Link]

  • Sharma, P., & Kumar, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARME, 3(3). Available from: [Link]

  • Yadav, R. A., & Singh, S. N. (1987). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 28(2), 177-185. Available from: [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its nomenclature, chemical properties, a validated synthesis protocol, and the broader context of its potential applications in drug discovery, grounded in the established biological significance of the thieno[2,3-d]pyrimidine scaffold.

Nomenclature and Chemical Properties

The compound of interest is systematically named This compound according to IUPAC nomenclature. This name precisely describes its molecular architecture: a fused ring system composed of a thiophene and a pyrimidine ring, with methyl groups at positions 2, 5, and 6, and a chlorine atom at position 4.

PropertyValueSource
Molecular Formula C₉H₉ClN₂S[]
Molecular Weight 212.7 g/mol []
CAS Number 83548-58-7[]
Appearance White to light yellow solid (predicted)
Solubility Slightly soluble in water (predicted)

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, making them a "privileged scaffold" in drug discovery. [2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Many thieno[2,3-d]pyrimidines exhibit potent anticancer activity by targeting various kinases and other signaling pathways involved in tumor growth and proliferation. [2]

  • Anti-inflammatory: The scaffold is a common feature in compounds designed to modulate inflammatory responses.

  • Antimicrobial and Antiviral: Certain derivatives have shown efficacy against various microbial and viral pathogens.

  • Central Nervous System (CNS) Activity: The versatility of the thieno[2,3-d]pyrimidine core extends to the development of agents targeting CNS disorders.

The 4-chloro substituent on the pyrimidine ring is a particularly valuable functional group. It serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce a wide variety of side chains and pharmacophores, thus enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages established heterocyclic chemistry principles. The general strategy involves the initial construction of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by a chlorination step.

Synthesis of the Precursor: 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

The formation of the thieno[2,3-d]pyrimidine ring system is often achieved through a convergent synthesis, with the Gewald reaction being a cornerstone for the construction of the prerequisite 2-aminothiophene intermediate.

Conceptual Workflow for Precursor Synthesis:

G A 3-Methyl-2-butanone E Gewald Reaction A->E B Ethyl cyanoacetate B->E C Sulfur C->E D Base (e.g., Morpholine) D->E F 2-Amino-4,5-dimethyl-3-ethoxycarbonylthiophene E->F Formation of 2-aminothiophene I Cyclization F->I G Acetamidine hydrochloride G->I H Base (e.g., Sodium ethoxide) H->I J 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one I->J Pyrimidine ring formation

Caption: Conceptual workflow for the synthesis of the 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one precursor.

Detailed Experimental Protocol for Precursor Synthesis:

While a specific literature procedure for the synthesis of 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one was not found in the immediate search, a plausible and scientifically sound protocol can be constructed based on well-established methodologies for analogous compounds. The precursor, 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, is commercially available from suppliers such as Apollo Scientific, which can be a convenient starting point for the final chlorination step. [3]

Chlorination of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

The conversion of the 4-oxo group to a 4-chloro group is a standard transformation in pyrimidine chemistry, most commonly achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). [4]

Reaction Scheme:

Detailed Experimental Protocol:

Self-Validating System and Causality in Experimental Choices:

The following protocol is a robust, well-precedented method for the chlorination of heterocyclic ketones. The use of excess POCl₃ ensures the complete conversion of the starting material and also serves as the reaction solvent. The addition of a catalytic amount of DMF can facilitate the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent chlorinating species. The reaction is conducted under reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate. The workup procedure involving pouring the reaction mixture onto ice is a standard and safe method for quenching the excess POCl₃. The subsequent basification with a saturated sodium bicarbonate solution neutralizes the acidic byproducts. Extraction with a suitable organic solvent like dichloromethane or ethyl acetate allows for the isolation of the product from the aqueous phase. Finally, purification by column chromatography ensures the removal of any unreacted starting material and byproducts, yielding the pure this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 eq).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Workflow for Chlorination:

G A 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one D Chlorination Reaction A->D B POCl3 (excess) B->D C DMF (catalytic) C->D E Reaction Mixture D->E Reflux F Quenching (Ice) E->F G Neutralization (NaHCO3) F->G H Extraction (DCM/EtOAc) G->H I Purification (Column Chromatography) H->I J This compound I->J

Caption: Step-by-step workflow for the chlorination of the precursor to the final product.

Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show three singlets in the aliphatic region corresponding to the three methyl groups at positions 2, 5, and 6. The chemical shifts of the methyl protons at positions 5 and 6 on the thiophene ring will likely be in the range of δ 2.0-2.5 ppm, while the methyl group at position 2 on the pyrimidine ring may appear slightly downfield.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The signals for the methyl carbons will appear in the upfield region. The carbons of the heterocyclic rings will resonate in the aromatic region, with the carbon bearing the chlorine atom (C4) expected to be significantly downfield.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Potential Applications and Future Directions

Given the well-established and diverse biological activities of the thieno[2,3-d]pyrimidine scaffold, this compound represents a valuable starting point for the development of novel therapeutic agents. The 4-chloro position is ripe for derivatization, allowing for the synthesis of libraries of compounds for screening against various biological targets.

Future research efforts could focus on:

  • Library Synthesis: Utilizing the 4-chloro group as a synthetic handle to introduce a diverse range of substituents via nucleophilic aromatic substitution reactions.

  • Biological Screening: Evaluating the synthesized library of compounds for their activity against a panel of disease-relevant targets, such as kinases, proteases, and other enzymes.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

  • In Vivo Studies: Advancing promising lead compounds from in vitro assays to in vivo models to assess their efficacy and pharmacokinetic properties.

References

  • National Center for Biotechnology Information. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]

  • Sureja, D. K., & Vadalia, K. R. (2018). POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of Saudi Chemical Society, 22(3), 248-253. [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental solubility data for this compound is not widely published, this document synthesizes available physicochemical information and outlines robust, field-proven methodologies for its empirical determination. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a practical resource for researchers aiming to characterize this molecule for further development. The thieno[2,3-d]pyrimidine core is a key pharmacophore in many biologically active agents, making a thorough understanding of the solubility of its derivatives crucial for advancing pharmaceutical research.[1][2]

Introduction: The Significance of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, structurally analogous to purines, which allows these compounds to interact with a wide range of biological targets.[2] Derivatives of this heterocyclic system have been extensively investigated for their potential as kinase inhibitors, anticancer agents, and antifungal compounds.[2][3] The specific compound, this compound, features a reactive chlorine atom at the 4-position, making it a valuable intermediate for the synthesis of more complex molecules through nucleophilic substitution.[3]

Solubility is a critical physicochemical parameter in drug discovery and development. It directly influences bioavailability, formulation strategies, and the design of in vitro and in vivo assays. A comprehensive understanding of the solubility of this compound is therefore essential for its progression as a potential therapeutic agent or a key building block in its synthesis.

Physicochemical Properties of this compound

While direct experimental solubility data is scarce, a compilation of its known physicochemical properties provides a foundation for predicting its solubility behavior and designing appropriate experimental protocols.

PropertyValueSource
CAS Number 83548-58-7ChemicalBook[4]
Molecular Formula C₉H₉ClN₂SBOC Sciences[]
Molecular Weight 212.7 g/mol BOC Sciences[]
Calculated Density 1.327 g/cm³BOC Sciences[]

Based on the structure, which includes a planar, aromatic heterocyclic core and methyl substitutions, the compound is expected to be largely nonpolar. The presence of nitrogen and sulfur atoms, along with the chlorine substituent, introduces some polarity. This molecular architecture suggests poor solubility in aqueous media and better solubility in organic solvents. This is consistent with observations for structurally related thieno[2,3-d]pyrimidine derivatives, which are generally soluble in solvents like dimethyl sulfoxide (DMSO), dichloromethane, and ethanol, but have limited solubility in water.[6][7][8]

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of a compound. The following workflow is recommended for this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Analysis & Reporting A Visual Solubility Assessment in a Range of Solvents B Selection of Promising Solvents for Quantitative Analysis A->B C Equilibrium Solubility Determination (Shake-Flask Method) B->C D Kinetic Solubility Assessment (High-Throughput Screening) B->D E Quantification of Solute Concentration (e.g., HPLC, UV-Vis) C->E G Assessment of pH-dependent solubility (if applicable) C->G D->E F Data Interpretation and Reporting (mg/mL or µM) E->F

Caption: A structured workflow for determining the solubility of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a comprehensive understanding of the solubility profile of the target compound.

Materials and Reagents
  • Compound: this compound (purity >95%)

  • Solvents:

    • Aqueous: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4

    • Organic: Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Dichloromethane (DCM), Ethyl Acetate

  • Equipment: Analytical balance, vortex mixer, orbital shaker, centrifuge, pH meter, HPLC-UV or UV-Vis spectrophotometer, calibrated pipettes, and appropriate vials.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC-UV.

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Causality and Trustworthiness: The long incubation time allows the system to reach a true thermodynamic equilibrium, providing a highly reliable and reproducible measure of solubility. The use of a validated analytical method for quantification ensures accuracy.

Protocol 2: Kinetic Solubility Assessment

This high-throughput method is useful for early-stage drug discovery and provides an estimate of solubility from a DMSO stock solution.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate.

  • Precipitation Monitoring: Monitor for the formation of a precipitate at each concentration. This can be done visually or using a plate reader to detect light scattering (nephelometry).

  • Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.

Causality and Trustworthiness: This method mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock. It provides a rapid assessment of the concentration at which a compound may precipitate out of solution under non-equilibrium conditions.

Data Presentation and Interpretation

The results from the solubility experiments should be tabulated for clear comparison.

Table 2: Expected Solubility Profile of this compound

SolventExpected Solubility CategoryRationale
WaterVery Low / InsolubleThe largely nonpolar structure is not conducive to favorable interactions with water molecules.
PBS (pH 7.4)Very Low / InsolubleSimilar to water, with minimal expected impact from physiological pH due to the lack of readily ionizable groups.
EthanolModerate to HighThe alkyl groups and aromatic system can interact favorably with the ethyl group of ethanol.
DMSOHighDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.
DichloromethaneHighAs a nonpolar organic solvent, it is expected to effectively solvate the compound.

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of this compound. While published data is limited, the provided protocols, grounded in established principles of physical chemistry, will enable researchers to generate reliable and reproducible solubility data. This information is paramount for the rational design of future experiments, including formulation development, in vitro screening, and pharmacokinetic studies, thereby facilitating the advancement of thieno[2,3-d]pyrimidine-based research.

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • PubChem. 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine. Available at: [Link]

  • PubChem. 4-Chlorothieno[2,3-d]pyrimidine. Available at: [Link]

  • LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

  • Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available at: [Link]

  • ChemBK. 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. Available at: [Link]

  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Available at: [Link]

  • MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available at: [Link]

  • PubMed. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Available at: [Link]

  • SciELO. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available at: [Link]

  • ScienceDirect. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available at: [Link]

  • NIH. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Available at: [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • Springer. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. Available at: [Link]

Sources

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, Focusing on Melting Point Determination

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system of considerable interest in medicinal chemistry and drug discovery.[1][2] Structurally, it can be viewed as a bioisostere of adenine, a fundamental component of DNA and RNA, which allows it to interact with a wide array of biological targets.[1][2] This versatile core has been integrated into molecules designed as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective agents.[1][2] Derivatives of this scaffold have shown promise as potent inhibitors of key enzymes in disease pathways, such as VEGFR-2 kinase in tumor angiogenesis and topoisomerases in cancer cell replication.[3][4]

Given the therapeutic potential of this chemical class, the precise synthesis and rigorous characterization of new derivatives are paramount. Physicochemical properties, such as the melting point, serve as critical indicators of a compound's identity and purity. An accurate melting point determination is a foundational step in validating a synthetic outcome, ensuring the material's suitability for further biological screening and development. This guide provides a detailed examination of this compound, with a focus on the definitive determination of its melting point.

Section 1: Compound Profile: this compound

This section outlines the core physicochemical properties of the title compound, providing a foundational dataset for researchers.

Chemical Structure

G start Start: Obtain Sample prep_sample Sample Preparation: - Dry thoroughly - Grind to fine powder start->prep_sample load_capillary Load Capillary Tube (1-2 mm height) prep_sample->load_capillary pack_sample Pack Sample Densely load_capillary->pack_sample prelim_run Optional: Preliminary Run (Fast Ramp: 10-20°C/min) to find approximate M.P. pack_sample->prelim_run If M.P. is unknown set_params Set Accurate Parameters: - Start Temp: ~100°C - Ramp Rate: 1-2°C/min pack_sample->set_params If M.P. is known prelim_run->set_params insert_sample Insert Capillary into Apparatus set_params->insert_sample observe Observe Sample Through Eyepiece insert_sample->observe record_t1 Record T₁: First liquid droplet appears observe->record_t1 record_t2 Record T₂: All solid has melted record_t1->record_t2 report Report Melting Range (T₁ - T₂) record_t2->report end End: Dispose of Capillary report->end

Caption: Experimental workflow for accurate melting point determination.

Conclusion

The determination of the melting point of this compound as 115.4-116.4°C is a critical piece of characterization data. [5]Adherence to a meticulous experimental protocol, grounded in an understanding of the physicochemical principles at play, is essential for obtaining a result that is both accurate and reliable. This guide provides the necessary framework for researchers and drug development professionals to confidently perform this analysis, ensuring the quality and integrity of their synthesized compounds and facilitating the advancement of new therapeutic agents based on the promising thieno[2,3-d]pyrimidine scaffold.

References

  • 4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). ResearchGate. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed. [Link]

  • Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

  • experiment (1) determination of melting points. (2021). SlideShare. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (2016). Organic & Biomolecular Chemistry. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. (2025). PubMed. [Link]

  • 4-Chloro-6-methyl-5-nitrothieno[2,3-d]pyrimidine. PubChem. [Link]

  • 4-Chloro-2,5,6-trimethylpyrimidine. PubChem. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkivoc. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. lookchem. [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

Sources

An In-Depth Spectroscopic Guide to 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic profile of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thieno[2,3-d]pyrimidines are a class of compounds known for a wide range of biological activities.[1][2] Due to a lack of publicly available experimental spectra for this specific derivative, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, predicted dataset. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. Furthermore, it supplies detailed, field-proven experimental protocols for the acquisition of this data, ensuring scientific rigor and reproducibility.

Introduction and Molecular Structure

This compound belongs to a vital class of fused heterocyclic systems that are a cornerstone in the synthesis of novel pharmaceutical agents. The strategic placement of a chloro group at the C4 position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for creating diverse molecular libraries.[3] The trimethyl substitution pattern on the thienopyrimidine core influences the molecule's lipophilicity and steric profile, which are critical parameters in drug design.

A thorough understanding of the compound's spectroscopic characteristics is the first and most critical step in its structural verification and quality control during synthesis and subsequent applications. This guide provides a detailed predictive analysis to serve as a benchmark for researchers working with this molecule.

Molecular Details:

  • Molecular Formula: C₉H₉ClN₂S[4]

  • Molecular Weight: 212.7 g/mol [4]

  • IUPAC Name: this compound[4]

Below is the chemical structure with standardized atom numbering for spectroscopic assignment.

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. For the target compound, the ¹H NMR spectrum is predicted to be straightforward, characterized by three distinct signals in the aliphatic region, each corresponding to one of the three methyl groups.

Predicted ¹H NMR Spectrum Analysis

The causality behind the predicted chemical shifts stems from the electronic environment of each methyl group. The C2-methyl group is attached to the pyrimidine ring, influenced by two adjacent nitrogen atoms, which typically results in a downfield shift compared to methyl groups on a less electron-deficient ring. The C5- and C6-methyl groups are attached to the thiophene ring and are expected to appear more upfield.

  • C2-CH₃: This methyl group is on the pyrimidine ring, flanked by two nitrogen atoms. This electron-withdrawing environment will deshield the protons, causing them to resonate at the lowest field (highest ppm value) among the three methyl groups.

  • C5-CH₃ & C6-CH₃: These methyl groups are attached to the electron-rich thiophene ring. Their chemical shifts will be similar but distinguishable. The C5-methyl is adjacent to the pyrimidine ring fusion, while the C6-methyl is adjacent to the sulfur atom, leading to slight differences in their electronic environments.

All signals are expected to be singlets as there are no vicinal protons to induce spin-spin coupling. The integral of each signal will correspond to three protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 2.80 Singlet 3H C2-CH₃ Deshielded by adjacent N atoms in the pyrimidine ring.
~ 2.55 Singlet 3H C5-CH₃ Attached to the thiophene ring; influenced by ring fusion.

| ~ 2.45 | Singlet | 3H | C6-CH₃ | Attached to the thiophene ring; influenced by adjacent S atom. |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures the acquisition of a high-resolution ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube.[5] Place the tube in a spinner and use a depth gauge to ensure correct positioning.[6]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.[6]

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

    • Set the acquisition parameters: a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds.

    • Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.[6]

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

    • Perform baseline correction to ensure accurate integration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[7]

Predicted ¹³C NMR Spectrum Analysis

The molecule lacks symmetry, so all nine carbon atoms are chemically distinct and should produce nine unique signals. The chemical shifts are predicted based on hybridization (sp² vs. sp³) and the electronic effects of neighboring atoms (N, S, Cl).

  • Aromatic/Heteroaromatic Carbons (δ 110-170 ppm): The six carbons of the fused thienopyrimidine ring will appear in this region. The carbon atom attached to the chlorine (C4) is expected to be significantly downfield. Carbons adjacent to nitrogen atoms (C2, C4, C7a) will also be deshielded.[8]

  • Methyl Carbons (δ 10-30 ppm): The three methyl carbons will appear in the upfield region, consistent with sp³ hybridized carbons.[9]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 165.5 C2 sp² C in pyrimidine ring, adjacent to two N atoms.
~ 162.0 C4 sp² C attached to electronegative Cl and adjacent to N.
~ 155.0 C7a sp² C at ring junction, adjacent to N and S.
~ 148.0 C5 sp² C in thiophene ring, substituted with a methyl group.
~ 135.0 C6 sp² C in thiophene ring, substituted with a methyl group.
~ 118.0 C4a sp² C at ring junction.
~ 25.0 C2-CH₃ sp³ C attached to the electron-deficient pyrimidine ring.
~ 15.0 C5-CH₃ sp³ C attached to the thiophene ring.

| ~ 14.0 | C6-CH₃ | sp³ C attached to the thiophene ring. |

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of the compound in ~0.7 mL of CDCl₃ with TMS.

  • Instrument Setup: Use the same procedure as for ¹H NMR.

  • Data Acquisition:

    • Select a standard ¹³C experiment with proton broadband decoupling.[7]

    • Set acquisition parameters: a 30-45° pulse angle to allow for faster repetition, a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[10]

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm) or the TMS peak (δ 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[11] Electron Ionization (EI) is a common technique that often causes fragmentation, yielding a unique pattern that serves as a molecular fingerprint.

Predicted Mass Spectrum and Fragmentation Analysis

The key feature of the mass spectrum will be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity of ~3:1.[12]

  • Molecular Ion (M⁺): The molecular ion peak is expected to be prominent. It will appear as a pair of peaks at m/z 212 (for the C₉H₉³⁵ClN₂S isotope) and m/z 214 (for the C₉H₉³⁷ClN₂S isotope) in a 3:1 intensity ratio.

  • Major Fragmentation Pathways:

    • Loss of a Chlorine Radical: A common fragmentation for chloro-heterocycles is the loss of the chlorine atom, leading to a fragment at m/z 177 .[13] This fragment would be a single peak.

    • Loss of a Methyl Radical: Cleavage of a methyl group would result in a fragment ion peak at m/z 197 (and a smaller peak at m/z 199), corresponding to [M-CH₃]⁺.

    • Retro-Diels-Alder or Ring Cleavage: Further fragmentation of the heterocyclic core could occur, though these pathways are more complex to predict without experimental data.

G M [M]⁺˙ m/z 212/214 F1 [M-Cl]⁺ m/z 177 M->F1 - •Cl F2 [M-CH₃]⁺ m/z 197/199 M->F2 - •CH₃

Caption: Predicted primary fragmentation pathway for this compound under EI-MS.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z (relative intensity) Proposed Fragment
214 (~33%) [C₉H₉³⁷ClN₂S]⁺˙ (Molecular Ion, M+2)
212 (100%) [C₉H₉³⁵ClN₂S]⁺˙ (Molecular Ion, M⁺)
199 (~33% of 197) [C₈H₆³⁷ClN₂S]⁺
197 [C₈H₆³⁵ClN₂S]⁺

| 177 | [C₉H₉N₂S]⁺ |

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the solid sample (sub-milligram) via a direct insertion probe, or introduce a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) if using a GC-MS or LC-MS system.[14]

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[14]

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The ions are detected by an electron multiplier, and the signal is processed to generate the mass spectrum.[11]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.[15]

Predicted IR Spectrum Analysis

The IR spectrum will be characterized by absorptions corresponding to the vibrations of the aromatic rings and the aliphatic methyl groups.

  • C-H Stretching: Aromatic C-H stretching from the fused ring system is expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the three methyl groups will be observed just below 3000 cm⁻¹.[15]

  • C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the thienopyrimidine core will result in a series of sharp bands in the 1650-1450 cm⁻¹ region.[16]

  • C-H Bending: Bending vibrations for the methyl groups will be visible around 1450 cm⁻¹ and 1375 cm⁻¹.

  • C-Cl Stretching: The carbon-chlorine stretch is expected in the fingerprint region, typically around 800-600 cm⁻¹. Its exact position can be difficult to assign definitively without comparative spectra.

Table 4: Predicted Infrared Absorption Bands

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (Thienopyrimidine ring)
2980 - 2850 C-H Stretch Aliphatic (Methyl groups)
1620 - 1550 C=N Stretch Pyrimidine ring
1550 - 1450 C=C Stretch Thiophene & Pyrimidine rings
1460 - 1440 C-H Bend (asymmetric) Methyl groups
1380 - 1370 C-H Bend (symmetric) Methyl groups

| 800 - 600 | C-Cl Stretch | Aryl-Chloride |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[17]

  • Preparation: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[18] KBr is hygroscopic, so this should be done in a low-humidity environment.[4]

  • Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent disc.[17]

  • Background Spectrum: Place a pellet made of pure KBr into the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Replace the KBr-only pellet with the sample pellet and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum against the background to remove interfering signals from atmospheric CO₂ and water.[19]

Conclusion

This guide presents a detailed, predictive spectroscopic analysis for this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provide a robust framework for the structural identification and characterization of this important heterocyclic intermediate. The interpretations are grounded in fundamental principles and comparisons with related structures, offering a high degree of confidence. The included experimental protocols describe standardized methods for data acquisition, promoting consistency and accuracy in the laboratory. While this guide serves as an authoritative reference, experimental verification remains the definitive standard for structural elucidation.

References

Sources

¹H NMR spectrum of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, this document leverages established principles of NMR spectroscopy and data from analogous structures to present a robust predictive analysis. It outlines a detailed methodology for sample preparation, spectral acquisition, and data processing, offering field-proven insights into experimental choices. The guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural elucidation of thieno[2,3-d]pyrimidine derivatives.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this fused heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, making their synthesis and unambiguous structural characterization a critical step in pharmaceutical research.[2][3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Specifically, ¹H NMR provides invaluable information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule. For a substituted heterocyclic system like this compound, ¹H NMR is the primary tool for confirming its identity and purity. This guide provides a predictive framework for its ¹H NMR spectrum, grounded in the analysis of its distinct proton environments.

Molecular Structure and Predictive ¹H NMR Analysis

The structure of this compound features three distinct methyl groups attached to the fused heterocyclic core. The interpretation of its ¹H NMR spectrum hinges on understanding the unique electronic environment of each of these groups.

Caption: Molecular structure with methyl group numbering.

Analysis of Proton Environments

The molecule has three non-equivalent methyl groups, which will give rise to three distinct signals in the ¹H NMR spectrum.

  • 2-CH₃: This methyl group is attached to the C2 position of the pyrimidine ring. It is flanked by two nitrogen atoms, which are strongly electron-withdrawing. This environment will cause significant deshielding, shifting its resonance to a higher chemical shift (downfield).

  • 5-CH₃: This methyl group is attached to the C5 position of the thiophene ring. Its chemical shift is influenced by the sulfur atom, the fused aromatic system, and proximity to the electron-withdrawing pyrimidine ring, particularly the C4-Cl bond. This deshielding effect is expected to be substantial.

  • 6-CH₃: This methyl group, attached to the C6 position of the thiophene ring, is adjacent to the 5-CH₃ group. It is less influenced by the electron-withdrawing effects of the pyrimidine ring compared to the 5-CH₃ group. Therefore, it is predicted to be the most shielded of the three methyl groups, appearing at the lowest chemical shift (upfield).

Predicted Spectral Parameters

Due to the absence of adjacent protons (i.e., no H-C-C-H systems), no spin-spin splitting is expected. Therefore, all three methyl signals should appear as sharp singlets. The integration of each signal will correspond to three protons (3H).

Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift (δ)
2-CH₃2.7 - 2.9Singlet3HStrong deshielding from two adjacent nitrogen atoms in the pyrimidine ring.
5-CH₃2.5 - 2.7Singlet3HDeshielded by the fused aromatic system and the proximate electron-withdrawing 4-chloro-pyrimidine ring.
6-CH₃2.3 - 2.5Singlet3HAttached to the thiophene ring; expected to be the most shielded (upfield) of the three methyl groups.

Experimental Protocol for ¹H NMR Data Acquisition

This section provides a detailed, self-validating workflow for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis A 1. Weigh 5-10 mg of This compound B 2. Select appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Dissolve sample in ~0.6-0.7 mL of solvent in an NMR tube B->C D 4. Add internal standard (e.g., TMS) if required C->D E 5. Insert sample and lock on the solvent deuterium signal D->E F 6. Shim the magnetic field to achieve high homogeneity E->F G 7. Set acquisition parameters (scans, relaxation delay) F->G H 8. Acquire the Free Induction Decay (FID) data G->H I 9. Apply Fourier Transform to the FID H->I J 10. Phase correct the spectrum I->J K 11. Calibrate chemical shift scale (e.g., TMS to 0.00 ppm) J->K L 12. Integrate signals and assign peaks K->L

Caption: Standard workflow for ¹H NMR analysis.

Methodology
  • Solvent Selection:

    • Chloroform-d (CDCl₃): This is the default choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. It is the recommended starting point.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): If the compound exhibits poor solubility in CDCl₃, DMSO-d₆ is an excellent alternative. Be aware that it is hygroscopic and will show a residual water peak around 3.33 ppm, which should not interfere with the expected signals for the target molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound. Purity is paramount; residual solvents or synthetic precursors will appear in the spectrum.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Instrumental Setup and Acquisition:

    • Lock and Shim: The instrument's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of adjusting the magnetic field gradients to maximize its homogeneity across the sample volume. A well-shimmed sample is critical for achieving sharp, symmetrical peaks and high resolution.

    • Acquisition Parameters:

      • Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

      • Relaxation Delay (D1): A delay of 1-2 seconds between pulses is generally adequate for protons on small molecules. This ensures the magnetization has sufficiently relaxed, allowing for accurate signal integration.

      • Pulse Angle: A standard 30-45 degree pulse angle is recommended for routine quantitative analysis.

  • Data Processing:

    • Fourier Transformation: The raw time-domain signal (FID) is converted into the familiar frequency-domain spectrum.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline should be flat and free of distortion.

    • Referencing: The chemical shift axis is calibrated. If tetramethylsilane (TMS) was used as an internal standard, its signal is set to 0.00 ppm. If not, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm).

    • Integration: The area under each peak is calculated. The relative ratios of the integrals should correspond to the ratio of protons giving rise to the signals (in this case, 1:1:1).

Conclusion

The is predicted to be straightforward, exhibiting three distinct singlets in the 2.3-2.9 ppm range, each integrating to 3H. The precise chemical shifts are dictated by the electronic effects of the fused heterocyclic system, with the 2-CH₃ group being the most deshielded and the 6-CH₃ group the most shielded. The experimental protocol detailed herein provides a robust framework for obtaining a high-quality spectrum for this compound, enabling its unambiguous identification and characterization, a vital step for its application in scientific research and drug development.

References

  • ResearchGate. (n.d.). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Retrieved January 10, 2026, from [Link]

  • MDPI. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Retrieved January 10, 2026, from [Link]

  • RSC Publishing. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide presents a detailed prediction and interpretation of the ¹³C NMR spectrum based on established principles of NMR spectroscopy and extensive analysis of structurally analogous compounds. We will delve into the influence of the various substituents on the chemical shifts of the carbon atoms within the thieno[2,3-d]pyrimidine scaffold. Furthermore, this guide outlines a standardized protocol for the acquisition of high-quality ¹³C NMR data for this class of compounds, ensuring reproducibility and accuracy in experimental settings.

Introduction to the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine ring system is a prominent heterocyclic scaffold in the realm of drug discovery and development. Its derivatives have been reported to exhibit a wide range of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and anti-microbial properties. The specific substitution pattern of this compound, featuring a chloro group at a key position and multiple methyl substitutions, suggests its potential as a versatile intermediate for the synthesis of novel bioactive molecules.

Accurate structural elucidation is paramount in the development of new chemical entities. ¹³C NMR spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of the carbon framework of organic molecules. This guide aims to provide a deep understanding of the ¹³C NMR characteristics of this compound, enabling researchers to confidently identify and characterize this compound and its analogues.

Predicted ¹³C NMR Spectrum and Chemical Shift Assignments

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These predictions are derived from the analysis of substituent effects on the parent thieno[2,3-d]pyrimidine system and comparison with data from structurally related compounds found in the literature.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~165The C2 carbon is part of the pyrimidine ring and is bonded to a nitrogen and a methyl group. Its chemical shift is expected to be significantly downfield due to the influence of the two adjacent nitrogen atoms.
C4~158The C4 carbon is directly attached to an electronegative chlorine atom and is also part of the pyrimidine ring, leading to a substantial downfield shift.
C4a~125This is a quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by the surrounding aromatic system.
C5~130The C5 carbon is part of the thiophene ring and is substituted with a methyl group. Its chemical shift will be influenced by both the methyl group and the fused pyrimidine ring.
C6~135Similar to C5, the C6 carbon is part of the thiophene ring and is substituted with a methyl group. The electronic environment will be comparable to C5.
C7a~160This quaternary carbon is adjacent to the sulfur atom in the thiophene ring and a nitrogen atom in the pyrimidine ring, resulting in a downfield shift.
2-CH₃~25The chemical shift for a methyl group attached to an sp² hybridized carbon in a heterocyclic system typically falls in this region.
5-CH₃~15The methyl group on the thiophene ring is expected to have a chemical shift in the typical range for methyl groups on an aromatic ring.
6-CH₃~15Similar to the 5-CH₃ group, this methyl group's chemical shift is expected to be in the same region.

Analysis of Substituent Effects on Chemical Shifts

The chemical shift of a carbon atom in an NMR spectrum is highly sensitive to its local electronic environment. The substituents on the thieno[2,3-d]pyrimidine core play a crucial role in determining the final chemical shifts.

  • Chloro Group at C4: The highly electronegative chlorine atom at the C4 position exercises a strong deshielding effect, causing the C4 carbon to resonate at a significantly downfield chemical shift. This is a characteristic feature to look for in the spectrum.

  • Methyl Groups at C2, C5, and C6: Methyl groups are generally electron-donating. The methyl group at C2 will influence the electronic distribution within the pyrimidine ring. The methyl groups at C5 and C6 will primarily affect the chemical shifts of the thiophene ring carbons. These substitutions are key for the identification of this specific isomer.

  • Fused Ring System: The fusion of the electron-rich thiophene ring with the electron-deficient pyrimidine ring creates a unique electronic landscape across the entire molecule. This influences the chemical shifts of all carbon atoms, particularly the bridgehead carbons (C4a and C7a).

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of compounds. It offers good solubility and its deuterium signal is used for field-frequency locking.

  • Concentration: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard (0 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm).

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring a ¹³C NMR spectrum.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Assignments C13 ¹³C NMR Protonated Protonated Carbons C13->Protonated Quaternary Quaternary Carbons C13->Quaternary DEPT DEPT DEPT->Protonated HSQC HSQC HSQC->Protonated HMBC HMBC HMBC->Quaternary

An In-depth Technical Guide to 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine: Synthesis, Structural Insights, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific molecule, this document leverages crystallographic data from the closely related analog, 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one, to infer and discuss its structural characteristics. We will delve into established synthetic routes, explore its potential solid-state architecture, and contextualize its importance within the broader landscape of thieno[2,3-d]pyrimidine-based drug discovery.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Drug Discovery

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity to the fundamental components of DNA and RNA allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Notably, this scaffold is a cornerstone in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[3] Derivatives of thieno[2,3-d]pyrimidine have demonstrated potent inhibitory activity against various protein kinases, underscoring their potential as anticancer agents.[3] The exploration of substituted thieno[2,3-d]pyrimidines, such as the title compound, is a fertile area of research for identifying novel therapeutic agents.

Synthetic Pathways to the Thieno[2,3-d]pyrimidine Core

The construction of the thieno[2,3-d]pyrimidine scaffold is most commonly and efficiently achieved through a multi-step synthesis commencing with the Gewald reaction.[4][5] This versatile one-pot, multi-component reaction provides a straightforward route to polysubstituted 2-aminothiophenes, which serve as the foundational building blocks for the subsequent pyrimidine ring formation.[5]

Key Synthetic Strategy: The Gewald Reaction and Subsequent Cyclization

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5] This reaction is pivotal as it efficiently assembles the thiophene ring, which is then annulated with a pyrimidine ring to yield the desired thieno[2,3-d]pyrimidine framework.[5] Following the formation of the 2-aminothiophene intermediate, cyclization with a one-carbon synthon, such as formamide or formic acid, leads to the formation of the pyrimidine ring.[3]

A generalized workflow for the synthesis of the thieno[2,3-d]pyrimidine core is depicted below:

Gewald Reaction and Cyclization Ketone Ketone/ Aldehyde Gewald_Reaction Gewald Reaction Ketone->Gewald_Reaction Cyanoester α-Cyanoester Cyanoester->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Base Base Base->Gewald_Reaction Aminothiophene 2-Aminothiophene Intermediate Gewald_Reaction->Aminothiophene Cyclization Cyclization Aminothiophene->Cyclization One_Carbon_Synthon One-Carbon Synthon (e.g., Formamide) One_Carbon_Synthon->Cyclization Thienopyrimidine Thieno[2,3-d]pyrimidine Core Cyclization->Thienopyrimidine

Caption: Generalized workflow for the synthesis of the thieno[2,3-d]pyrimidine core.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Analog

While a specific protocol for this compound is not detailed in the provided search results, a representative procedure for a related compound, 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one, is available and can be adapted.[6]

Step 1: Synthesis of the Thienopyrimidinone Precursor

  • A suspension of 5,6-dimethylthieno[2,3-d]pyrimidin-4-one is prepared in ethanol.

  • Sodium hydride is added to the suspension, and the mixture is stirred at room temperature.

Step 2: Methylation

  • A solution of methyl iodide in ethanol is added dropwise to the reaction mixture.

  • The solution is stirred at an elevated temperature (353–363 K) for several hours.

Step 3: Work-up and Crystallization

  • The solvent is evaporated under reduced pressure.

  • The residue is treated with distilled water to precipitate the product.

  • The precipitate is filtered, dried, and recrystallized from a suitable solvent like chloroform to obtain single crystals suitable for X-ray diffraction.[6]

Structural Analysis: Insights from a Close Analog

As a definitive crystal structure for this compound has not been publicly reported, we turn to the experimentally determined structure of 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one for structural elucidation.[6] The crystallographic data for this analog provides a strong basis for predicting the molecular geometry and packing of the title compound.

Crystallographic Data of 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one
ParameterValue[6]
Chemical FormulaC₉H₁₀N₂OS
Molecular Weight194.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.027 (3)
b (Å)10.706 (5)
c (Å)10.907 (3)
β (°)97.333 (3)
Volume (ų)929.7 (6)
Z4
Inferred Molecular Geometry and Crystal Packing

Based on the structure of its analog, the thienopyrimidine ring system in this compound is expected to be nearly planar.[6] The substituent groups—three methyl groups and a chlorine atom—will be positioned around this core. The presence of the chlorine atom at the 4-position is a key feature, influencing the molecule's electronic properties and potential intermolecular interactions.

In the solid state, the crystal packing is likely to be governed by a combination of van der Waals forces and potentially weaker C—H···N or C—H···Cl hydrogen bonds. In the analog, C—H···O hydrogen bonds and π–π stacking interactions between inversion-related pairs of molecules are observed, with a centroid–centroid distance of 3.530 (3) Å.[6] Similar π–π stacking interactions are plausible for the title compound, contributing to the stability of its crystal lattice.

The following diagram illustrates the relationship between the known analog and the target compound, highlighting the key structural difference.

Structural_Analogy cluster_0 Known Crystal Structure cluster_1 Target Compound (Inferred Structure) Analog 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one Target This compound Analog->Target Structural Similarity (Substitution of =O with -Cl)

Caption: Structural analogy between the known and target compounds.

Biological Significance and Therapeutic Potential

The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore with a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The primary therapeutic interest in this class of compounds lies in their ability to act as kinase inhibitors.[3] By targeting specific protein kinases involved in cell signaling pathways, these molecules can modulate cellular processes such as proliferation and survival, making them attractive candidates for cancer therapy.

The introduction of a chlorine atom at the 4-position of the pyrimidine ring, as in the title compound, is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. The 4-chloro substituent can serve as a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially improved biological activity.[7] This positions this compound as a valuable intermediate and a promising lead compound for the development of novel kinase inhibitors and other therapeutic agents.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive understanding of its chemical synthesis, molecular architecture, and biological relevance can be established through the analysis of closely related analogs and the wealth of literature on the thieno[2,3-d]pyrimidine scaffold. The insights presented in this guide underscore the importance of this compound as a target for further investigation and as a promising building block in the design and development of next-generation therapeutics.

References

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link][1][8]

  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available from: [Link][4]

  • BenchChem. (2025). Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores. BenchChem.
  • Elrazaz, E. Z., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry. Available from: [Link][3]

  • Tashkhodzhaev, B., et al. (2012). 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link][6]

  • Abdel-Wahab, B. F., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available from: [Link][2]

Sources

Commercial availability of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purines and quinazolines.[1] This structural similarity allows it to interact with a wide range of biological targets, leading to its incorporation into molecules with anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] this compound (CAS No. 83548-58-7) is a key chemical intermediate, providing a reactive handle for the synthesis of more complex, biologically active derivatives. The chlorine atom at the C4 position is readily displaced by various nucleophiles, making it an essential building block for researchers engaged in drug discovery and development. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safe handling protocols, and synthetic potential.

Physicochemical & Structural Data

A precise understanding of the compound's properties is fundamental for its application in research. The key identifiers and physical data are summarized below.

PropertyValueSource
CAS Number 83548-58-7[]
Molecular Formula C₉H₉ClN₂S[]
Molecular Weight 212.7 g/mol []
IUPAC Name This compound[]
SMILES CC1=C(SC2=C1C(=NC(=N2)C)Cl)C[]
InChI Key HDOQGBZKVBVNLU-UHFFFAOYSA-N[]
Density 1.327 g/cm³[]

Commercial Availability and Procurement

This compound is available from specialized chemical suppliers catering to the research and development sector. Procurement typically involves direct inquiry for quotes, as it is not always a stock item.

SupplierAvailable QuantitiesNotes
BOC Sciences mg, g, kg, tonOffers custom synthesis and cGMP production capabilities from kilogram to metric ton scale.[]

Procurement Insights:

  • Requesting a Quote: When contacting suppliers like BOC Sciences, it is crucial to specify the CAS number (83548-58-7), required quantity, and desired purity level.

  • Certificate of Analysis (CoA): Always request a batch-specific Certificate of Analysis. This document is essential for quality control and provides critical data on purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR and/or MS), and appearance.

  • Lead Times: As this is a specialized intermediate, lead times can vary. For non-stock quantities or custom synthesis requests, it is advisable to plan procurement well in advance of planned experimental work.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified with several hazards.[6]

GHS Hazard Classification:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Standard Operating Protocol for Safe Handling
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat, fully buttoned.

    • Use chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[6]

    • Wear safety glasses with side shields or chemical splash goggles to prevent eye contact.[6]

  • Dispensing and Weighing:

    • Handle as a solid. Avoid creating dust.

    • Use spatulas and weigh boats designated for this chemical.

    • Ensure the balance is inside a ventilated enclosure or in the fume hood.

  • Emergency Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

    • Ingestion: Rinse mouth and seek immediate medical help.[6]

  • Disposal: Dispose of waste material in a designated hazardous waste container according to institutional and local regulations.[6]

Recommended Storage Conditions: For long-term stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. This minimizes degradation from moisture and atmospheric oxygen, a standard practice for heterocyclic compounds.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring activates this position for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups.

G cluster_0 Chemical Structure & Reactivity Compound This compound (CAS: 83548-58-7) Structure Product 4-Substituted Derivative Structure->Product  SₙAr Reaction Nu Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Nu->Structure Byproduct HCl QC_Workflow start Sample Received doc_review 1. Documentation Review (CoA vs. Label) start->doc_review phys_inspect 2. Physical Inspection doc_review->phys_inspect nmr 3. ¹H NMR Spectroscopy (Structural Confirmation) phys_inspect->nmr ms 4. Mass Spectrometry (Molecular Weight Verification) nmr->ms hplc 5. HPLC Analysis (Purity Assessment) ms->hplc decision Accept or Reject Batch? hplc->decision accept Proceed to Experiment decision->accept  Purity & Identity  Confirmed

Figure 2. Quality Control Workflow for Incoming Chemical Intermediates.

Conclusion

This compound is a commercially available, high-value intermediate for drug discovery and medicinal chemistry. Its well-defined reactivity at the C4 position allows for extensive chemical modification, enabling the synthesis of novel thieno[2,3-d]pyrimidine derivatives. While its availability is limited to specialized suppliers, its procurement in research to pilot-scale quantities is feasible. By adhering to the stringent safety, handling, and quality control protocols outlined in this guide, researchers can confidently and safely leverage this potent building block to advance their scientific objectives.

References

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH). [Link]

  • Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. PubMed. [Link]

  • Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity. PubMed. [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzot[7][8]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[7][8]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. National Institutes of Health (NIH). [Link]

Sources

Safety and handling of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

This guide provides comprehensive safety and handling protocols for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key intermediate, its proper management in the laboratory is paramount to ensure personnel safety, experimental integrity, and environmental compliance. This document is intended for researchers, chemists, and drug development professionals who may handle this compound.

Compound Profile and Significance

This compound belongs to the thienopyrimidine class of compounds. This scaffold is a cornerstone in modern medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets.[1] Thienopyrimidines are integral to the development of therapeutics for various diseases, including cancer, and are investigated as kinase inhibitors, antivirals, and anti-inflammatory agents.[1][2][3] The chloro-substituent at the 4-position is a reactive site, making this compound a versatile building block for synthesizing more complex molecules through nucleophilic substitution reactions.[4][5]

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its appropriate handling and storage.

PropertyValueSource
Molecular Formula C₉H₉ClN₂SBOC Sciences[]
Molecular Weight 212.7 g/mol BOC Sciences[]
CAS Number 83548-58-7Echemi[7]
Appearance Solid (Form may vary)Sigma-Aldrich
Density 1.327 g/cm³BOC Sciences[]

Hazard Identification and Comprehensive Risk Assessment

Based on the Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[7] A thorough risk assessment must be conducted before any work involving this compound is initiated.

GHS Classification

The Globally Harmonized System (GHS) provides a clear framework for understanding the compound's intrinsic hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Source: Echemi Safety Data Sheet[7]

Causality Insight: The combination of a chlorinated pyrimidine ring and a thiophene moiety contributes to its reactivity and potential for biological interaction, which underlies its toxicity. Halogenated heteroaromatics can act as alkylating agents or interfere with cellular processes, leading to irritation and acute toxicity upon exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[8] This is the primary barrier to prevent inhalation of dust or vapors, which are harmful.[7]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified. The following PPE is required for all procedures involving this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[7][9][12]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can be harmful and cause irritation.[7][12] Always check glove breakthrough times.
Skin/Body Protection A standard laboratory coat. Fire-retardant clothing is recommended.Protects against incidental skin contact and contamination of personal clothing.[9][10]
Respiratory Protection Not typically required if work is conducted in a fume hood. If a hood is unavailable or limits are exceeded, a NIOSH-approved respirator is necessary.Prevents inhalation of the compound, which may cause respiratory irritation.[7][9]

Standard Operating Procedures for Safe Handling

Adherence to a validated standard operating procedure (SOP) minimizes the risk of exposure and contamination.

Protocol for Weighing and Preparing Solutions
  • Preparation: Before starting, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent). Don appropriate PPE.

  • Weighing: Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure. Use a clean spatula to transfer the solid compound to a weigh boat. Avoid creating dust.

  • Transfer: Carefully transfer the weighed solid into the designated reaction vessel or volumetric flask.

  • Dissolution: Add the solvent slowly to the vessel, ensuring the solid is wetted to prevent dust from becoming airborne. If necessary, cap and mix the solution.

  • Cleanup: Decontaminate the spatula and weigh boat with a suitable solvent (e.g., isopropanol or ethanol) inside the fume hood. Dispose of the contaminated materials as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[7]

Handling Workflow

The following diagram outlines the logical flow for the safe handling of the solid compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling prep_start Start: Don PPE verify_hood Verify Fume Hood Operation prep_start->verify_hood gather_materials Gather Materials verify_hood->gather_materials weigh_solid Weigh Solid Compound gather_materials->weigh_solid transfer_solid Transfer to Vessel weigh_solid->transfer_solid add_solvent Add Solvent & Dissolve transfer_solid->add_solvent decontaminate Decontaminate Equipment add_solvent->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of Solid Compound.

Storage and Chemical Compatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] An inert atmosphere (e.g., under nitrogen or argon) is recommended for long-term storage to prevent potential degradation.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8][10]

Causality Insight: Thienopyrimidines can be susceptible to degradation via oxidation or reaction with strong acids. The chloro-substituent can be reactive, and contact with incompatible materials could lead to vigorous or exothermic reactions, releasing hazardous decomposition products such as nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[8]

Spill and Exposure Management

Prompt and correct response to spills or exposures is crucial.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical help.[7][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[7][13]

Spill Cleanup Protocol
  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste.[10][11]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[14]

Emergency Response Decision Tree

start Emergency Event spill Chemical Spill Occurs start->spill exposure Personnel Exposure Occurs start->exposure spill_ppe Ensure PPE is Worn spill->spill_ppe exposure_type Type of Exposure? exposure->exposure_type contain Contain Spill with Absorbent spill_ppe->contain collect Collect Waste into Labeled Container contain->collect clean Decontaminate Spill Area collect->clean inhalation Inhalation exposure_type->inhalation Inhalation skin_contact Skin/Eye Contact exposure_type->skin_contact Skin/Eye ingestion Ingestion exposure_type->ingestion Ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_area Wash/Rinse Area for 15+ min skin_contact->wash_area rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_area->seek_medical rinse_mouth->seek_medical

Caption: Emergency Response Protocol for Spills and Exposure.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. Collect solid waste (unused compound, contaminated labware) and liquid waste (solutions, solvent rinses) in separate, clearly labeled, and sealed containers.[14]

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name, and relevant hazard pictograms.[14]

  • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area pending disposal.[12]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][12][14] Never dispose of this chemical down the drain or in regular trash.

Waste Management Workflow

start Waste Generation is_solid Is Waste Solid or Liquid? start->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container is_solid->liquid_container Liquid seal_container Seal Container When Not in Use solid_container->seal_container liquid_container->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste schedule_pickup Arrange for Pickup by Licensed Disposal Vendor store_waste->schedule_pickup end Disposal Complete schedule_pickup->end

Caption: Waste Segregation and Disposal Workflow.

References

  • 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Chloro-6-methyl-5-nitrothieno[2,3-d]pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • Kalogirou, A. S. et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. Arkivoc. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. [Link]

  • Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. PubMed. [Link]

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. [Link]

  • Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d -Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. University of Groningen research portal. [Link]

  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[15]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health (NIH). [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC, National Center for Biotechnology Information. [Link]

  • Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and efficient two-step synthesis for the preparation of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis commences with the well-established Gewald reaction to construct the core 2-aminothiophene scaffold, followed by a cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one intermediate. The subsequent chlorination of this intermediate yields the final product. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the chosen synthetic strategy and reaction conditions, ensuring a reproducible and scalable process.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, substituted 4-chlorothieno[2,3-d]pyrimidines serve as versatile intermediates, with the chloro group at the 4-position acting as a key handle for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The target molecule, this compound, with its specific substitution pattern, represents a valuable building block for the development of novel therapeutic agents.

This guide presents a detailed and validated protocol for the synthesis of this important compound, designed to be accessible to researchers with a solid background in organic synthesis.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved in two primary stages, as depicted in the workflow below.

Synthesis_Workflow cluster_0 Step 1: Thienopyrimidinone Formation cluster_1 Step 2: Chlorination A 2-Butanone + Malononitrile + Sulfur B Gewald Reaction A->B Base (e.g., Morpholine) Ethanol, Reflux C 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile B->C D Cyclization with Acetic Anhydride C->D Reflux E 2,5,6-Trimethylthieno[2,3-d]- pyrimidin-4(3H)-one D->E F Chlorination E->F POCl3, Reflux G 4-Chloro-2,5,6-trimethylthieno- [2,3-d]pyrimidine (Final Product) F->G

Synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine: A Detailed Guide to Starting Materials and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the starting materials and synthetic protocols for the preparation of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. This thienopyrimidine derivative serves as a crucial scaffold in medicinal chemistry due to its structural analogy to purine bases, making it a key building block for a diverse range of biologically active compounds. This document outlines the synthetic pathway, delves into the underlying reaction mechanisms, and provides step-by-step protocols for each key transformation.

Introduction to Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine core is a significant heterocyclic system in the field of medicinal chemistry. As bioisosteres of purines, these compounds can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The strategic placement of various substituents on this scaffold allows for the fine-tuning of their biological effects, making the synthesis of derivatives like this compound a subject of considerable interest. The chloro-substituent at the 4-position is particularly valuable as it provides a reactive site for nucleophilic substitution, enabling the introduction of further molecular diversity.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from readily available reagents. The overall strategy involves:

  • Formation of a polysubstituted thiophene ring via the Gewald reaction.

  • Construction of the fused pyrimidine ring to form the thieno[2,3-d]pyrimidin-4(3H)-one intermediate.

  • Aromatization and chlorination of the pyrimidinone ring to yield the final product.

This approach offers an efficient and modular route to the target compound, with each step being a well-established transformation in heterocyclic chemistry.

dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];

}

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

The initial and crucial step is the construction of the substituted thiophene ring, which is efficiently accomplished through the Gewald reaction.[2] This multicomponent reaction involves the condensation of a ketone (butanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[3]

Mechanistic Insights: The Gewald Reaction

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between butanone and malononitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[2] Subsequently, elemental sulfur adds to the activated methylene group, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4]

dot graph "gewald_mechanism" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];

}

Figure 2: Simplified mechanism of the Gewald reaction.

Detailed Protocol: Gewald Reaction

Materials:

  • Butanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol or Methanol

  • Triethylamine or other suitable base

Procedure:

  • In a round-bottom flask, dissolve malononitrile and butanone in ethanol.

  • Add elemental sulfur to the mixture with stirring.

  • Slowly add a catalytic amount of triethylamine.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) for several hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

The second stage of the synthesis involves the construction of the pyrimidine ring onto the pre-formed thiophene. This is achieved by reacting the 2-aminothiophene-3-carbonitrile intermediate with a reagent that provides the C2 and N3 atoms of the pyrimidine ring. For the synthesis of the 2-methyl substituted pyrimidinone, acetic anhydride is a common and effective reagent.

Mechanistic Insights: Pyrimidine Ring Formation

The reaction of 2-amino-4,5-dimethylthiophene-3-carbonitrile with acetic anhydride proceeds through an initial acylation of the amino group to form an N-acetyl intermediate. This is followed by an intramolecular cyclization where the nitrile group is attacked by the amide oxygen, leading to the formation of the pyrimidinone ring after tautomerization.

Detailed Protocol: Cyclization Reaction

Materials:

  • 2-Amino-4,5-dimethylthiophene-3-carbonitrile

  • Acetic Anhydride

  • Pyridine (optional, as a catalyst and solvent)

Procedure:

  • Suspend or dissolve 2-amino-4,5-dimethylthiophene-3-carbonitrile in an excess of acetic anhydride.

  • The mixture is heated to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, the excess acetic anhydride is carefully quenched, often by the slow addition of water or an alcohol.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • The crude 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can be purified by recrystallization. A melting point of 245 °C (decomposed) has been reported for the closely related thieno[2,3-d]pyrimidin-4(1H)-one.[6]

Part 3: Synthesis of this compound

The final step is the conversion of the thieno[2,3-d]pyrimidin-4(3H)-one to the desired 4-chloro derivative. This transformation is a crucial step that introduces a reactive handle for further functionalization. The most common reagent for this chlorination is phosphorus oxychloride (POCl₃).[7]

Mechanistic Insights: Chlorination with POCl₃

The chlorination mechanism involves the activation of the pyrimidinone oxygen by POCl₃. The lone pair of electrons on the oxygen atom of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion at the C4 position, resulting in the elimination of a phosphate species and the formation of the 4-chlorothienopyrimidine.[7]

dot graph "chlorination_mechanism" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];

}

Figure 3: Simplified mechanism of chlorination with POCl₃.

Detailed Protocol: Chlorination

Materials:

  • 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or other tertiary amine (optional, as a catalyst)

Procedure:

  • In a dry flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride.

  • A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux for several hours, and the progress is monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Summary of Key Compounds and Data

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectral Data
2-Amino-4,5-dimethyl-thiophene-3-carbonitrile 2-Amino-4,5-dimethyl-thiophene-3-carbonitrile structureC₇H₈N₂S152.22141-142[8]¹H NMR (CDCl₃): δ 2.07 (s, 3H), 2.16 (s, 3H), 4.60 (br s, 2H)[8]¹³C NMR (CDCl₃): δ 12.3, 12.7, 90.6, 115.9, 117.2, 129.6, 159.1[8]
2,5,6-Trimethylthieno-[2,3-d]pyrimidin-4(3H)-one 2,5,6-Trimethylthieno-[2,3-d]pyrimidin-4(3H)-one structureC₉H₁₀N₂OS194.25
4-Chloro-2,5,6-trimethyl-thieno[2,3-d]pyrimidine 4-Chloro-2,5,6-trimethyl-thieno[2,3-d]pyrimidine structureC₉H₉ClN₂S212.70

Note: Structures are illustrative. Spectral and physical data for some compounds are based on closely related analogs and may vary.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental reactions in heterocyclic chemistry. By following the detailed protocols and understanding the underlying mechanisms presented in this guide, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The modularity of the synthetic route also offers opportunities for the preparation of a wide range of analogs by varying the initial starting materials.

References

  • (Reference for the general importance of thieno[2,3-d]pyrimidines in medicinal chemistry)
  • (Reference for the Gewald reaction)
  • (Reference for a specific protocol of the Gewald reaction)
  • (Reference for the mechanism of the Gewald reaction)
  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. ([Link])

  • (Reference for the cycliz
  • Gewald reaction - Wikipedia. ([Link])

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. ([Link])

  • (Reference for chlorin
  • (Reference for a specific chlorin
  • (Reference for spectral data of intermedi
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - arkat usa. ([Link])

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. ([Link])

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. ([Link])

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. ([Link])

  • 13C NMR spectra of synthesized model compound 4f. - ResearchGate. ([Link])

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ([Link])

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. ([Link])

  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - ResearchGate. ([Link])

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. ([Link])

  • 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - NIH. ([Link])

  • Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles - PubMed. ([Link])

  • Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents - PubMed. ([Link])

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1] Structurally, it can be considered a bioisostere of purine, a fundamental component of DNA and RNA, allowing it to interact with a wide range of biological targets.[1] This scaffold is at the heart of numerous compounds investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1][2][3]

At the center of this synthetic utility lies 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine , a key intermediate for the generation of diverse molecular libraries.[][5] The strategic placement of a chlorine atom at the C4 position of the electron-deficient pyrimidine ring renders this site highly susceptible to nucleophilic attack. This reactivity makes it an ideal starting material for introducing a wide array of functional groups, enabling systematic Structure-Activity Relationship (SAR) studies. This guide provides an in-depth exploration of the mechanistic principles, strategic considerations, and detailed protocols for leveraging the nucleophilic substitution reactions of this versatile building block.

Mechanistic Underpinnings: The SNAr Pathway

The displacement of the C4-chloro substituent proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically an addition-elimination pathway.[6][7][8] Unlike aliphatic SN2 reactions, a backside attack is sterically impossible on an aromatic ring.[8][9] Instead, the reaction is initiated by the attack of a nucleophile on the electron-poor (electrophilic) carbon atom bearing the leaving group.

Key Mechanistic Steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C4 carbon, which is activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring. This step is typically the rate-determining step of the reaction.[10]

  • Formation of a Meisenheimer Complex: The attack disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][10] The negative charge is delocalized over the electron-withdrawing pyrimidine portion of the molecule, stabilizing the intermediate.

  • Elimination and Restoration of Aromaticity: The leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

Caption: General SNAr mechanism on the thieno[2,3-d]pyrimidine core.

Application Notes: A Strategic Guide to Reaction Design

The success of a nucleophilic substitution reaction hinges on the careful selection of reagents and conditions. Understanding the causality behind these choices is critical for optimizing yields and minimizing side reactions.

Choice of Nucleophile

The nature of the incoming nucleophile is the most significant factor influencing the reaction. Nucleophiles can be broadly categorized as N-, O-, and S-based.

  • N-Nucleophiles (Amines): Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction. The reaction rate is influenced by the amine's basicity and steric bulk. Less hindered, more basic amines generally react faster. For weakly nucleophilic anilines, particularly those with electron-withdrawing groups, heating is often required.[11]

  • O-Nucleophiles (Alcohols, Phenols): Alcohols and phenols are generally poor nucleophiles and require deprotonation by a strong base (e.g., sodium hydride, sodium ethoxide) to form the much more reactive alkoxide or phenoxide.[12] The reaction must be conducted under anhydrous conditions to prevent the base from being quenched by water.

  • S-Nucleophiles (Thiols): Thiols are potent nucleophiles and readily react with the substrate. Like alcohols, they are typically deprotonated with a base (e.g., NaH, K₂CO₃) to form the thiolate anion, which then displaces the chloride.

Solvent Selection

The solvent plays a crucial role in solvating the reactants and intermediates, influencing the reaction rate.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are often the solvents of choice. They effectively solvate cations but poorly solvate anions, leaving the nucleophile "bare" and highly reactive. They are excellent for a wide range of temperatures.

  • Alcohols (Ethanol, Isopropanol): These can serve as both solvent and reactant (in the case of alkoxide formation). For reactions with amines, alcohols are effective solvents, and the resulting product often precipitates upon cooling, simplifying purification.[13]

  • Water: Green chemistry approaches have shown that water can be an effective solvent for amination reactions, particularly under acidic promotion, which can enhance the electrophilicity of the substrate.[11] However, competing hydrolysis to form the 4-hydroxy derivative is a potential side reaction.

The Role of a Base

When using nucleophiles like amines or thiols, the reaction generates one equivalent of hydrochloric acid (HCl).

This byproduct can protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. Therefore, a non-nucleophilic base is added to act as an "acid scavenger."

  • Common Choices: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Rationale: DIPEA is sterically hindered and less likely to compete as a nucleophile. K₂CO₃ is a solid base, often used in polar aprotic solvents, and can be easily filtered off during work-up.

Temperature and Monitoring
  • Temperature: Highly reactive nucleophiles (e.g., aliphatic amines, thiolates) may react readily at room temperature. Less reactive nucleophiles (e.g., anilines) often require heating, typically between 80 °C and the reflux temperature of the solvent.

  • Reaction Monitoring: It is essential to monitor the reaction's progress to determine the point of completion and prevent the formation of degradation products from prolonged heating. Thin-Layer Chromatography (TLC) is a simple and effective method. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive information on the consumption of starting material and the formation of the desired product mass.

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidines

This protocol describes a general procedure for the reaction with amine nucleophiles.

Workflow_Amination cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Combine 4-chloro substrate, amine, base, and solvent in a reaction flask. stir 2. Stir mixture at specified temperature (RT to Reflux). reagents->stir monitor 3. Monitor reaction via TLC or LC-MS. stir->monitor cool 4. Cool mixture. Precipitate may form. monitor->cool filter 5. Filter solid product or perform aqueous extraction if no precipitate. cool->filter purify 6. Purify by recrystallization or column chromatography. filter->purify characterize 7. Characterize pure product (NMR, MS, mp). purify->characterize

Caption: General workflow for amination of the 4-chloro substrate.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, aniline) (1.1 - 1.5 eq)

  • Base (e.g., DIPEA or K₂CO₃) (1.5 - 2.0 eq)

  • Solvent (e.g., Ethanol, DMF, or Acetonitrile)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 212 mg, 1.0 mmol).

  • Add the chosen solvent (e.g., 10 mL of ethanol).

  • Add the amine nucleophile (e.g., morpholine, 1.2 mmol, 105 µL).

  • Add the base (e.g., DIPEA, 2.0 mmol, 350 µL).

  • Heat the reaction mixture to reflux (for ethanol, ~78 °C) and stir.

  • Monitor the reaction every hour using TLC (e.g., mobile phase 30% Ethyl Acetate in Hexane). The starting material is less polar than the product.

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature, then in an ice bath.

  • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography if necessary.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Synthesis of 4-Alkoxy-2,5,6-trimethylthieno[2,3-d]pyrimidines

This protocol describes a general procedure for the reaction with alcohol nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Anhydrous alcohol (e.g., ethanol, benzyl alcohol) (serves as solvent and reactant)

  • Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous THF or DMF (optional co-solvent)

Procedure:

  • CAUTION: NaH is highly reactive and flammable. Handle only under an inert atmosphere (N₂ or Ar).

  • To a flame-dried, three-neck flask under an inert atmosphere, add the anhydrous alcohol (e.g., 15 mL of ethanol).

  • Cool the alcohol in an ice bath (0 °C).

  • Carefully add NaH (60% dispersion, 1.2 mmol, 48 mg) portion-wise. Stir until hydrogen gas evolution ceases and a clear solution of the sodium alkoxide is formed.

  • In a separate flask, dissolve this compound (1.0 mmol, 212 mg) in a minimal amount of anhydrous THF or directly in the chosen alcohol.

  • Slowly add the solution of the chloro-substrate to the stirring alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the nucleophilic substitution on this compound with various nucleophiles, based on established reactivity patterns for similar heterocyclic systems.[11][12][14]

EntryNucleophileBaseSolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholineDIPEAEthanol784>90
2AnilineK₂CO₃DMF100880-90
3Sodium Ethoxide-Ethanol25685-95
4PhenolNaHTHF651275-85
5ThiophenolK₂CO₃Acetonitrile803>95

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Nucleophile is too weak. 2. Insufficient temperature. 3. Deactivated nucleophile (e.g., protonated amine).1. For O/S nucleophiles, ensure complete formation of the anion. 2. Increase reaction temperature. 3. Ensure sufficient base is present to scavenge acid.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Competing side reactions (e.g., hydrolysis).1. Increase reaction time or temperature. 2. Optimize extraction and purification methods. 3. Use anhydrous solvents and reagents.
Multiple Products 1. Base acting as a nucleophile (e.g., TEA). 2. Di-substitution or other side reactions. 3. Impure starting materials.1. Use a more sterically hindered base like DIPEA. 2. Use milder conditions (lower temperature). 3. Purify starting materials before use.

Conclusion

This compound is a highly effective and versatile electrophile for SNAr reactions. Its predictable reactivity with a broad spectrum of N-, O-, and S-based nucleophiles makes it an invaluable building block for combinatorial chemistry and the synthesis of targeted compound libraries. A thorough understanding of the underlying SNAr mechanism and the careful selection of reaction parameters are paramount to successfully harnessing the synthetic potential of this scaffold for applications in drug discovery and materials science.

References

  • Bernasconi, C. F. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA, 34(1), 1-11.

  • ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.

  • Kaur, H., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(34), 8145-8163.

  • Al-Ostoot, F. H., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(21), 7208.

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.

  • Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1959-1979.

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 389-406.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Snégaroff, K., et al. (2009). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate.

  • University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions.

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

  • Trujillo-Lagunas, M. L., et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate.

  • Budesinsky, Z., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 15, 1578-1582.

  • Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923.

  • BOC Sciences. (n.d.). CAS 83548-58-7 4-Chloro-2,5,6-trimethyl thieno[2.3-d]pyrimidine.

  • Åkesson, E., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(1), 9673-9682.

  • ChemicalBook. (n.d.). 4-CHLOROTHIENO[2,3-D]PYRIMIDINE.

  • ChemicalBook. (n.d.). 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis.

  • Bogolubsky, A. V., et al. (2007). Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points. Journal of Combinatorial Chemistry, 9(4), 661-667.

  • ChemicalBook. (n.d.). This compound.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its effective functionalization is key to developing novel molecular entities. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a robust and reproducible reaction.

Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, often considered a bioisostere of purines. This structural similarity allows it to interact with a wide range of biological targets, and its derivatives have demonstrated potent activities, including as kinase inhibitors for oncology applications.[1] The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction in modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[2][3]

Mastering the Suzuki coupling of this compound (CAS 83548-58-7) enables the introduction of diverse aryl, heteroaryl, and alkyl substituents at the C4 position, providing a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies. However, as an electron-deficient heteroaryl chloride, this substrate presents specific challenges, including a higher activation barrier for oxidative addition compared to its bromide or iodide analogs.[2][4] This guide provides the necessary framework to overcome these challenges.

The Catalytic Cycle: A Mechanistic Rationale for Protocol Design

A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The process, centered on a palladium catalyst, involves three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Thienopyrimidine-Cl) Product 4-Substituted-thienopyrimidine (R¹-R²) PdII_Complex R¹-Pd(II)L₂(X) Organopalladium(II) Complex OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Boronate R¹-Pd(II)L₂(R²) Di-organopalladium(II) Transmetal->PdII_Boronate RedElim Reductive Elimination PdII_Boronate->RedElim RedElim->Pd0 R¹-R² (Coupled Product) Reactant1 4-Chloro-thienopyrimidine (R¹-X) Reactant2 Boronic Acid/Ester (R²-B(OR)₂) caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the thienopyrimidine. This is often the rate-limiting step for less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is critical here; it enhances the electron density on the palladium center, which facilitates the cleavage of the strong C-Cl bond.[4]

  • Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center, displacing the halide.[3] The choice of base is therefore crucial and can significantly affect reaction rates and yields.

  • Reductive Elimination: This is the final step where the two organic groups (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast.

Optimized Protocol for Suzuki Coupling

This protocol is a robust starting point, derived from established procedures for structurally similar electron-deficient heteroaryl chlorides.[3][5][6] Optimization may be required for particularly challenging or novel boronic acid coupling partners.

Materials and Reagents
  • Substrate: this compound

  • Boronic Acid/Ester: Aryl, heteroaryl, or alkyl boronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the solvent by bubbling the inert gas through it for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reactant.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 90-100 °C (for conventional heating) or heat to 100-120 °C in a microwave reactor.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-substituted-2,5,6-trimethylthieno[2,3-d]pyrimidine.

Caption: Fig 2. Experimental Workflow Summary.

Key Parameter Optimization and Data

The success of the coupling is highly dependent on the interplay between the catalyst, base, and solvent. The following table provides a summary of typical conditions and expected outcomes based on literature for similar heteroaryl systems.[3][6][7]

Catalyst System (mol%)Boronic Acid PartnerBase (eq.)Solvent (v/v)Temp (°C)Time (h)Approx. Yield (%)Reference/Analogy
Pd(PPh₃)₄ (3%)Phenylboronic acidK₂CO₃ (2.5)Dioxane/H₂O (4:1)1001285-95[3][7]
Pd(dppf)Cl₂ (3%)4-Methoxyphenylboronic acidK₃PO₄ (2.5)Toluene/H₂O (5:1)110880-90[2]
Pd(PPh₃)₄ (5%)3-Pyridylboronic acidCs₂CO₃ (2.0)Dioxane/H₂O (4:1)1001665-75[5]
Pd(dppf)Cl₂ (3%)Thiophene-2-boronic acidK₂CO₃ (3.0)DMF/H₂O (5:1)1101070-85[5]
XPhos Pd G2 (2%)N-Boc-pyrazole-4-boronic acidK₃PO₄ (3.0)Dioxane/H₂O (5:1)90680-95[8]

Troubleshooting and Field-Proven Insights

Issue 1: Low or No Conversion

  • Causality: Inefficient oxidative addition is the most likely culprit for an unreactive chloro-heterocycle. The Pd(0) species may also be inactive or poisoned.

  • Solutions:

    • Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand system, such as those developed by Buchwald (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands accelerate oxidative addition.

    • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and inhibit catalysis. Using bulkier ligands can sterically shield the metal center and mitigate this effect.

    • Degassing: Ensure the solvent and reaction atmosphere are rigorously deoxygenated. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).

Issue 2: Protodeboronation of the Boronic Acid

  • Causality: This side reaction, where the boronic acid reacts with residual water or protic solvent to replace the boron group with hydrogen, is particularly prevalent with electron-deficient heteroaryl boronic acids.

  • Solutions:

    • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.

    • Base Selection: Use a non-nucleophilic, moderately strong base like K₃PO₄. Stronger bases like NaOH can sometimes accelerate decomposition.

    • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can be detrimental. Using a carefully controlled amount of water or switching to a rigorously anhydrous solvent system with a base like Cs₂CO₃ or KF can be beneficial.

Issue 3: Formation of Homocoupled Byproducts

  • Causality: Homocoupling of the boronic acid (R²-R²) can occur, often promoted by the presence of oxygen or high temperatures.

  • Solutions:

    • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.

    • Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

    • Stoichiometry: Use a slight excess (1.2-1.5 eq.) of the boronic acid, but avoid a large excess which can favor homocoupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in pharmaceutical and materials research. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and reproducible results. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important cross-coupling reaction.

References

  • Černochová, Z., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Lagardère, P., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 834. [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic & medicinal chemistry letters, 1(1), 1-4. [Link]

  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • Sigel, G. A., et al. (2010). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic letters, 12(21), 4944-4947. [Link]

  • Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20058-20072. [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • OpenSourceMalaria. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]

  • Lee, H. G., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of organic chemistry, 87(12), 7858-7871. [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • Ghaffari, M., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 23(17), 6748-6752. [Link]

  • ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Wang, D., & Shaughnessy, K. H. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(12), 1459. [Link]

  • El-Faham, A., et al. (2018). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(11-12), 1081-1089. [Link]

  • ResearchGate. (2025). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents.... [Link]

  • ResearchGate. (2018). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... [Link]

  • MDPI. (2020). 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][9]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200868. [Link]

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the successful C-N cross-coupling of various primary and secondary amines with 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine via the Buchwald-Hartwig amination. The thieno[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, and the ability to efficiently append diverse amine functionalities is critical for the development of novel therapeutics. This guide delves into the mechanistic underpinnings of the reaction, provides field-proven insights for optimizing reaction parameters, and offers a detailed, step-by-step protocol for researchers, scientists, and drug development professionals. Emphasis is placed on the rationale behind the selection of catalysts, ligands, and bases required to overcome the inherent challenges of using a deactivated heteroaryl chloride.

Introduction and Strategic Importance

The thieno[2,3-d]pyrimidine core is a bioisostere of purine and is found in numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization at the C4 position is a key strategy for modulating pharmacological activity. While classical nucleophilic aromatic substitution (SNAr) can be used, it often requires harsh conditions and is limited in scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming C-N bonds under milder conditions with exceptional functional group tolerance.[2][3]

However, the application of this reaction to heteroaryl chlorides, such as this compound, presents specific challenges. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts, making the initial oxidative addition step to the palladium(0) center the rate-determining step of the catalytic cycle.[4][5] Furthermore, the electron-rich nature of the thienopyrimidine ring system and the presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation.[2][3]

This application note provides a robust framework for overcoming these challenges through the rational selection of a modern catalyst system.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium in the 0 and +2 oxidation states.[2][6] Understanding this mechanism is crucial for troubleshooting and optimization.

  • Active Catalyst Formation: A Pd(0) species, typically bearing one or two phosphine ligands (L), is the active catalyst. It is often generated in situ from a Pd(II) or Pd(0) precatalyst.

  • Oxidative Addition: The Pd(0)L complex inserts into the carbon-chlorine bond of the thienopyrimidine substrate. This is the slowest and most challenging step for aryl chlorides.[5]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination: The final C-N bond is formed as the desired aminated product is eliminated from the palladium center, regenerating the active Pd(0)L catalyst.[2][6] An unproductive side reaction, β-hydride elimination, can compete at this stage but is less common with aryl amines.[2]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L-Cl) pd0->oa_complex amido_complex Palladium Amido Complex (Ar-Pd(II)L-NR'R'') oa_complex->amido_complex Amine Coordination + HNR'R'' - Base-H-Cl amido_complex->pd0 amido_complex->pd0 Regeneration product Product (Ar-NR'R'') amido_complex->product Reductive Elimination center

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Parameters for a Heteroaryl Chloride

The success of coupling with this compound hinges on the judicious choice of four key components.

  • Palladium Precatalyst: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined precatalysts offer superior stability, activity, and reproducibility. N-heterocyclic carbene (NHC) based precatalysts, such as [(SIPr)Ph₂Pd(cin)Cl], have shown exceptional efficiency for coupling heteroaryl chlorides, even at room temperature in some cases.[7][8]

  • Ligand: This is the most critical parameter. For unreactive aryl chlorides, the ligand must be both electron-rich to promote oxidative addition and sterically bulky to facilitate reductive elimination and prevent catalyst dimerization.[2][9] Biaryl monophosphine ligands are the gold standard. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent starting point, demonstrating broad utility for challenging C-N couplings.[10]

  • Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is highly effective and generally provides the fastest reaction rates.[4][7] For substrates with base-sensitive functional groups (e.g., esters), weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher catalyst loadings or temperatures.[4]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are excellent choices as they have good solvating properties and sufficiently high boiling points for reactions that require heating.

ParameterRecommended ConditionRationale & Citation
Substrate This compoundDeactivated heteroaryl chloride requiring a potent catalyst system.
Amine Primary or Secondary Amine (e.g., Morpholine)1.2 - 1.5 equivalents.
Pd Source Pd₂(dba)₃ (Bis(dibenzylideneacetone)palladium(0))A common, reliable Pd(0) source.[10]
Ligand XPhosA bulky, electron-rich biarylphosphine ideal for activating aryl chlorides.[10]
Base NaOtBu (Sodium tert-butoxide)Strong, non-nucleophilic base promoting high reaction rates.[4]
Solvent Anhydrous TolueneHigh-boiling, aprotic solvent.[10]
Temperature 100-110 °CSufficient thermal energy to overcome the activation barrier for oxidative addition.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with morpholine as a representative amine coupling partner.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 1. Inert Atmosphere (Glovebox or Schlenk Line) p2 2. Charge Reagents (Substrate, Base, Pd₂(dba)₃, XPhos) p1->p2 r1 3. Add Solvents & Amine p2->r1 r2 4. Heat to 110 °C r1->r2 r3 5. Monitor by TLC/LC-MS r2->r3 w1 6. Cool & Quench r3->w1 w2 7. Liquid-Liquid Extraction w1->w2 w3 8. Column Chromatography w2->w3 a1 9. Characterization (¹H NMR, ¹³C NMR, HRMS) w3->a1

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)

  • XPhos (0.03 equiv, 3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous Toluene

  • Oven-dried glassware, magnetic stir bar, condenser

  • Schlenk line or inert atmosphere glovebox

  • TLC plates, LC-MS, NMR, column chromatography supplies (silica gel, solvents)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried 2-necked round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 226.7 mg), sodium tert-butoxide (2.0 mmol, 192.2 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) followed by morpholine (1.5 mmol, 131 µL) via syringe.

  • Reaction: Equip the flask with a condenser, and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (10 mL) and then brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-(morpholin-4-yl)-2,5,6-trimethylthieno[2,3-d]pyrimidine.[10]

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Action(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality base (hydrolyzed).3. Insufficient temperature.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use freshly opened, high-purity NaOtBu.3. Confirm oil bath temperature.
Formation of Hydrodehalogenated Byproduct Reductive elimination is slower than competing decomposition pathways.1. Increase ligand-to-palladium ratio (e.g., L:Pd of 4:1).2. Switch to a more electron-rich or bulkier ligand (e.g., RuPhos).
Dark, Insoluble Mixture (Tar) Catalyst decomposition at high temperature or reaction with impurities.1. Lower the reaction temperature and increase reaction time.2. Ensure all reagents and solvents are pure and anhydrous.
Reaction Stalls Catalyst deactivation by substrate or product coordination.1. Increase catalyst loading (e.g., to 3 mol% Pd).2. Use a precatalyst designed for heteroaryl substrates.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives. By employing a robust catalyst system composed of a palladium source and a bulky, electron-rich biarylphosphine ligand such as XPhos, the challenges associated with the low reactivity of this compound can be effectively overcome. The protocol detailed herein provides a reliable and reproducible method for accessing a wide array of novel compounds for further investigation in drug discovery and development programs.

References

Sources

Application Notes & Protocols: The Strategic Use of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Kinase Inhibitor Design

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to the native purine ring of adenosine triphosphate (ATP).[1] This bioisosteric relationship makes it an ideal framework for designing competitive inhibitors that target the ATP-binding site of a wide array of protein kinases.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3] Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Casein Kinase 2 (CK2).[4]

This guide focuses on a specific, highly versatile starting material: 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine . The strategic placement of the methyl groups and the reactive chlorine at the C4 position makes this molecule a powerful building block for generating diverse libraries of potent and selective kinase inhibitors. The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic aromatic substitution (SNAr), providing a direct and efficient handle for introducing a variety of pharmacophoric groups.

Core Chemistry & Mechanistic Rationale

The primary synthetic utility of this compound lies in the lability of the C4-chloro substituent. This chlorine atom is readily displaced by a wide range of nucleophiles, most commonly primary and secondary amines, to forge a C-N bond. This reaction is the linchpin for elaborating the core scaffold into final drug candidates.

Causality Behind Experimental Choices:

  • The SNAr Reaction: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The rate-determining step is typically the initial nucleophilic attack. The presence of two nitrogen atoms in the pyrimidine ring significantly stabilizes this intermediate, thereby facilitating the substitution.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed to solubilize the reactants and facilitate the formation of the charged intermediate. More environmentally benign options like polyethylene glycol (PEG) have also proven effective, offering high yields in short reaction times.[2] For certain substrates, particularly anilines, acid-catalyzed amination in water can be a highly efficient and greener alternative.[5]

  • Base/Acid Catalysis: The reaction is often carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Alternatively, for less reactive amines like anilines, acid catalysis (e.g., HCl, p-TsOH) can be employed to protonate the pyrimidine ring, further activating it towards nucleophilic attack.[5]

Visualizing the Synthetic Workflow

The general workflow for utilizing this compound is a straightforward yet powerful strategy for generating chemical diversity.

G cluster_0 Core Synthesis cluster_1 Key Reaction: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Product Library cluster_3 Application A 4-Chloro-2,5,6-trimethyl- thieno[2,3-d]pyrimidine C Reaction Conditions (Solvent, Base/Acid, Heat) A->C Reactant 1 B Primary/Secondary Amine (R1R2NH) B->C Reactant 2 D 4-Amino-2,5,6-trimethyl- thieno[2,3-d]pyrimidine Derivative Library C->D Yields Product E Screening for Kinase Inhibitory Activity D->E Leads to

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps and rationale. They are based on established methodologies for analogous SNAr reactions on chloro-substituted pyrimidine systems.[2][5][6] Researchers should consider these as robust starting points, with the understanding that optimization for specific substrates may be required.

Protocol 1: General Synthesis of 4-Anilino-2,5,6-trimethylthieno[2,3-d]pyrimidine Derivatives

This protocol is broadly applicable for the reaction with substituted anilines, which are common moieties in Type I and Type II kinase inhibitors.

Objective: To synthesize a library of 4-anilino derivatives for screening against kinases like EGFR or Src-family kinases.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 - 1.5 eq)

  • Isopropanol (or 1,4-Dioxane)

  • Concentrated Hydrochloric Acid (HCl) (0.1 - 0.2 eq) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired substituted aniline (1.2 eq), and isopropanol (to a concentration of ~0.1-0.2 M).

  • Acid Addition: Add a catalytic amount of concentrated HCl (e.g., 0.1 eq) to the suspension.

    • Causality Explanation: The acid protonates a nitrogen atom on the pyrimidine ring, increasing the electrophilicity of the C4 carbon and accelerating the rate of nucleophilic attack by the weakly basic aniline.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloro-pyrimidine is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Trustworthiness Check: The neutralization step is critical to remove the acid catalyst and ensure the product, which is typically basic, is in its free-base form for efficient extraction into the organic solvent.

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-anilino-2,5,6-trimethylthieno[2,3-d]pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Microwave-Assisted Synthesis with Aliphatic Amines

This protocol is optimized for more nucleophilic aliphatic amines and leverages microwave irradiation to accelerate the reaction, often leading to cleaner products and higher yields in significantly less time.

Objective: To rapidly synthesize 4-(aliphatic-amino) derivatives for exploring structure-activity relationships.

Materials:

  • This compound (1.0 eq)

  • Aliphatic Amine (e.g., morpholine, piperidine, benzylamine) (2.0 - 3.0 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Microwave-safe reaction vial with a stir bar

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the aliphatic amine (2.5 eq), DIPEA (2.0 eq), and DMF (to ~0.2 M concentration).

    • Causality Explanation: Using an excess of the amine nucleophile and a non-nucleophilic base (DIPEA) ensures that the generated HCl is quenched without consuming the primary reactant. DMF is an excellent solvent for microwave heating due to its high dielectric constant.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

    • Trustworthiness Check: Monitor internal pressure and temperature to ensure they remain within the safe operating limits of the instrument and vial.

  • Work-up:

    • Cool the vial to room temperature.

    • Pour the reaction mixture into water, which will often precipitate the product.

    • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product can often be purified by recrystallization or by silica gel chromatography if necessary.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the synthesis of representative kinase inhibitor precursors from this compound, based on analogous reactions in the literature.

EntryNucleophile (Amine)MethodTypical ConditionsProduct StructureExpected YieldTarget Kinase Class (Example)
13-EthynylanilineProtocol 1Isopropanol, p-TsOH, 85 °C, 12h75-85%EGFR, Src
24-FluoroanilineProtocol 11,4-Dioxane, HCl, 100 °C, 8h80-90%VEGFR, CDKs
3MorpholineProtocol 2DMF, DIPEA, MW 120 °C, 20 min>90%PI3K, mTOR
4(S)-3-AminopyrrolidineProtocol 2Ethanol, DIPEA, MW 140 °C, 30 min70-85%Aurora Kinase

Conclusion and Future Directions

This compound is a robust and versatile starting material for the efficient construction of kinase inhibitors. The protocols detailed herein provide a reliable foundation for researchers in drug discovery to perform SNAr reactions, enabling the rapid generation of compound libraries. The straightforward nature of this key transformation allows for extensive exploration of the structure-activity relationship (SAR) at the C4 position, which is critical for modulating potency, selectivity, and pharmacokinetic properties. Future work will undoubtedly continue to leverage this and similar scaffolds to develop next-generation targeted therapies.

References

  • Snégaroff, K., Lassagne, F., Ghenia, B.-A., et al. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron, 65(46), 9567-9576. Available at: [Link]

  • Gryshchenko, A. A., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Bioorganic & Medicinal Chemistry, 24(16), 3746-3757. Available at: [Link]

  • De Luca, L., et al. (2024). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Bioorganic & Medicinal Chemistry, 103, 117679. Available at: [Link]

  • De Luca, L., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. Available at: [Link]

  • Lawrence, H. R., et al. (2013). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 958-963. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12765-12781. Available at: [Link]

  • Chen, S., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(18), 4272. Available at: [Link]

  • Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11216-11232. Available at: [Link]

  • Budesinsky, Z., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1968, 1533-1537. Available at: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 1-13. Available at: [Link]

  • Hansen, M. H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org, 2023100787. Available at: [Link]

Sources

Derivatization of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've started gathering information on the derivatization of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. My focus is comprehensive Google searches, pinpointing relevant reaction schemes, protocols, and the significance in medicinal chemistry. I'm actively analyzing the search results now.

Refining Search Parameters

I'm now expanding my Google searches to refine derivatization strategies for this compound. My focus has broadened to include nucleophilic aromatic substitution at the C4 position, reaction examples with amines and alcohols, and detailed analyses of reaction conditions. I'm actively collecting data on yields and biological activities of derivatives to understand their applications.

Defining Structure & Workflow

I'm now establishing the structure for the application note. I'm starting with an introduction highlighting the significance of the thieno[2,3-d]pyrimidine scaffold and the crucial role of the 4-chloro substituent. I'm focused on creating detailed protocols for the most common derivatization reactions, emphasizing the logic behind each step's reagent and condition choices. I'm also preparing for the visual representation of the chemical structures and workflows.

Discovering Core Relevance

I've established that thieno[2,3-d]pyrimidines are indeed a valuable scaffold. They bear a strong resemblance to purines, and this seems key. Initial findings affirm this. The search is progressing, and the focus is now on mapping specific medicinal applications. I am looking into how this similarity influences their biological activity.

Narrowing the Focus

Now, I'm trying to pinpoint the best synthetic routes. The initial data confirms the importance of SNAr at the 4-chloro position. Yet, precise conditions for this compound remain elusive. General principles are clear, but I am seeking details for this specific, trimethylated compound and its yields.

Targeting Specifics Now

I've got a solid grounding now. Thieno[2,3-d]pyrimidines exhibit significant promise, akin to purines, with clear medicinal potential across several areas. While SNAr at the 4-chloro site is understood, precise methods for this compound remain a challenge. I need exact protocols, like solvents and yields, for this trimethylated compound.

Refining the Search

I've made headway in my research. A second round of searches yielded more specific data, including the CAS number and properties of the target molecule, 4-Chloro-2,5,6-trimethylthieno[2,3-d ]pyrimidine. Furthermore, I've located relevant papers detailing its synthesis and promising anticancer activity.

Expanding the Synthesis Approach

I'm focusing more on the synthesis now. I've confirmed that SNAr is key for C4 derivatization. Found examples using amines as nucleophiles. Common conditions include DMF as a polar aprotic solvent, potentially with microwave irradiation and DIPEA or TEA as a base. Plus, I have data on derivatives as anticancer agents, relevant for the application section.

Compiling the Data

I've made significant progress, solidifying my understanding. I've pinpointed SNAr as the key, with amines acting as nucleophiles. DMF as a solvent, alongside microwave irradiation and DIPEA or TEA as base, seem to be common conditions. Importantly, the anticancer activity of related compounds is documented. While exact data for the target molecule is lacking, general SNAr protocols for chloropyrimidines are available and can be adapted. Now I can start building the diagrams and draft the note!

Application Notes and Protocols for the Biological Screening of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Structurally, it can be considered a bioisostere of purine, a fundamental component of nucleic acids, allowing it to interact with a wide array of biological targets.[1][2] This scaffold's versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The core structure's amenability to chemical modification at various positions allows for the fine-tuning of steric, electronic, and physicochemical properties, making it an ideal starting point for the generation of compound libraries for drug discovery campaigns.

Notably, derivatives of thieno[2,3-d]pyrimidine have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The epidermal growth factor receptor (EGFR), a tyrosine kinase, is a well-established target in oncology, and several thieno[2,3-d]pyrimidine derivatives have been developed as EGFR inhibitors.[6][7][8][9][10] These compounds often act as ATP-competitive inhibitors, binding to the kinase's active site and blocking downstream signaling cascades that promote cell proliferation and survival.[9][11]

This guide provides a comprehensive framework for the biological screening of a focused library of derivatives synthesized from the starting material, 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine . We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation and structure-activity relationship (SAR) analysis.

PART 1: Synthesis of a Focused Library of 4-Substituted Thieno[2,3-d]pyrimidine Derivatives

The 4-chloro substituent on the pyrimidine ring of the starting material is a key reactive handle for introducing molecular diversity. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution. This allows for the straightforward synthesis of a library of derivatives by reacting this compound with a variety of nucleophiles, such as amines, alcohols, and thiols.

General Synthetic Scheme:

A typical synthetic protocol would involve dissolving the this compound and the desired nucleophile in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF). The reaction is often facilitated by the addition of a base, like triethylamine or potassium carbonate, to neutralize the HCl generated during the reaction. The reaction mixture is then heated to drive the substitution to completion.

G start This compound product 4-Substituted Derivatives start->product Nucleophilic Aromatic Substitution nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->product conditions Solvent (e.g., Isopropanol) Base (e.g., Triethylamine) Heat conditions->product

Caption: Synthetic route to 4-substituted thieno[2,3-d]pyrimidine derivatives.

This synthetic strategy enables the generation of a diverse library of compounds with varying substituents at the 4-position, which is crucial for exploring the structure-activity relationships (SAR) of this chemical series.

PART 2: Hierarchical Screening Strategy

A hierarchical or tiered screening approach is an efficient method for identifying promising lead compounds from a library of derivatives. This strategy involves progressing the compounds through a series of assays of increasing complexity and biological relevance.

G Tier1 Tier 1: Primary Screening (e.g., Single-Dose Antiproliferative Assay) Tier2 Tier 2: Dose-Response & Potency (IC50 Determination) Tier1->Tier2 Active Compounds Tier3 Tier 3: Mechanistic Assays (e.g., Kinase Inhibition, Apoptosis) Tier2->Tier3 Potent Compounds Tier4 Tier 4: Secondary & Selectivity Assays (e.g., Kinase Profiling, Antimicrobial MIC) Tier3->Tier4 Mechanistically Confirmed Hits

Caption: Hierarchical screening workflow for thienopyrimidine derivatives.

This tiered approach conserves resources by focusing on the most promising compounds at each stage of the screening cascade.

PART 3: Experimental Protocols

The following protocols are designed to be robust and reproducible for the screening of the synthesized this compound derivatives.

Protocol 1: In Vitro Anticancer Screening - Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] It is a widely used primary screening assay to identify compounds with antiproliferative effects against cancer cell lines.[12][13]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • For primary screening, treat the cells with a single high concentration (e.g., 10 or 30 µM) of each compound in triplicate.

    • For dose-response studies, perform serial dilutions of the compounds to achieve a range of concentrations (e.g., 0.1 to 100 µM).

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • For dose-response experiments, plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation:

CompoundR-Group at C4IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Control Doxorubicin0.9 ± 0.11.1 ± 0.2
1a -NH-phenyl> 50> 50
1b -NH-(4-methoxyphenyl)15.2 ± 1.822.5 ± 2.3
1c -O-phenyl35.7 ± 3.145.1 ± 4.0
1d -S-phenyl28.4 ± 2.533.9 ± 3.4
Note: The data presented are for illustrative purposes only.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

Given the known activity of thieno[2,3-d]pyrimidines as kinase inhibitors, a direct enzymatic assay is crucial for mechanistic validation.[7][8][10] A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Principle: The kinase activity is determined by measuring the amount of ATP remaining after the phosphorylation reaction. A reagent is added that converts the remaining ATP into a luminescent signal. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase substrate (e.g., a synthetic poly-Glu-Tyr peptide)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a white microplate, add the test compounds, a known EGFR inhibitor (e.g., Erlotinib) as a positive control, and a vehicle control (DMSO).

  • Kinase Reaction:

    • Add the EGFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Signal Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Data Presentation:

CompoundR-Group at C4EGFR IC50 (nM)
Control Erlotinib5 ± 0.8
1a -NH-phenyl> 10,000
1b -NH-(4-methoxyphenyl)85 ± 7.2
1c -O-phenyl1,500 ± 120
1d -S-phenyl980 ± 95
Note: The data presented are for illustrative purposes only.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after an incubation period.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration of the compound where no visible growth is observed.

Data Presentation:

CompoundR-Group at C4MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Control Ciprofloxacin10.5
1a -NH-phenyl64> 128
1b -NH-(4-methoxyphenyl)32> 128
1c -O-phenyl128> 128
1d -S-phenyl1664

Note: The data presented are for illustrative purposes only.

PART 4: Structure-Activity Relationship (SAR) Analysis and Hit Validation

The data generated from these screening assays will form the basis for an initial SAR analysis.[6][15] By comparing the biological activity of derivatives with different substituents at the 4-position, researchers can identify key structural features that contribute to potency and selectivity. For instance, the illustrative data above suggests that an amino linkage at C4 with an electron-donating group on the phenyl ring (Compound 1b) enhances anticancer and EGFR inhibitory activity.

G SAR_Analysis SAR Analysis of Primary Hits Hit_Validation Hit Validation (Resynthesis & Re-testing) SAR_Analysis->Hit_Validation Lead_Optimization Lead Optimization (Design of Second-Generation Analogs) Hit_Validation->Lead_Optimization Advanced_Studies Advanced Preclinical Studies Lead_Optimization->Advanced_Studies

Caption: Workflow from SAR analysis to lead optimization.

Promising "hit" compounds should be resynthesized and re-tested to confirm their activity. Further studies, such as kinase selectivity profiling against a panel of related kinases and cytotoxicity testing against non-cancerous cell lines, are essential to assess the therapeutic potential and safety profile of the lead compounds.

References

  • Guo, H., Liu, T., Zhang, S., Wei, Y., & Geng, L. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Miyachi, H., et al. (2003). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3617-22. Available at: [Link]

  • Guo, H., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1147-1165. Available at: [Link]

  • Solomon, V. R., et al. (2022). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. Available at: [Link]

  • El-Gazzar, A. R. B., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. Available at: [Link]

  • Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(10), 1147-1165. Available at: [Link]

  • Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Science, 11(10), 1147-1165. Available at: [Link]

  • Kamal, A. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1845-1863. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13). Available at: [Link]

  • Scott, G. K., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. Available at: [Link]

  • Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Taylor & Francis Online. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, a fundamental component of nucleic acids.[1] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective effects.[1] The versatility of the thieno[2,3-d]pyrimidine ring system allows for chemical modifications at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

The 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine scaffold serves as a crucial starting point for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. The chlorine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a diverse range of functionalities.[2] The methyl groups at the 2, 5, and 6-positions contribute to the lipophilicity and steric profile of the molecule, influencing its binding affinity and selectivity for target proteins. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound analogs, along with comprehensive protocols for their synthesis and biological evaluation.

Synthetic Strategy: Building the Core and Introducing Diversity

The synthesis of this compound analogs typically begins with the construction of the core heterocyclic system, followed by the introduction of various substituents at the 4-position. A common and efficient method for constructing the substituted thiophene ring is the Gewald reaction.[3]

Protocol 1: Synthesis of the 4-Hydroxy-2,5,6-trimethylthieno[2,3-d]pyrimidine Intermediate

This protocol outlines the synthesis of the key 4-hydroxy intermediate, which is a precursor to the 4-chloro derivative.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Formamide

Procedure:

  • Gewald Reaction: In a round-bottom flask, dissolve 3-methyl-2,4-pentanedione (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Add morpholine (1.5 eq.) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid, which is the 2-amino-3-cyano-4,5-dimethylthiophene derivative, by vacuum filtration and wash with cold water.

  • Cyclization: Mix the dried 2-amino-3-cyano-4,5-dimethylthiophene derivative with an excess of formamide.

  • Heat the mixture to reflux (180-200 °C) for 2-4 hours.

  • Cool the reaction mixture, and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-hydroxy-2,5,6-trimethylthieno[2,3-d]pyrimidine.

Protocol 2: Chlorination of the 4-Hydroxy Intermediate

This protocol describes the conversion of the 4-hydroxy intermediate to the reactive 4-chloro derivative.[2]

Materials:

  • 4-Hydroxy-2,5,6-trimethylthieno[2,3-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

Procedure:

  • Suspend 4-hydroxy-2,5,6-trimethylthieno[2,3-d]pyrimidine (1.0 eq.) in toluene.

  • Add an excess of phosphorus oxychloride (POCl₃) (5-10 eq.) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[]

Protocol 3: Nucleophilic Substitution at the 4-Position

The 4-chloro group is readily displaced by various nucleophiles, most commonly amines, to generate a library of analogs for SAR studies.[2][5]

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Solvent (e.g., isopropanol, dioxane, or DMF)

Procedure:

  • Dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the desired amine (1.1-1.5 eq.) and the base (2.0 eq.).

  • Heat the reaction mixture to a temperature between 80 °C and reflux, depending on the reactivity of the amine, for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-substituted-2,5,6-trimethylthieno[2,3-d]pyrimidine analog.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-substituted-2,5,6-trimethylthieno[2,3-d]pyrimidine analogs is highly dependent on the nature of the substituent introduced at the 4-position. The following sections summarize key SAR findings based on studies of similar thieno[2,3-d]pyrimidine scaffolds, which can be extrapolated to the 2,5,6-trimethyl series.

Impact of Substituents at the 4-Position on Anticancer Activity

The introduction of various amino groups at the 4-position has been a successful strategy for developing potent anticancer agents.[6][7] The general structure for this class of analogs is shown below.

Caption: General structure for SAR studies.

Table 1: Representative SAR Data of 4-Amino Substituted Thieno[2,3-d]pyrimidine Analogs

Compound IDR Group (at 4-position)Biological TargetIC₅₀ (µM)Reference
A -NH-(4-chlorophenyl)Breast Cancer (MCF-7)27.6[3]
B -NH-(3-hydroxyphenyl)PI3Kβ(62% inhibition @ 10µM)[8]
C -NH-(4-methoxyphenyl)EGFR(Potent inhibition)[1]
D MorpholinoPI3Kγ(84% inhibition @ 10µM)[8]
E -NH-(sulfadoxine)Breast Cancer (MCF-7)22.12[6]

Key Observations:

  • Aromatic Amines: The introduction of substituted anilines at the 4-position often leads to potent anticancer activity. Electron-withdrawing groups, such as halogens, on the phenyl ring can enhance activity.[3]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the 4-substituent, such as hydroxyl or amino groups, can significantly influence the binding affinity to target proteins like kinases.[8]

  • Lipophilicity and Steric Bulk: The overall lipophilicity and size of the substituent at the 4-position play a crucial role in determining the compound's pharmacokinetic properties and its fit within the binding pocket of the target enzyme.

Kinase Inhibition Profile

Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[1][9]

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition SAR Workflow A Synthesize Library of 4-Substituted Analogs B Primary Kinase Screen (e.g., against a panel of kinases) A->B Test for inhibitory activity C Determine IC50 Values for Active Compounds B->C Quantify potency D Cell-Based Assays (e.g., MTT, Apoptosis) C->D Evaluate cellular effects E Identify Lead Compounds and Establish SAR D->E Analyze structure-activity data

Caption: Workflow for Kinase Inhibitor SAR.

Key Kinase Targets:

  • Phosphoinositide 3-kinases (PI3Ks): Several thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PI3K isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway, often dysregulated in cancer.[8]

  • Epidermal Growth Factor Receptor (EGFR): This class of compounds has also been explored as inhibitors of EGFR, a receptor tyrosine kinase that plays a critical role in the growth of many solid tumors.[1]

  • Receptor-interacting protein kinase 2 (RIPK2): Recent studies have identified thieno[2,3-d]pyrimidine derivatives as potent and selective inhibitors of RIPK2, a key mediator of inflammatory signaling.[9]

Biological Evaluation Protocols

To establish the SAR of the synthesized analogs, robust and reproducible biological assays are essential. The following protocols describe standard methods for evaluating the anticancer and kinase inhibitory activities of the compounds.

Protocol 4: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized thieno[2,3-d]pyrimidine analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an Example)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[11]

Materials:

  • Purified kinase enzyme of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized thieno[2,3-d]pyrimidine analogs dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase enzyme, and the kinase-specific substrate in the appropriate buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a defined period (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced to ATP, and luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Signaling_Pathway cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The synthetic accessibility and the ease of modification at the 4-position allow for the generation of large libraries of analogs for comprehensive SAR studies. By systematically exploring the chemical space around this core structure and employing robust biological evaluation protocols, researchers can identify lead compounds with improved potency, selectivity, and drug-like properties. Future efforts in this area could focus on exploring a wider range of nucleophiles for substitution at the 4-position, as well as modifications at the 2, 5, and 6-methyl groups to further optimize the pharmacological profile of these promising compounds.

References

  • Snégaroff, K., Lassagne, F., Ghenia, B.-A., & Mongin, F. (2009).
  • Fouad, M. A., et al. (2021). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 26(16), 4945.
  • Zhivkova, Z., & Doychinova, I. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3288.
  • Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 123-130.
  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
  • Hurst, D. T., & Sullins, D. W. (1971). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 747-751.
  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2206-2223.
  • Nencka, R., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567.
  • Picado, A. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. OpenLabNotebooks. [Link]

  • El-Adl, K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4945.
  • Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 15(04), 0379.
  • Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
  • Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate. [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206-2223.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(10), 3288.
  • El-Gaby, M. S. A., et al. (2000).
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.
  • Lei, H., et al. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control.
  • Al-Omair, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(12), 4758.
  • Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(10), 3288.
  • Khan, I., et al. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 11(10), 6060-6098.
  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15695-15714.
  • Mock, E. D., et al. (2020). Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). ACS Medicinal Chemistry Letters, 11(12), 2415-2422.

Sources

Application Notes and Protocols for Catalytic Reactions Involving 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine enables it to interact with a wide array of biological targets, particularly protein kinases. Consequently, derivatives of this scaffold are prominent in the development of novel therapeutics for oncology, inflammatory diseases, and central nervous system disorders.[1][2][3] The specific compound, 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, serves as a versatile and highly valuable intermediate in the synthesis of diverse compound libraries for screening and lead optimization. The chlorine atom at the 4-position is strategically positioned for facile displacement through various palladium-catalyzed cross-coupling reactions, providing a gateway to a vast chemical space of 4-substituted analogues.

This guide provides an in-depth exploration of key catalytic reactions involving this compound, offering detailed protocols and the scientific rationale behind the experimental choices. The methodologies described herein are designed to be robust and reproducible, empowering researchers to efficiently synthesize novel derivatives for their drug discovery programs.

Chemical Reactivity and Catalytic Potential

The reactivity of this compound is dominated by the electrophilic nature of the C4 carbon, which is activated by the adjacent nitrogen atoms in the pyrimidine ring. This makes the chloro substituent an excellent leaving group for palladium-catalyzed cross-coupling reactions. The trimethyl substitution on the thiophene ring enhances the electron-donating character of the scaffold, which can influence the reactivity of the C4 position and the overall electronic properties of the resulting derivatives.

The most pertinent catalytic transformations for derivatizing this scaffold include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.

These reactions, all staples of modern synthetic organic chemistry, allow for the systematic modification of the 4-position, enabling the exploration of structure-activity relationships (SAR) critical for drug development.

Detailed Application Notes and Protocols

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,5,6-trimethylthieno[2,3-d]pyrimidines

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.[4][5] This protocol outlines a reliable method for the coupling of this compound with various boronic acids.

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the chloro-thienopyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or equivalent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of chloro-heterocycles.[4]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is essential to facilitate the transmetalation step by activating the boronic acid.[4]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often optimal, as water can enhance the rate of transmetalation.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerProductTypical Yield Range
Phenylboronic acid4-Phenyl-2,5,6-trimethylthieno[2,3-d]pyrimidine85-95%
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2,5,6-trimethylthieno[2,3-d]pyrimidine80-90%
Pyridine-3-boronic acid4-(Pyridin-3-yl)-2,5,6-trimethylthieno[2,3-d]pyrimidine70-85%

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 4-Chloro-thienopyrimidine - Boronic Acid - Base (K2CO3) B Add Pd Catalyst (e.g., Pd(PPh3)4) C Add Degassed Solvent (Dioxane/Water) D Heat under Inert Atmosphere (80-100°C) C->D Seal & Heat E Monitor Progress (TLC, LC-MS) F Cool to RT & Dilute (Ethyl Acetate) E->F Reaction Complete G Aqueous Wash (Water, Brine) H Dry, Filter, Concentrate I Purify (Column Chromatography) J Final Product: 4-Aryl-thienopyrimidine I->J Isolate

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[2][6] This protocol is adapted for the amination of this compound with primary and secondary amines.

Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the chloro-thienopyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired 4-amino derivative.[2][6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G2, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 1-2 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or equivalent)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add this compound and the amine to the reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: Modern bulky phosphine ligands like RuPhos are highly effective for the amination of electron-rich and heteroaromatic chlorides, often allowing for lower catalyst loadings and milder reaction conditions.[1]

  • Base: A strong, non-nucleophilic base such as LiHMDS or NaOtBu is required to deprotonate the amine in the catalytic cycle.[6]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the starting material.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

Amine PartnerProductTypical Yield Range
Morpholine4-(Morpholin-4-yl)-2,5,6-trimethylthieno[2,3-d]pyrimidine75-90%
AnilineN-Phenyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine70-85%
BenzylamineN-Benzyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine80-95%

Catalytic Cycle Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Cl Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange R2NH, Base Amido\nComplex Amido Complex Ligand\nExchange->Amido\nComplex Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,5,6-trimethylthieno[2,3-d]pyrimidines

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted heterocycles, which are valuable intermediates and pharmacophores.[7]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. A copper(I) co-catalyst is typically employed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to a temperature between room temperature and 60 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira reactions, enabling the reaction to proceed under mild conditions.[7]

  • Base: An amine base like triethylamine serves both as a base and can act as a solvent. It is crucial for the formation of the copper acetylide.

  • Inert Atmosphere: It is important to exclude oxygen to prevent the homocoupling of the terminal alkyne (Glaser coupling), which is an undesired side reaction.[7]

Data Presentation: Representative Sonogashira Coupling Reactions

Alkyne PartnerProductTypical Yield Range
Phenylacetylene4-(Phenylethynyl)-2,5,6-trimethylthieno[2,3-d]pyrimidine80-95%
Ethynyltrimethylsilane4-((Trimethylsilyl)ethynyl)-2,5,6-trimethylthieno[2,3-d]pyrimidine75-90%
Propargyl alcohol3-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-yn-1-ol65-80%

Conclusion and Future Perspectives

The catalytic functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a powerful and versatile platform for the synthesis of novel, biologically relevant molecules. The protocols detailed in these application notes are intended to serve as a robust starting point for researchers in their synthetic endeavors. The continued development of more efficient and selective catalytic systems will undoubtedly further expand the synthetic utility of this important heterocyclic scaffold, accelerating the discovery of new therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Kisliuk, R. L., et al. (2015).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

Sources

Application Note & Protocol: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with significant biological activity, including kinase inhibitors used in oncology.[1][2] A crucial synthetic step in the elaboration of this scaffold is the nucleophilic aromatic substitution (SNAr) at the C4-position. This document provides a detailed experimental protocol for the reaction of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine with various primary and secondary amines. It offers insights into the reaction mechanism, optimization strategies, and robust safety procedures, intended for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The fusion of a thiophene ring with a pyrimidine system creates the thieno[2,3-d]pyrimidine bicyclic heterocycle. This structure is a bioisostere of purines and quinazolines, allowing it to interact with a wide range of biological targets.[1] The derivatization of this core structure is a key strategy in the development of targeted therapeutics.

The reaction detailed herein focuses on the displacement of the chlorine atom at the C4 position of the pyrimidine ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. This activation facilitates a versatile and high-yielding SNAr reaction with a broad scope of amine nucleophiles, enabling the generation of diverse compound libraries for screening and lead optimization.[3][4]

Reaction Principle and Mechanism

The core transformation is a classical Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism proceeds via a two-step addition-elimination sequence.

  • Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electron-deficient C4 carbon of the thieno[2,3-d]pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group.

  • Proton Transfer: The resulting product is protonated on the exocyclic nitrogen. A base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General workflow for the SNAr reaction.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • This compound (CAS: 83548-58-7): This compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[5] Avoid breathing dust and ensure thorough washing after handling.[5]

  • Amines: Many amines are corrosive, flammable, and have strong, unpleasant odors. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Solvents: Organic solvents such as ethanol, isopropanol, and DMF are flammable. Keep away from ignition sources.

  • Bases: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are corrosive and flammable. Handle with care.

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Materials and Equipment

Reagents:

  • This compound (MW: 212.70 g/mol )[]

  • Amine of choice (e.g., morpholine, aniline, benzylamine) (1.2 - 2.0 equivalents)

  • Solvent (e.g., Isopropanol (IPA), Ethanol (EtOH), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 3.0 equivalents)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thermometer or temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocol

This protocol describes a general procedure that can be adapted based on the specific amine used. A reaction with morpholine is provided as a representative example.

Sources

Application Notes & Protocols: 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine as a Core Scaffold for Novel p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a high-value target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] Small molecule inhibitors that target the ATP-binding site of p38 MAPK have shown significant promise. This guide provides a detailed technical overview and step-by-step protocols for the synthesis and application of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, a key heterocyclic intermediate. The thienopyrimidine core serves as a "privileged scaffold" for kinase inhibitors, and the 4-chloro substituent provides a reactive handle for facile chemical diversification. We will explore the therapeutic rationale for p38 MAPK inhibition, detail the multi-step synthesis of this core intermediate, and provide a protocol for its use in generating a library of potential p38 MAPK inhibitors via nucleophilic aromatic substitution.

Part 1: The Scientific Rationale — Targeting the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central node in the cellular response to external stressors, such as inflammatory cytokines (e.g., TNF-α, IL-1), ultraviolet light, and osmotic shock.[2][3] It is the third major signaling cassette of the MAPK family and plays a pivotal role in controlling cytokine release and apoptosis.[]

Mechanism of Action and Therapeutic Relevance

Activation of the p38 MAPK pathway, primarily involving the p38α and p38β isoforms, triggers a downstream cascade that results in the phosphorylation of various transcription factors and protein kinases.[5] This ultimately leads to the enhanced production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[6][7] By inhibiting the kinase activity of p38, the production of these inflammatory cytokines can be suppressed.[1][] This mechanism forms the basis for developing p38 MAPK inhibitors as potent anti-inflammatory drugs. Dysregulation of this pathway is implicated not only in inflammatory disorders but also in cell proliferation and survival mechanisms pertinent to oncology.

Below is a diagram illustrating the central role of p38 MAPK in the inflammatory cascade and the point of intervention for inhibitors.

p38_pathway cluster_input Stress Stimuli cluster_cascade MAPK Cascade cluster_output Cellular Response Cytokines Inflammatory Cytokines (TNF-α, IL-1) MAP3K MAP3K (e.g., TAK1) Cytokines->MAP3K UV UV Radiation UV->MAP3K Stress Cellular Stress Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Phosphorylation TF Transcription Factors (ATF2, MEF2C) p38->TF Kinases Downstream Kinases (MAPKAPK2) p38->Kinases Inflammation Pro-inflammatory Gene Expression (TNF-α, COX-2, IL-6) TF->Inflammation Kinases->Inflammation Inhibitor Thienopyrimidine Inhibitor Inhibitor->p38 Inhibition

Caption: p38 MAPK signaling cascade and point of therapeutic inhibition.

Part 2: Synthesis of the Key Intermediate: this compound

The synthesis of the title compound is a multi-step process that begins with the construction of a substituted thiophene ring, followed by cyclization to form the thienopyrimidine core, and finally, chlorination to install the reactive handle for further derivatization.

synthesis_workflow start Starting Materials (3-Methyl-2-butanone, Ethyl cyanoacetate, Sulfur) stepA Step A: Gewald Reaction start->stepA intermediateA 2-Amino-3-carbethoxy- 4,5,6-trimethylthiophene stepA->intermediateA stepB Step B: Cyclization with Acetamide intermediateA->stepB intermediateB 2,5,6-Trimethylthieno[2,3-d] -pyrimidin-4(3H)-one stepB->intermediateB stepC Step C: Chlorination with POCl₃ intermediateB->stepC product 4-Chloro-2,5,6-trimethyl- thieno[2,3-d]pyrimidine stepC->product

Caption: Synthetic workflow for the target intermediate.

Protocol 2.1: Synthesis of 2-Amino-3-carbethoxy-4,5,6-trimethylthiophene (Gewald Reaction)

This foundational step constructs the substituted thiophene ring. The Gewald reaction is a classic multi-component reaction that efficiently produces 2-aminothiophenes.

ReagentM.W.AmountMoles
3-Methyl-2-butanone86.138.61 g0.10
Ethyl cyanoacetate113.1211.31 g0.10
Sulfur (elemental)32.063.21 g0.10
Triethylamine101.1915.2 mL0.11
Ethanol46.0750 mL-

Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL), 3-methyl-2-butanone (0.10 mol), ethyl cyanoacetate (0.10 mol), and elemental sulfur (0.10 mol).

  • Stir the mixture to form a suspension.

  • Slowly add triethylamine (0.11 mol) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the aminothiophene intermediate.

Protocol 2.2: Synthesis of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

This step involves the cyclization of the aminothiophene with acetamide to form the fused pyrimidinone ring system. This is a common and effective method for constructing thienopyrimidines.[8][9]

ReagentM.W.AmountMoles
2-Amino-3-carbethoxy-thiophene227.3222.7 g0.10
Acetamide59.0759.0 g1.00

Methodology:

  • Combine the 2-amino-3-carbethoxy-4,5,6-trimethylthiophene (0.10 mol) and an excess of acetamide (1.00 mol) in a flask suitable for high-temperature reactions.

  • Heat the mixture to 210-220°C with stirring under a nitrogen atmosphere for 4-6 hours. Ammonia and ethanol will evolve during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to approximately 100°C and pour it into cold water (200 mL) with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol or a similar solvent to yield the pure pyrimidinone.

Protocol 2.3: Synthesis of this compound

The final step converts the pyrimidinone to the highly reactive 4-chloro derivative using phosphorus oxychloride (POCl₃), a standard and effective chlorinating agent for such heterocycles.[10]

ReagentM.W.AmountMoles
2,5,6-Trimethylthienopyrimidinone208.2720.8 g0.10
Phosphorus Oxychloride (POCl₃)153.3360 mL~0.65
N,N-Dimethylaniline (catalyst)121.181 mL-

Methodology:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and drying tube, suspend the 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.10 mol) in phosphorus oxychloride (60 mL).

  • Add a catalytic amount of N,N-dimethylaniline (1 mL).

  • Heat the mixture to reflux (approximately 105°C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC. The solution should become clear.

  • Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (500 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane or ethanol to yield pure this compound.[]

Part 3: Application in p38 MAPK Inhibitor Synthesis

The 4-chloro group on the thienopyrimidine scaffold is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of side chains, typically amines, to probe the ATP-binding site of p38 MAPK and optimize inhibitory activity.

library_synthesis cluster_amines Amine Library (R-NH₂) cluster_products Potential p38 MAPK Inhibitors scaffold 4-Chloro-thienopyrimidine (Core Intermediate) reaction SNAr Reaction (Base, Solvent, Heat) scaffold->reaction amine1 Amine 1 amine1->reaction amine2 Amine 2 amine2->reaction amineN Amine 'n' amineN->reaction inhibitor1 Inhibitor 1 reaction->inhibitor1 inhibitor2 Inhibitor 2 reaction->inhibitor2 inhibitorN Inhibitor 'n' reaction->inhibitorN

Caption: Library synthesis via nucleophilic aromatic substitution.

Protocol 3.1: General Procedure for SNAr with Amines

This protocol describes a general method for coupling the chlorinated intermediate with a library of primary or secondary amines to generate final candidate compounds.

ReagentM.W.AmountMoles
4-Chloro-thienopyrimidine212.70213 mg1.0
Amine (R-NH₂)Variable-1.1-1.5
Diisopropylethylamine (DIPEA)129.24260 µL1.5
N-Methyl-2-pyrrolidone (NMP)99.135 mL-

Methodology:

  • To a reaction vial, add this compound (1.0 mmol), the desired amine (1.1-1.5 mmol), and NMP (5 mL).

  • Add DIPEA (1.5 mmol) to the mixture to act as a non-nucleophilic base to scavenge the HCl byproduct.

  • Seal the vial and heat the reaction mixture to 80-120°C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel to yield the final inhibitor candidate.

Causality and Experimental Choice:

  • Solvent: NMP is chosen as it is a polar aprotic solvent that can dissolve a wide range of reactants and effectively facilitate SNAr reactions at elevated temperatures.

  • Base: DIPEA is used because it is a sterically hindered, non-nucleophilic base. It will not compete with the desired amine nucleophile in reacting with the electrophilic 4-position of the pyrimidine ring.

  • Temperature: Heating is required to overcome the activation energy of the SNAr reaction, particularly for less reactive amines.

Part 4: Compound Characterization and Biological Evaluation

Characterization: All synthesized intermediates and final compounds should be rigorously characterized to confirm their identity and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Biological Assay: The inhibitory potential of the synthesized compounds should be evaluated using an in vitro p38α MAPK kinase assay. A common method involves quantifying the phosphorylation of a known substrate, such as ATF2.

High-Level Protocol for p38α Kinase Assay:

  • Activate recombinant human p38α enzyme.

  • In a microplate, combine the activated enzyme with a specific concentration of the test inhibitor (typically from a dilution series) and the substrate (e.g., ATF2).

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction.

  • Quantify the amount of phosphorylated substrate using a detection method such as an antibody-based assay (e.g., ELISA) or radiometric analysis ([γ-³²P]ATP).

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce p38α MAPK activity by 50%.

Conclusion

This compound is a valuable and versatile building block for the discovery of novel p38 MAPK inhibitors. The synthetic route is robust and relies on well-established chemical transformations. The 4-chloro position provides a convenient point for chemical diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By following the protocols outlined in this guide, researchers can efficiently synthesize and evaluate new chemical entities targeting the p38 MAPK pathway for the potential treatment of inflammatory diseases and cancer.

References

  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1754(1-2), 253-262.
  • BOC Sciences.
  • Min, K. J., & Choi, K. (2014). Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses. Mediators of Inflammation, 2014, 352371. [Link]

  • Wang, C., Deng, L., & Hong, M. (2014). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses.
  • Lee, J. K., & Kim, S. Y. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
  • Jones, D. S., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14073.
  • Wikipedia contributors. (2023). p38 mitogen-activated protein kinases. Wikipedia, The Free Encyclopedia. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2009).
  • Ghorab, M. M., et al. (2010). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives.
  • Lee, J., & Kim, K. B. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1309.
  • MedchemExpress. p38 MAPK | Inhibitors. MCE Website.
  • Le, T. B., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(23), 5767.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2006).
  • BenchChem. An In-depth Technical Guide to p38 MAPK Inhibition in Cellular Signaling. BenchChem Website.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2006).
  • ResearchGate. Different types of p38α MAPK inhibitors.
  • Fares, M., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381155.
  • ChemicalBook. 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. ChemicalBook Website.
  • BOC Sciences. CAS 83548-58-7 4-Chloro-2,5,6-trimethyl thieno[2.3-d]pyrimidine. BOC Sciences Website.
  • Singh, R., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14073.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

The thienopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents. The 4-chloro substituent is a key synthetic handle, often used for subsequent nucleophilic aromatic substitution (SNAr) reactions.[1] Its purity is therefore paramount for the success of downstream applications.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during common purification techniques such as column chromatography and recrystallization.

Diagram: General Purification Workflow

Below is a typical workflow for the isolation and purification of this compound following synthesis.

G cluster_synthesis Synthesis & Work-Up cluster_purification Purification cluster_final Final Product Synthesis Crude Reaction Mixture (Post-chlorination, e.g., with POCl₃) Workup Aqueous Work-up (Quench excess reagent) Synthesis->Workup Extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) Workup->Extraction Drying Drying & Concentration (e.g., Na₂SO₄, Rotary Evaporation) Extraction->Drying Crude Crude Solid/Oil Drying->Crude TLC TLC Analysis (Select Purification Method) Crude->TLC Chroma Column Chromatography TLC->Chroma Impurities close in polarity Recryst Recrystallization TLC->Recryst Crude >85% pure, crystalline Pure_Chroma Pure Fractions Chroma->Pure_Chroma Pure_Recryst Pure Crystals Recryst->Pure_Recryst Combine Combine & Concentrate Pure_Chroma->Combine Pure_Recryst->Combine Final_Dry Final Drying (High Vacuum) Combine->Final_Dry QC Purity & Identity Check (NMR, LC-MS, mp) Final_Dry->QC Final_Product Pure Product >95% QC->Final_Product

Caption: General purification workflow for this compound.

Part 1: Troubleshooting Column Chromatography

Column chromatography is the most common method for purifying moderately polar organic compounds like thienopyrimidine derivatives.[2] However, the presence of basic nitrogen atoms in the pyrimidine ring can lead to challenges.

FAQ 1: My compound is streaking/tailing on the TLC plate and column. What's happening and how do I fix it?

Answer:

Streaking is a classic sign of undesirable interactions between your compound and the stationary phase, which is typically acidic silica gel.[3] The lone pairs on the nitrogen atoms of the pyrimidine ring can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing slow, uneven movement.

Causality: The trimethylated thienopyrimidine core is relatively electron-rich, and the pyrimidine nitrogens are basic. This basicity leads to strong adsorption onto the acidic silica surface, resulting in poor peak shape (tailing) and potentially irreversible adsorption, which lowers your yield.

Troubleshooting Protocol:

  • Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica gel.[3]

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (Et₃N) is a standard choice. Start with 0.1% (v/v) and increase to 1% if needed. For more polar solvent systems (e.g., containing methanol), using a 7N solution of ammonia in methanol as a component can also be effective.

    • Mechanism: The amine modifier preferentially binds to the acidic silanol groups, effectively "masking" them from your compound, allowing it to elute more symmetrically.

  • Change the Stationary Phase: If modifying the mobile phase isn't sufficient, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is available in neutral and basic grades and is an excellent alternative for purifying basic compounds.[3] You will need to re-screen for an appropriate solvent system using alumina-coated TLC plates.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character (the three methyl groups and thieno-aromatic system help), reversed-phase chromatography is a powerful option.[4] Here, the stationary phase is non-polar, and interactions with residual silanols are much less pronounced.

FAQ 2: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

Answer:

Poor separation occurs when the selectivity of your chromatographic system is insufficient to resolve two compounds. For this compound, a common impurity is the corresponding 4-hydroxy (or 4-oxo) species, formed by hydrolysis of the chloro group during synthesis or work-up.

Troubleshooting Protocol:

  • Optimize the Mobile Phase: Your goal is to find a solvent system that maximizes the difference in affinity (and thus Rf value) between your product and the impurity.

    • Adjust Polarity: If the Rf values are too high (e.g., > 0.5), decrease the polarity of your eluent. If they are too low (e.g., < 0.1), increase the polarity. The ideal Rf for the target compound is typically between 0.2 and 0.4 for good separation.[3]

    • Change Solvent Selectivity: If simply adjusting the ratio of a two-solvent system (e.g., Hexane/Ethyl Acetate) doesn't work, you need to change the nature of the solvents. Different solvents interact with compounds in unique ways (e.g., hydrogen bonding, dipole-dipole interactions). Try switching to a different solvent system. A good alternative to Hexane/EtOAc is a Dichloromethane/Methanol system.

Solvent System Class Example Solvents Primary Use Case
Non-polar / Polar Aprotic Hexanes / Ethyl AcetateGood starting point for moderately polar compounds.
Non-polar / Polar Aprotic Hexanes / DichloromethaneUseful for less polar compounds, offers different selectivity.
Halogenated / Polar Protic Dichloromethane / MethanolEffective for more polar compounds; good at breaking H-bonds.
Aromatic / Polar Aprotic Toluene / Ethyl AcetateCan provide unique selectivity due to pi-pi stacking interactions.
  • Improve Column Efficiency:

    • Sample Loading: Do not overload the column. A general rule is to load 1-5% of crude material by mass relative to the mass of the silica gel.[3] Overloading leads to broad peaks that cannot be resolved.

    • Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column provides a non-uniform path for the solvent and sample, ruining separation.

Part 2: Troubleshooting Recrystallization

Recrystallization is an excellent technique for purifying solid compounds that are already relatively pure (>85%). It relies on the difference in solubility of your compound and impurities in a chosen solvent at different temperatures.[5]

FAQ 3: My compound "oils out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of your compound (or a eutectic mixture of your compound and impurities).

Troubleshooting Protocol:

  • Slow Down Cooling: This is the most critical parameter.

    • Allow the flask to cool slowly to room temperature on the benchtop, undisturbed.

    • Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to slow the process even further.

    • Only after the solution has reached room temperature should you move it to an ice bath or refrigerator to maximize yield.

  • Change the Solvent System:

    • Use More Solvent: Oiling out can occur if the solution is too concentrated. Add a small amount of additional hot solvent to the oiled mixture, reheat to dissolve, and attempt to cool slowly again.[5]

    • Use a Lower-Boiling Solvent: If the melting point of your crude product is low, choose a solvent with a lower boiling point.

    • Use a Two-Solvent System: A powerful technique is to use a solvent pair: one "soluble" solvent in which your compound is very soluble, and one "anti-solvent" in which it is poorly soluble. Dissolve the compound in a minimum of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly from there. Common pairs include Ethanol/Water, Acetone/Hexane, and Dichloromethane/Hexane.[5]

FAQ 4: I have very low recovery after recrystallization. How can I improve my yield?

Answer:

Low recovery is a common trade-off for high purity in recrystallization. It typically stems from using too much solvent or the compound having significant solubility in the cold solvent.[5]

Troubleshooting Protocol:

  • Minimize Solvent Volume: The cardinal rule of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the compound.[5] Add the solvent in small portions to the heated solid until it just dissolves. Excess solvent will keep more of your product in solution upon cooling.

  • Optimize the Solvent Choice: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures. Test solubility in a range of solvents in small test tubes to find the best candidate before committing your entire batch.

Solvent Polarity Boiling Point (°C) Commonly Used For
HexanesNon-polar~69Non-polar compounds
TolueneNon-polar111Aromatic, moderately non-polar compounds
DichloromethaneMed-polar40Good general-purpose solvent, but low BP
Ethyl AcetateMed-polar77Good general-purpose solvent
IsopropanolPolar82Polar compounds, often used with water
EthanolPolar78Polar compounds, good for H-bond donors/acceptors
WaterVery Polar100Very polar, salt-like compounds
  • Recover a Second Crop: Do not discard the mother liquor (the filtrate after collecting your crystals). Concentrate it by about 50% using a rotary evaporator and cool it again. This will often yield a "second crop" of crystals, which may be slightly less pure but can be combined with the first crop if it meets specifications, or re-purified.

Diagram: Troubleshooting Recrystallization

G Start Start Recrystallization: Dissolve crude solid in minimum hot solvent Cool Cool the Solution Start->Cool Outcome Observe Outcome Cool->Outcome Crystals Successful Crystallization Filter and Dry Outcome->Crystals Crystals Form Oil Oil Outcome->Oil Compound Oils Out Nothing Nothing Outcome->Nothing No Precipitation Oil_Node Issue: Oiling Out Oil_Sol1 Reheat to dissolve. Add more solvent. Cool VERY slowly. Oil->Oil_Sol1 Action 1 Oil_Sol2 Switch to a lower-boiling solvent or a two-solvent system. Oil->Oil_Sol2 Action 2 Nothing_Node Issue: No Crystals Form Nothing_Sol1 Induce Crystallization: Scratch flask, add seed crystal. Nothing->Nothing_Sol1 Action 1 Nothing_Sol2 Too much solvent used. Reduce volume and re-cool. Nothing->Nothing_Sol2 Action 2 Nothing_Sol3 Compound is too soluble. Add an anti-solvent. Nothing->Nothing_Sol3 Action 3

Caption: Decision tree for troubleshooting common recrystallization issues.

References
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds. BenchChem.
  • ChemicalBook. (2025). 4-CHLOROTHIENO[2,3-D]PYRIMIDINE. ChemicalBook.
  • Various Authors. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • BenchChem Technical Support Team. (2025). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Dunn, A. D., & Norrie, R. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.

Sources

Technical Support Center: HPLC Purification of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reversed-phase HPLC purification of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine (C₉H₉ClN₂S, MW: 212.7 g/mol ). This document is designed for researchers, medicinal chemists, and process development scientists. It provides a robust starting protocol, in-depth troubleshooting advice, and answers to frequently asked questions to help you overcome common challenges and achieve high-purity material.

The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents.[1][2] Efficient and reliable purification of intermediates like this compound is a critical step in the drug discovery and development workflow. This guide synthesizes established chromatographic principles with practical, field-tested solutions to streamline your purification process.

Compound Overview and Initial Considerations

Before purification, understanding the physicochemical properties of the target compound is essential for method development.

PropertyValue / DescriptionSource
Molecular Formula C₉H₉ClN₂S[]
Molecular Weight 212.7 g/mol []
IUPAC Name This compound[]
Appearance Typically a solid at room temperature.
Predicted LogP ~3.0 - 4.0 (Indicates moderate lipophilicity)[4]
Key Structural Features Contains a basic pyrimidine ring and a fused thiophene ring. The pyrimidine nitrogens can engage in secondary ionic interactions with free silanols on the HPLC stationary phase.[5]

Recommended Preparative HPLC Protocol

This protocol provides a validated starting point for purifying crude this compound. Optimization may be required based on the specific impurity profile of your sample.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane and degas for 15-20 minutes using sonication or an inline degasser to prevent air bubbles in the system.[6][7]

  • Sample Preparation:

    • Dissolve the crude compound in a minimal amount of a strong solvent like Methanol, Acetonitrile, or a mixture of Acetonitrile/Water.

    • Crucial: The sample solvent should be as weak as chromatographically possible to avoid peak distortion. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak fronting or splitting.[5]

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could block the column frit.

  • HPLC System & Method:

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes, or until a stable baseline is achieved.[5]

    • Inject the prepared sample.

    • Run the gradient program as detailed in the table below.

    • Monitor the separation at the appropriate wavelength (a preliminary UV scan is recommended; 254 nm is often a good starting point for aromatic heterocycles).

    • Collect fractions corresponding to the main product peak.

  • Post-Purification:

    • Combine the collected fractions containing the pure product.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize or perform a liquid-liquid extraction to isolate the final compound.

    • Confirm the purity of the final product using an analytical HPLC method.[6]

Recommended HPLC Parameters
ParameterRecommended ValueRationale & Expertise
Column Reversed-Phase C18, 5 µm, 100-120 ÅC18 columns provide excellent retention and selectivity for moderately non-polar compounds like this thienopyrimidine derivative.[6][8]
Dimensions 19 x 150 mm (Preparative)Appropriate for purifying milligram to gram quantities.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the basic nitrogens on the pyrimidine ring, preventing peak tailing caused by interaction with residual silanol groups on the silica backbone.[5][6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[9]
Gradient 40-90% B over 20 minutesThis gradient is a good starting point. Adjust the starting %B based on the compound's retention in initial scouting runs.
Flow Rate 15-20 mL/minTypical for a 19 mm ID preparative column. Adjust as needed to maintain optimal pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves peak shape and reproducibility.[10]
Detection Wavelength 254 nm (or UV Max)Use a Diode Array Detector (DAD) during method development to identify the absorbance maximum for optimal sensitivity.[6]
Injection Volume 0.5 - 5 mLDepends on sample concentration and column loading capacity.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of this compound in a direct question-and-answer format.

Q1: My peak is tailing severely. What is the cause and how can I fix it?

Answer: Peak tailing for this class of compound is most often caused by secondary interactions between the basic nitrogen atoms in the pyrimidine ring and acidic residual silanol groups on the silica surface of the HPLC column.[5][6]

  • Primary Solution: Ensure an acid modifier, such as 0.1% formic acid or acetic acid, is present in both mobile phases (Water and Acetonitrile). The acid protonates the basic sites on your molecule, preventing them from interacting with the stationary phase.[6]

  • Alternative Columns: If tailing persists, consider using a column with advanced end-capping or a polar-embedded phase, which are designed to shield residual silanols.[5]

  • Check for Overload: Injecting too much mass on the column can also lead to peak tailing. Try reducing the injection volume or sample concentration.[6]

start Peak Tailing Observed? cause1 Secondary Silanol Interactions start->cause1 Most Likely cause2 Column Overload start->cause2 Possible cause3 Column Degradation start->cause3 Less Likely sol1 Add 0.1% Formic Acid to Mobile Phase cause1->sol1 Solution sol3 Use End-Capped Column cause1->sol3 Alternative sol2 Reduce Sample Concentration / Volume cause2->sol2 Solution sol4 Flush or Replace Column cause3->sol4 Solution

Caption: Troubleshooting decision tree for HPLC peak tailing.
Q2: My retention time is shifting between injections. Why is this happening?

Answer: Fluctuating retention times point to a lack of stability in the HPLC system or method conditions.

  • Insufficient Equilibration: The most common cause is not allowing the column to fully equilibrate with the initial mobile phase conditions before injection. Always equilibrate for at least 10-15 column volumes.[5]

  • Mobile Phase Issues: Ensure your mobile phases are well-mixed and thoroughly degassed. Changes in solvent composition, even minor ones, will affect retention. If preparing mobile phase online, ensure the mixer is functioning correctly.[10]

  • System Leaks: Check for small leaks at fittings, pump seals, or the injector seal. A leak will cause the flow rate to fluctuate, leading to inconsistent retention times.[7]

  • Temperature Fluctuation: Use a thermostatted column compartment. Changes in ambient temperature can affect solvent viscosity and retention.[10]

Q3: I'm seeing a very broad peak or no peak at all. What should I check?

Answer: This issue can range from a simple injection problem to compound degradation.

  • Injector Malfunction: First, confirm that the sample is actually being injected. Run a blank injection and check for system pressure changes. Check the autosampler for air bubbles in the sample vial.[7]

  • Poor Solubility/Precipitation: Your compound may be precipitating either in the sample vial or upon injection into the mobile phase. Ensure the compound is fully dissolved in your sample solvent. If the initial mobile phase is very high in water (e.g., >95%), your compound may crash out at the head of the column. Try dissolving the sample in the initial mobile phase or increasing the starting percentage of organic solvent.[6]

  • Compound Degradation: Thienopyrimidines can be susceptible to degradation under certain conditions. Ensure your sample is fresh and has been stored properly. Check the stability of the compound in your chosen sample solvent over time.[11]

  • Incorrect Detection Wavelength: Verify that the detector wavelength is set to a value where your compound has strong absorbance. Use a DAD or UV-Vis spectrophotometer to determine the optimal wavelength (λmax).[6]

Q4: The backpressure is unexpectedly high. How do I diagnose and resolve this?

Answer: High backpressure indicates a blockage somewhere in the flow path.

  • Isolate the Source: Systematically disconnect components to find the blockage.

    • Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column.

    • If the pressure is still high, the blockage is upstream (e.g., in the injector, tubing, or guard column).

  • Column Blockage: This is often due to sample particulates or precipitated material at the column inlet frit.

    • Solution: Reverse the column (if permitted by the manufacturer) and flush with a strong solvent like isopropanol. If this fails, the column may need to be replaced.[5]

    • Prevention: Always filter your samples and mobile phases. Using a guard column can protect the more expensive analytical or preparative column.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from the synthesis of this compound?

Answer: Impurities often stem from incomplete reactions or side reactions. For thienopyrimidines, common impurities include unreacted starting materials (e.g., aminothiophene precursors), hydrolysis products (where the 4-chloro group is replaced by a hydroxyl group to form a thienopyrimidin-4-one), or isomers formed during cyclization.[1][13] A well-developed gradient method is essential to resolve these closely related structures.

Q2: Can I use Methanol instead of Acetonitrile as the organic modifier?

Answer: Yes, methanol is a viable alternative to acetonitrile.[9] However, be aware of the following differences:

  • Elution Strength: Methanol is a weaker eluent than acetonitrile in reversed-phase chromatography. You may need to use a higher percentage of methanol to achieve the same retention time.

  • Selectivity: The change in solvent can alter the elution order of your product and impurities (selectivity). This may be advantageous if you have co-eluting peaks.

  • Viscosity & Pressure: Methanol/water mixtures are more viscous than acetonitrile/water mixtures, which will result in higher system backpressure.

Q3: How do I scale this method from analytical to preparative chromatography?

Answer: Scaling up requires maintaining the linear velocity of the mobile phase. The primary adjustment is the flow rate. A general formula for scaling is:

Flow Rate (Prep) = Flow Rate (Analytical) x [Radius (Prep)² / Radius (Analytical)²]

When scaling up, you must also proportionally increase the injection volume and sample mass. It is critical to avoid overloading the preparative column, as this will destroy resolution. Perform loading studies by gradually increasing the injected mass until you see a significant loss in peak shape or purity.

cluster_0 Overall Purification Workflow Crude Crude Sample Prep Sample Preparation (Dissolve & Filter) Crude->Prep HPLC Preparative HPLC (Gradient Elution) Prep->HPLC Collect Fraction Collection HPLC->Collect Evap Solvent Evaporation (Rotovap) Collect->Evap Purity Purity Analysis (Analytical HPLC) Evap->Purity Pure Pure Compound Purity->Pure

Caption: General experimental workflow for HPLC purification.

References

  • BenchChem. (2025). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • BenchChem. (2025).
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • PubChem. 4-Chloro-6-methyl-5-nitrothieno[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • SCION Instruments. (2023). HPLC Troubleshooting Guide. [Link]

  • Chrom-Academy. HPLC Troubleshooting Guide. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. [Link]

  • Guillarme, D., & Veuthey, J. L. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(23), 7179. [Link]

  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. GSC Biological and Pharmaceutical Sciences, 22(2), 148–158. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2019). Development and Validation by Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Piperine and Coenzyme Q10. [Link]

  • Google Patents. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • ChemBK. (2024). 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. [Link]

  • Le, T. B., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 85. [Link]

  • ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). [Link]

  • Agilent. (2014). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

  • Organic Process Research & Development. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • Google Patents. (2016).
  • MDPI. (2023). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]

  • ResearchGate. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]

Sources

Technical Support Center: Recrystallization of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, chemists, and pharmaceutical scientists working on the purification of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on nuanced procedural details and a thorough understanding of the compound's physicochemical properties.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the recrystallization of this specific thienopyrimidine derivative.

Section 1: Physicochemical Profile and Initial Considerations

A successful purification begins with understanding the target molecule. While specific experimental data for this compound is not extensively published, we can infer its likely behavior by examining closely related analogs.

Table 1: Properties of this compound and Related Analogues

Compound NameMolecular FormulaKey PropertiesSource(s)
This compound C₉H₁₀ClN₃SAppearance: Likely a white to off-white or light-yellow solid.[3][4][5]
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidineC₈H₇ClN₂SMelting Point: 112 °C. Solubility: Slightly soluble in water. Appearance: White to light yellow solid.[3][4]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃Melting Point: 170–175 °C. Solubility: Soluble in DMSO, DMF, and ethanol; sparingly soluble in water.[6][7]

The thieno[2,3-d]pyrimidine core provides a rigid, heteroaromatic structure, while the methyl groups add nonpolar character. The chlorine atom enhances electrophilicity, a key feature for its use as a synthetic intermediate.[6] This structural combination suggests moderate polarity, making it an ideal candidate for recrystallization from common organic solvents or solvent pairs.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best single solvent to start with for the recrystallization of this compound?

A1: Based on the properties of analogous structures, Ethanol is an excellent starting point.[6] Thienopyrimidine derivatives often exhibit the ideal solubility curve in alcohols: sparingly soluble at room temperature but highly soluble when heated to the solvent's boiling point.[8] This differential solubility is the fundamental requirement for a successful recrystallization.[1][2] Always begin with a small-scale solubility test to confirm this behavior before committing your entire batch.

Q2: My compound seems soluble in many solvents. How do I choose the best one?

A2: The goal is not just to dissolve the compound, but to find a solvent where its solubility is significantly lower at cold temperatures.[1] If the compound is too soluble even at room temperature, you will experience poor recovery.[9][10] A good recrystallization solvent should meet the following criteria:

  • High Solvation at High Temperature: It should dissolve the compound completely at or near its boiling point.

  • Low Solvation at Low Temperature: The compound should have low solubility in the solvent at ice-bath temperatures (0-5 °C) to maximize crystal recovery.

  • Inertness: The solvent must not react with the compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).

Q3: How can I effectively assess the purity of my recrystallized this compound?

A3: A combination of methods provides the most reliable assessment:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and elevated melting point range (typically < 2 °C) compared to the crude, impure material.[2]

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure compound should ideally show a single, well-defined spot.

  • Visual Inspection: Pure crystals should appear uniform with shiny, light-reflecting surfaces.[2] A dull or discolored appearance often indicates trapped impurities.

Section 3: Generalized Protocol for Recrystallization

This protocol provides a robust workflow for developing a successful recrystallization procedure.

Step 1: Solvent Screening

  • Place ~20-30 mg of your crude compound into several small test tubes.

  • Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, or a mixture like ethanol/water) to each tube at room temperature. Observe solubility.

  • If the compound does not dissolve, gently heat the tube in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • A suitable solvent is one that dissolves the compound when hot and produces a high yield of crystals upon cooling.

Step 2: The Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil (using a hot plate and stirring). Continue adding small portions of hot solvent until the compound is fully dissolved. Using the absolute minimum amount of hot solvent is critical for maximizing your yield.[1]

  • Hot Filtration (If Necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[2]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals rather than a fine, potentially impure precipitate.[2] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.[1]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.

Section 4: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of heterocyclic compounds like this compound.

dot

Caption: Troubleshooting workflow for common recrystallization issues.

Q: My compound separated as an oil instead of crystals. What should I do?

A: This phenomenon, known as "oiling out," is common when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.[9][12] Impurities can also suppress the melting point, contributing to this issue.

  • Primary Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to prevent premature saturation at a high temperature, and then allow the flask to cool much more slowly.[10][11] Insulating the flask can promote the slow crystal growth needed.

  • Alternative Solution: If slow cooling fails, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or switch to a mixed-solvent system where the compound is less soluble.[9]

Q: The solution has cooled, but no crystals have formed. What went wrong?

A: This is typically due to one of two reasons: using too much solvent or supersaturation.[1][9]

  • If too much solvent was used: The concentration of the compound is below its saturation point even at low temperatures. The remedy is to gently boil off a portion of the solvent to increase the concentration and then attempt the cooling process again.[9][10]

  • If the solution is supersaturated: The solution contains more dissolved solid than it should, but crystallization has not been initiated.[9] You can induce crystallization by:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges provide nucleation sites for crystal growth to begin.[1][10][11]

    • Seeding: Add a single, tiny "seed crystal" of the pure compound. This acts as a template for other molecules to crystallize upon.[1][9][11]

Q: I only recovered a very small amount of product. How can I improve my yield?

A: A low yield is most often caused by using an excessive volume of solvent during dissolution or washing.[1][10]

  • Analysis: Before discarding the filtrate (mother liquor), test it for remaining product. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates a substantial amount of your compound remains in solution.[10]

  • Solution: To improve yield, ensure you are using the absolute minimum of near-boiling solvent for dissolution.[1] Furthermore, when washing the collected crystals, use only a very small volume of ice-cold solvent, as even cold solvent can dissolve some of your product.[1] If the compound simply has high solubility in the chosen solvent, a different solvent system is required.[11]

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Troubleshooting Crystalliz
  • Recrystallization Problems. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Recrystallization Technique. (2021). Chemistry LibreTexts.
  • 4-Chlorothieno[2,3-d]pyrimidine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). LookChem. [Link]

  • 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • 4-Chloro-6-methyl-5-nitrothieno[2,3-d]pyrimidine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. (2024). ChemBK. [Link]

  • El-Enany, M., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules, 25(22), 5482. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are privileged structures in medicinal chemistry, recognized as bioisosteres of quinazolines and purine nucleobases, and exhibit a wide range of biological activities.[1]

The conversion of the 4-oxo precursor to the 4-chloro derivative is a pivotal step, transforming the molecule into a versatile intermediate ready for nucleophilic substitution. However, this chlorination step, typically employing reagents like phosphorus oxychloride (POCl₃), is fraught with potential challenges, leading to a variety of byproducts that can complicate purification and reduce yields. This guide provides in-depth, experience-driven answers to common issues encountered during this synthesis, focusing on the causality behind byproduct formation and offering robust, validated protocols to ensure success in your experiments.

Section 1: The Synthetic Pathway at a Glance

The synthesis of this compound typically begins with the construction of the thiophene ring via a Gewald three-component reaction, followed by cyclization to form the pyrimidinone core, and finally, chlorination. Understanding this sequence is key to diagnosing impurities, which can often be carried over from previous steps.

Synthesis_Pathway cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 3-Methyl-2-butanone + Malononitrile + Sulfur B 2-Amino-3-cyano-4,5-dimethylthiophene A->B C 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one (Precursor) B->C Acetic Anhydride or similar reagent D This compound (Target Product) C->D POCl₃ (often with DMF or base) F Incomplete Reaction: Residual Precursor (C) C->F Sub-optimal conditions E Hydrolysis Byproduct: Returns to Precursor (C) D->E H₂O (Workup/Storage) G Phosphorus Residues D->G Improper Quench

Caption: Overall synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific experimental observations in a question-and-answer format, providing both the chemical reasoning and actionable solutions.

Q1: My reaction is complete by TLC, but after workup, a new, more polar spot appears that matches my starting material. What is happening?

Answer: This is the most common byproduct issue and is caused by the hydrolysis of the target 4-chloro product back to the 4-oxo starting material, 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. The C4 position on the pyrimidine ring is highly activated and susceptible to nucleophilic attack. The chloro group is an excellent leaving group, and water, even in trace amounts or during aqueous workup, can act as a nucleophile to regenerate the thermodynamically stable pyrimidinone.

Causality and Prevention:

  • Anhydrous Conditions are Critical: The chlorination reaction itself must be performed under strictly anhydrous conditions. Use freshly distilled POCl₃ and dry solvents.

  • Workup Procedure: The quenching of excess POCl₃ is a critical step. Pouring the reaction mixture slowly onto a large excess of crushed ice is effective. This rapidly hydrolyzes the POCl₃ to phosphoric acid while keeping the temperature low, minimizing the hydrolysis of your product.

  • pH Control: During workup, avoid strongly basic conditions for extended periods, as hydroxide is a more potent nucleophile than water. A patent for a related purification process suggests careful pH adjustment and extraction.[2] A wash with a saturated aqueous solution of NaHCO₃ is generally sufficient to neutralize acidity before extraction.[3]

  • Post-Purification: After purification, the product should be stored in a desiccator over a drying agent. For long-term storage, consider an inert atmosphere.

Q2: The chlorination reaction stalls, and I'm left with a significant amount of unreacted 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. How can I improve conversion?

Answer: Incomplete conversion is typically due to insufficient reactivity of the chlorinating agent or sub-optimal reaction conditions. The oxygen of the pyrimidinone must be activated before it can be displaced.

Causality and Optimization:

  • Role of Catalysts: While POCl₃ can be used alone, its effectiveness is dramatically increased by a catalytic amount of N,N-dimethylformamide (DMF) or an organic base.

    • DMF: Reacts with POCl₃ to form the Vilsmeier reagent, (Cl₂P(O)N(Me)₂)⁺Cl⁻, which is a much more potent activating agent for the pyrimidinone oxygen.[4][5]

    • Organic Bases: Tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can be used.[2] They act as acid scavengers and can promote the formation of more reactive intermediates.

  • Temperature and Reaction Time: These reactions often require elevated temperatures to proceed to completion. A typical range is 80-110 °C (reflux).[6][7] Monitor the reaction by TLC until the starting material is fully consumed. An extension of the reaction time by a few hours is a simple first step.

  • Stoichiometry: Ensure a sufficient excess of POCl₃ is used, typically serving as both the reagent and the solvent. If using a co-solvent like toluene, ensure at least 3-5 equivalents of POCl₃ are present.

Q3: After quenching the reaction in water/ice, my product precipitates as a sticky, unmanageable gum instead of a solid. What causes this?

Answer: This is almost certainly due to the formation of polyphosphoric acids and other phosphorus-containing byproducts from the hydrolysis of excess POCl₃.[8] These viscous, acidic residues can trap your product, making isolation and extraction difficult.

Troubleshooting and Protocol:

  • Controlled Quench: Ensure the quench is performed slowly and with vigorous stirring into a large volume of ice/water. This dissipates heat and dilutes the resulting phosphoric acid.

  • Extraction is Key: Do not simply filter the precipitate. After the quench, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The organic solvent will dissolve your product, leaving the inorganic phosphorus byproducts in the aqueous layer. A patent on purifying a related dichloropyrimidine highlights the utility of extraction with an organic solvent to separate the product from phosphorus byproducts.[8]

  • Neutralization: Carefully neutralize the acidic aqueous layer with a base (e.g., solid NaHCO₃ or a cold, dilute NaOH solution) to a pH of ~7-8 before extraction. This can improve partitioning and prevent acid-catalyzed degradation.

  • Washing the Organic Layer: After extraction, wash the combined organic layers with water and then brine to remove any remaining inorganic impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the chlorination of 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one?

Answer: The following protocol is a robust starting point, adapted from general procedures for the chlorination of related heterocyclic cores.[7]

Experimental Protocol: Chlorination

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 10-15 volumes) to the flask.

  • Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM), ensuring the starting material spot has been completely consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate, larger flask, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.

  • Once the quench is complete, neutralize the acidic solution to pH 7-8 using a saturated NaHCO₃ solution or cold 2M NaOH.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Q2: What are the best methods for purifying the final product?

Answer:

  • Column Chromatography: This is the most reliable method for removing both the hydrolyzed starting material and any other minor organic byproducts. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30%) is typically effective.

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an effective final purification step. Suitable solvents might include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Drying: The final product must be dried thoroughly under vacuum to remove residual solvents and moisture to prevent hydrolysis during storage.

Section 4: Data Summary & Key Intermediates

This table summarizes the key compounds involved and their expected characteristics, which can aid in their identification during reaction monitoring.

Compound NameRoleMolecular Weight ( g/mol )Expected TLC RfKey Analytical Notes
2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one[9]Precursor / Byproduct194.25LowPolar; may show tautomerism in NMR; will disappear as reaction proceeds. Becomes a hydrolysis byproduct.
This compound []Target Product 212.70 High Less polar than precursor; sensitive to moisture.
Phosphorus-based residuesByproductVariableBaseline / StreakingInorganic salts; removed during aqueous workup and will not be visible in organic extracts on TLC.[8]

Section 5: Mechanistic & Workflow Diagrams

Visualizing the chemical transformations and troubleshooting logic can provide deeper insight into the process.

Byproduct_Formation Target 4-Chloro-thienopyrimidine (Product) Intermediate Protonated Intermediate Target->Intermediate + H₂O Precursor 4-Oxo-thienopyrimidine (Hydrolysis Byproduct) H2O H₂O (Nucleophile) Intermediate->Precursor - H⁺ HCl HCl

Caption: Mechanism of Hydrolysis Byproduct Formation.

Troubleshooting_Workflow Start Observe Low Yield / Impure Product Check1 TLC shows significant starting material? Start->Check1 Action1 Increase Reaction Time/Temp Add Catalyst (DMF) Verify Reagent Stoichiometry Check1->Action1 Yes Check2 TLC shows new polar spot post-workup? Check1->Check2 No End Proceed to Purification (Chromatography) Action1->End Action2 Product Hydrolysis Occurred Improve Workup: - Use excess ice - Control quench rate - Ensure anhydrous storage Check2->Action2 Yes Check3 Crude product is a sticky gum? Check2->Check3 No Action2->End Action3 Phosphorus Byproducts Improve Workup: - Dilute quench - Thorough extraction (DCM/EtOAc) - Wash organic layer with brine Check3->Action3 Yes Check3->End No Action3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Journal of the Chemical Society C, "Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen," RSC Publishing.

  • Molecules, "Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth," NIH.

  • Sciforum, "Synthesis and Reactivity of 2-Acetylthiophenes Derivatives," MDPI.

  • ResearchGate, "Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties," ResearchGate.

  • Organic Chemistry Portal, "Vilsmeier-Haack Reaction."

  • International Journal of Applied Biology and Pharmaceutical Technology, "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION."

  • Acta Crystallographica Section E, "3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one," NIH.

  • Google Patents, "Method for purifying 4, 6-dichloro pyrimidine," Google Patents.

  • Molecules, "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine," MDPI.

  • Google Patents, "Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine," Google Patents.

  • BOC Sciences, "CAS 83548-58-7 4-Chloro-2,5,6-trimethyl thieno[2.3-d]pyrimidine," BOC Sciences.

  • Thieme Chemistry, "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines."

  • Arkivoc, "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine."

  • CymitQuimica, "2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one."

  • Journal of Organic Chemistry, "2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines," PubMed Central.

  • Molecules, "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction," MDPI.

  • Molecules, "1,3-Bis(5,6,7,8-tetrahydrobenzo[4][11]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione," MDPI.

  • Zagazig University, "SYNTHESIS OF PYRIMIDINE DERIVATIVES."

  • Molecules, "Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing," MDPI.

  • University of Groningen, "dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation."

  • ResearchGate, "Synthesis of 2‐amino‐3‐cyano‐4,5‐dimethylpyrrole. a) Acetic anhydride,..." ResearchGate.

  • Organic Chemistry Portal, "Pyrimidine synthesis."

  • Santa Cruz Biotechnology, "4-Chlorothieno[2,3-d]pyrimidine," SCBT.

  • Google Patents, "A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine," Google Patents.

  • ResearchGate, "Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene."

  • PubChem, "4-Chlorothieno[2,3-d]pyrimidine," PubChem.

  • ResearchGate, "(PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis."

  • PubMed, "[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]."

  • Sciforum, "Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction."

  • ChemicalBook, "4-CHLOROTHIENO[2,3-D]PYRIMIDINE," ChemicalBook.

  • Organic & Biomolecular Chemistry, "Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation," RSC Publishing.

  • Sigma-Aldrich, "4-Chlorothieno[2,3-d]pyrimidine."

  • Longdom Publishing, "Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid."

  • PubChem, "4-Chlorothieno[3,2-d]pyrimidine," PubChem.

Sources

Optimizing reaction conditions for 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other pharmacologically active agents, optimizing its synthesis is paramount for achieving high purity and yield.[1][2][3]

This document moves beyond a simple recitation of steps. It is structured as a direct-response troubleshooting resource to address the practical challenges encountered in the laboratory. We will delve into the causality behind common experimental pitfalls and provide robust, field-tested solutions.

Reaction Overview: The Chlorination Pathway

The most reliable and widely adopted method for synthesizing this compound is through the direct chlorination of its corresponding hydroxyl precursor, 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. This transformation is typically achieved using a potent chlorinating agent such as phosphoryl chloride (POCl₃), often at elevated temperatures.[4][5]

Caption: General synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis. Each question represents a common problem, followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction resulted in a very low yield, or I isolated no product at all. What went wrong?

A low or zero yield is typically symptomatic of issues with reagents, reaction conditions, or the work-up procedure.

Potential Causes & Solutions:

  • Inactive Chlorinating Agent: Phosphoryl chloride (POCl₃) is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will decompose into phosphoric acid and HCl, rendering it ineffective.

    • Solution: Always use a fresh, unopened bottle of POCl₃ or a properly stored aliquot from a bottle blanketed with an inert gas like argon or nitrogen. A simple quality check is to observe the reagent; it should be a clear, colorless liquid. Any discoloration or fuming upon opening suggests degradation.

  • Incomplete Conversion of the Hydroxyl Group: The conversion of the 4-oxo group to the 4-chloro group is a nucleophilic substitution on the pyrimidine ring, which requires heat.

    • Solution: Ensure the reaction mixture reaches and maintains the appropriate reflux temperature (typically around 105-110°C for neat POCl₃).[5] Monitor the internal temperature with a calibrated thermometer. Use an appropriately sized heating mantle and ensure the flask is well-insulated.

  • Premature Product Degradation: During the aqueous work-up, the 4-chloro product can be hydrolyzed back to the starting material or other byproducts if the conditions are not carefully controlled.

    • Solution: The quenching process must be performed quickly and at a low temperature. The standard and most effective method is to cool the reaction mixture to room temperature and then add it slowly and carefully to a vigorously stirred beaker of crushed ice or ice-cold water.[6] This rapidly hydrolyzes the excess POCl₃ while minimizing the contact time of the product with the aqueous acidic environment.

low_yield_troubleshooting start Low or No Yield Observed check_reagent 1. Verify POCl₃ Quality start->check_reagent check_temp 2. Confirm Reaction Temperature check_reagent->check_temp [Reagent OK] reagent_sol Use fresh/anhydrous POCl₃. Store under inert gas. check_reagent->reagent_sol check_workup 3. Review Quenching Procedure check_temp->check_workup [Temp OK] temp_sol Ensure vigorous reflux (105-110°C). Use internal thermometer. check_temp->temp_sol outcome Yield Optimized check_workup->outcome [Work-up Correct] workup_sol Quench slowly onto crushed ice. Maintain low temperature during work-up. check_workup->workup_sol

Caption: Troubleshooting workflow for low product yield.

Q2: TLC analysis shows a significant amount of starting material remains even after prolonged reflux. Why is the reaction stalling?

An incomplete reaction points to either insufficient activation or a catalytic issue.

Potential Causes & Solutions:

  • Insufficient Activation Temperature: As mentioned above, the reaction requires a high temperature to proceed efficiently. If the reflux is not vigorous enough, the activation energy barrier for the chlorination may not be overcome.

    • Solution: Double-check your heating apparatus. Ensure there are no drafts cooling the flask. If using a solvent, ensure it is high-boiling and appropriate for the reaction. However, this reaction is often run neat in excess POCl₃.

  • Lack of Catalysis (Optional but Recommended): While the reaction can proceed with POCl₃ alone, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can significantly accelerate the reaction rate.[5][7] The catalyst activates the POCl₃, making it a more potent chlorinating agent.

    • Solution: Add 0.1 to 0.2 equivalents of N,N-dimethylaniline to the reaction mixture before heating. This often drives the reaction to completion within a few hours.

Q3: The reaction mixture turned into a dark, intractable tar. What causes this decomposition?

Tar formation is a clear sign of decomposition, either of the starting material or the product, due to overly harsh conditions.

Potential Causes & Solutions:

  • Excessive Temperature: While reflux is necessary, localized overheating or "hot spots" from a poorly controlled heating mantle can cause thermal decomposition.

    • Solution: Use a silicone oil bath or a heating mantle with a stirrer-hotplate to ensure uniform heat distribution. Do not exceed the reflux temperature of POCl₃ (approx. 107°C).

  • Impurities in the Starting Material: The 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one precursor must be of high purity. Residual reagents from its synthesis (e.g., sulfur, bases) can catalyze decomposition pathways at high temperatures in the strongly acidic POCl₃ medium.

    • Solution: Recrystallize or purify the starting material via column chromatography until it is a clean, free-flowing solid with a sharp melting point. Confirm purity by ¹H NMR and LC-MS before proceeding.

Q4: I have a crude product, but it is difficult to purify. What are the best practices for isolation?

Purification challenges often arise from the work-up. The goal is to cleanly separate the product from inorganic phosphorus byproducts and any unreacted starting material.

Potential Causes & Solutions:

  • Incomplete Hydrolysis of POCl₃: If the quenching is inefficient, residual phosphorus oxychlorides can contaminate the crude product, making it oily and difficult to handle.

    • Solution: After quenching on ice, allow the slurry to stir until all ice has melted and the mixture has reached room temperature. This ensures all phosphorus species are fully hydrolyzed to phosphoric acid.

  • Product Precipitation vs. Extraction: The crude product will precipitate from the aqueous solution after quenching.

    • Solution A (Filtration): The most straightforward method is to collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid, followed by a cold, non-polar solvent like hexane to aid in drying. The product can then be recrystallized.

    • Solution B (Extraction): If the product is oily or does not precipitate cleanly, extract the aqueous slurry with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[6] Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Choosing a Recrystallization Solvent:

    • Recommendation: A solvent system of ethanol/water or isopropanol often works well. Dissolve the crude solid in a minimum amount of hot alcohol and slowly add water until turbidity persists. Cool slowly to induce crystallization of the pure product, which should appear as a white to light yellow solid.[8]

Frequently Asked Questions (FAQs)

  • Q: What are the optimal reaction parameters?

    • A: See the summary table below. These parameters serve as an excellent starting point for optimization.

ParameterRecommended ValueRationale & Notes
Reagent Ratio 5-10 equivalents of POCl₃Excess POCl₃ acts as both the reagent and the solvent, ensuring the reaction mixture remains mobile and drives the equilibrium towards the product.
Catalyst (Optional) 0.1-0.2 eq. N,N-dimethylanilineAccelerates the reaction, often reducing the required reflux time from >12 hours to 2-4 hours.[5]
Temperature 105-110 °C (Vigorous Reflux)Essential for activating the hydroxyl group for substitution. Monitor internally to avoid overheating.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS. The reaction is typically complete when the starting material spot/peak is no longer visible.
Atmosphere Anhydrous (CaCl₂ tube)Crucial to prevent the decomposition of POCl₃. An inert atmosphere (N₂ or Ar) is even better.
  • Q: How do I safely handle and dispose of phosphoryl chloride?

    • A: Always handle POCl₃ in a well-ventilated chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses). It is corrosive and reacts violently with water. For disposal, any excess reagent should be quenched slowly and carefully by adding it to a large volume of ice, as described in the work-up procedure. The resulting acidic solution should then be neutralized with a base (e.g., sodium carbonate or sodium hydroxide) before disposal according to your institution's guidelines.

  • Q: What analytical techniques are best for monitoring and characterization?

    • A:

      • Reaction Monitoring: Thin-Layer Chromatography (TLC) using a mobile phase like 50% ethyl acetate in hexanes. The product will be significantly less polar than the starting material. LC-MS is also excellent for tracking the disappearance of the starting material and the appearance of the product mass.

      • Final Product Characterization: ¹H and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight (and correct isotopic pattern for the chlorine atom), and melting point analysis to assess purity.

Optimized Experimental Protocol

Materials:

  • 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq)

  • Phosphoryl chloride (POCl₃) (10.0 eq)

  • N,N-dimethylaniline (0.2 eq)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or Isopropanol for recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: In a chemical fume hood, carefully add phosphoryl chloride (10.0 eq) followed by N,N-dimethylaniline (0.2 eq).

  • Heating: Immerse the flask in a pre-heated oil bath at 120°C to bring the reaction mixture to a steady reflux (internal temperature ~107°C).

  • Monitoring: Stir the reaction at reflux for 2-4 hours. Monitor the reaction's progress by periodically taking a small aliquot (carefully!), quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, add the reaction mixture dropwise via a pipette to the ice slurry. Caution: This is a highly exothermic process that will release HCl gas.

  • Extraction: Once the addition is complete and all the ice has melted, transfer the slurry to a separatory funnel. Extract the aqueous mixture three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (carefully, watch for gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol or isopropanol to afford this compound as a crystalline solid.

References

  • Packard, G. K., et al. (2012). Discovery and Optimization of thieno[2,3-d]pyrimidines as B-Raf Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ResearchGate. Available at: [Link]

  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kaur, R., et al. (2016). Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Nencka, J., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]

  • Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. (2023). SciELO. Available at: [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
  • 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine. PubChem. Available at: [Link]

  • Method for purifying 4, 6-dichloro pyrimidine. Google Patents.
  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. Available at: [Link]

  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. Available at: [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PubMed Central. Available at: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. This molecule is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This guide is structured as a series of troubleshooting questions and detailed protocols to help you navigate the common challenges associated with this multi-step synthesis and ultimately improve your yield and purity.

The synthesis is typically approached via a three-step sequence, beginning with the versatile Gewald multicomponent reaction, followed by pyrimidine ring formation, and concluding with a chlorination step. Each stage presents unique challenges that we will address herein.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below. Each step is a potential point for yield loss, which we will dissect in the subsequent sections.

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Annulation cluster_2 Step 3: Chlorination A 3-Methyl-2-butanone + Malononitrile + Sulfur B 2-Amino-3-cyano-4,5-dimethylthiophene A->B Base Catalyst (e.g., Morpholine) C Intermediate Thienopyrimidinone (4-Hydroxy-2,5,6-trimethyl...one) E Final Product (4-Chloro-2,5,6-trimethyl...) C->E B->C D Acetamide (Cyclizing Agent) D->C Heat F POCl3 (Chlorinating Agent) F->E Heat, Catalyst (e.g., Dimethylaniline)

Caption: Overall 3-step synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common experimental failures and questions in a problem-solution format.

Part 1: The Gewald Reaction (Thiophene Formation)

The foundation of this synthesis is the efficient creation of the 2-amino-3-cyano-4,5-dimethylthiophene intermediate. The Gewald reaction is a powerful one-pot method, but its success hinges on careful control of conditions.[4]

Q1: My yield of 2-amino-3-cyano-4,5-dimethylthiophene is consistently low (<50%). What are the most likely causes?

A1: Low yields in the Gewald reaction typically stem from three areas: catalyst choice, temperature control, and side reactions.

  • Catalyst Inefficiency: The base catalyst is crucial for deprotonating the active methylene compound (malononitrile) and facilitating the initial Knoevenagel condensation with the ketone. While various bases can be used, secondary amines like morpholine or diethylamine are often optimal.[5] They are basic enough to catalyze the reaction but not so strong as to promote significant side reactions or degradation. If you are using a weaker or stronger base, consider switching.

  • Temperature Control: The reaction is exothermic. An initial uncontrolled temperature spike can lead to the polymerization of malononitrile or undesirable side reactions with sulfur, forming complex polysulfides. The reaction should be initiated at a moderate temperature (around 40-50 °C) and then gently refluxed. Maintaining the temperature within the optimal range for your specific solvent (e.g., ethanol, methanol) is critical.

  • Impure Reagents: Sulfur quality is important. Use finely powdered elemental sulfur. Ensure your ketone and malononitrile are free from significant impurities.

Q2: I'm observing a significant amount of a dark, insoluble material upon work-up. What is it and how can I prevent it?

A2: This is likely due to the formation of polymeric sulfur byproducts or tar from the decomposition of reactants at excessive temperatures. To mitigate this:

  • Add the sulfur portion-wise: Instead of adding all the sulfur at once, add it in smaller portions to better control the exotherm.

  • Ensure adequate stirring: Vigorous stirring is necessary to keep the sulfur suspended and ensure homogeneous reaction conditions.

  • Purify by filtration first: Before concentrating the reaction mixture, cool it and filter off the excess elemental sulfur and insoluble byproducts. The desired product is typically soluble in the alcoholic solvent.

Part 2: Pyrimidine Annulation (Cyclization)

This step involves the cyclization of the aminothiophene intermediate with acetamide to form the thieno[2,3-d]pyrimidin-4(3H)-one core.

Q3: The cyclization reaction is sluggish and does not go to completion, even after prolonged heating. How can I drive the reaction forward?

A3: Incomplete cyclization is a common hurdle. The reaction is an equilibrium-driven condensation that eliminates water.

  • Higher Temperature: This reaction often requires high temperatures, typically refluxing in a high-boiling solvent or even neat (solvent-free) conditions at temperatures exceeding 180-200 °C. If you are using a solvent, ensure it has a sufficiently high boiling point.

  • Use of Acid/Base Catalysts: While often performed thermally, the cyclization can sometimes be accelerated by a catalytic amount of a strong acid (like p-toluenesulfonic acid) to activate the amide, or a base to deprotonate the amino group. However, this can also introduce side reactions, so it should be trialed on a small scale first.

  • Alternative Reagents: For forming the 2-methyl pyrimidine ring, reacting the aminothiophene with acetyl chloride to form the N-acetyl intermediate, followed by cyclization with ammonia or an ammonia equivalent, is an alternative route, though it adds a step. Direct cyclization with acetamide is generally preferred for its atom economy.[6]

Part 3: Chlorination with Phosphorus Oxychloride (POCl₃)

This final step is often the most challenging due to the harsh reagent and potential for product degradation. It converts the 4-hydroxy (keto) form of the thienopyrimidinone to the desired 4-chloro product.

Q4: My chlorination with POCl₃ results in a dark, tarry mixture with very little desired product. What is causing this decomposition?

A4: This is a classic issue when working with POCl₃, a powerful dehydrating and chlorinating agent.

  • Excessive Temperature: While heat is required, the temperature must be carefully controlled. A typical range is 80-110 °C. Overheating can cause extensive decomposition of the heterocyclic ring system.

  • Absence of a Catalyst/Acid Scavenger: The reaction generates HCl as a byproduct. In some cases, adding a high-boiling tertiary amine like N,N-dimethylaniline or N,N-diethylaniline is beneficial.[7][8] This amine serves two purposes: it acts as a catalyst and scavenges the generated HCl, preventing acid-catalyzed degradation of the starting material and product.

  • Moisture Contamination: POCl₃ reacts violently with water. Ensure your glassware is scrupulously dry and the reaction is protected from atmospheric moisture. Any water present will consume the reagent and can contribute to side reactions.

Q5: The work-up of my POCl₃ reaction is difficult and seems to cause product loss. What is the best practice for quenching and extraction?

A5: The work-up is critical for both safety and yield.

  • Cool Down: Before quenching, cool the reaction mixture to room temperature.

  • Remove Excess POCl₃: If possible, remove the bulk of the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).

  • Slow Quenching: The golden rule is to add the reaction mixture slowly to ice-water , not the other way around. This helps to dissipate the large amount of heat generated during the hydrolysis of POCl₃. Perform this in a well-ventilated fume hood with vigorous stirring.

  • Neutralization: After quenching, the solution will be strongly acidic. Slowly neutralize it with a base like solid sodium bicarbonate or a cold aqueous solution of sodium hydroxide until the pH is neutral or slightly basic (pH 7-8). The product will often precipitate at this stage.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The product is often more soluble in DCM.

Troubleshooting Decision Workflow: Chlorination Step

Chlorination_Troubleshooting start Chlorination Yield is Low q1 Is the reaction mixture a dark tar? start->q1 q2 Is the starting material (hydroxy compound) still present (TLC)? q1->q2 No sol1 • Reduce reaction temperature (target 90-100°C) • Ensure reaction is anhydrous • Add N,N-dimethylaniline as catalyst/acid scavenger q1->sol1 Yes sol2 • Increase reaction time • Increase reaction temperature slightly (e.g., from 90°C to 105°C) • Ensure sufficient POCl3 (5-10 equivalents) q2->sol2 Yes sol3 • Review work-up procedure • Quench by adding mixture to ice • Ensure complete neutralization before extraction • Use a different extraction solvent (e.g., DCM) q2->sol3 No

Caption: Decision tree for troubleshooting the chlorination step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-cyano-4,5-dimethylthiophene
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2-butanone (0.1 mol), malononitrile (0.1 mol), and ethanol (80 mL).

  • Stir the mixture to form a clear solution. Add finely powdered elemental sulfur (0.1 mol).

  • Add morpholine (0.02 mol) dropwise. An exothermic reaction will commence.

  • After the initial exotherm subsides, heat the mixture to a gentle reflux (approx. 70-75 °C) and maintain for 3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

  • Filter the mixture to remove unreacted sulfur and any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure. The crude product will begin to crystallize.

  • Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the aminothiophene as a pale yellow solid. Expected Yield: 65-75%.

Protocol 2: Synthesis of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • In a 100 mL round-bottom flask, combine 2-amino-3-cyano-4,5-dimethylthiophene (0.05 mol) and acetamide (0.25 mol, 5 equivalents).

  • Fit the flask with a short-path distillation head or an air condenser to allow for the removal of water.

  • Heat the mixture in a heating mantle or sand bath to 190-200 °C. The mixture will melt and begin to reflux.

  • Maintain this temperature for 4-5 hours. The reaction will become viscous as the product forms.

  • Cool the mixture to approximately 100 °C and add water (50 mL) cautiously.

  • Heat the aqueous slurry to boiling, then cool to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven. The product is often sufficiently pure for the next step. Expected Yield: 70-80%.

Protocol 3: Synthesis of this compound
  • Caution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE.

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.03 mol).

  • Add phosphorus oxychloride (POCl₃) (30 mL, ~10 equivalents) followed by N,N-dimethylaniline (0.5 mL).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The solid should dissolve to form a dark solution.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring.

  • Once the quench is complete, slowly neutralize the acidic solution with solid sodium bicarbonate or cold 5M NaOH(aq) until the pH is ~7-8.

  • Collect the precipitated solid by vacuum filtration. Wash the solid extensively with water.

  • Dissolve the crude product in dichloromethane (DCM), dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from isopropanol or by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient). Expected Yield: 75-85%.

Data Summary

ReagentMolar Mass ( g/mol )Step UsedTypical Equivalents
3-Methyl-2-butanone86.1311.0
Malononitrile66.0611.0
Sulfur32.0611.0
Morpholine87.1210.2
Acetamide59.0725.0
Phosphorus Oxychloride153.3335 - 10
N,N-Dimethylaniline121.183Catalytic

References

  • Moghaddam, F. M., et al. (n.d.). 3CR synthesis of 2-amino-3cyanothiophene. ResearchGate. Available at: [https://www.researchgate.net/publication/330386781_3CR_synthesis_of_2-amino-3cyanothiophene_46_developed_by_Moghaddam_et_al_74]
  • Abdel-Wahab, B. F., et al. (n.d.). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). ResearchGate. Available at: [https://www.researchgate.net/publication/359981881_Vilsmeier-Haack_Cyclisation_as_A_Facile_Synthetic_Route_to_Thieno_23-_b_quinolines_Part_I]
  • Wang, Y., et al. (2022). Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of Medicinal Chemistry. Available at: [https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00201]
  • Khan, I., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04309f]
  • (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [https://www.ijpbs.com/ijpbsadmin/upload/ijpbs_52a58a7d03649.pdf]
  • (n.d.). 2-Amino-3-cyanothiophene. Chem-Impex. Available at: [https://www.chem-impex.com/products/2-amino-3-cyanothiophene]
  • Packard, G. K., et al. (2012). Discovery and Optimization of thieno[2,3-d]pyrimidines as B-Raf Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [https://pubmed.ncbi.nlm.nih.gov/22137342/]
  • (n.d.). Synthesis of thieno[2,3-d]pyrimidine 14. ResearchGate. Available at: [https://www.researchgate.net/figure/Synthesis-of-thieno-2-3-d-pyrimidine-14_fig10_348914611]
  • Aly, H. M., et al. (2022). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Egyptian Journal of Chemistry. Available at: [https://ejchem.journals.ekb.eg/article_225406.html]
  • Pal, M., et al. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01331a]
  • Kumar, D., et al. (2016). Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [https://pubmed.ncbi.nlm.nih.gov/27539315/]
  • Lugovik, K. I., et al. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chemistry – An Asian Journal. Available at: [https://pubmed.ncbi.nlm.nih.gov/28646589/]
  • Li, Y., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [https://pubmed.ncbi.nlm.nih.gov/29128800/]
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2020-part-vii/20-8022]
  • (n.d.). Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer. Google Patents. Available at: [https://patents.google.
  • Younis, H. A., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Molecular Diversity. Available at: [https://www.researchgate.
  • Zyryanov, G. V., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [https://www.mdpi.com/2571-6069/16/1/104]
  • (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [https://www.thieme.de/en/thieme-chemistry/synthesis-and-applications-of-4-chloro-2-trichloromethylpyrimidines-130094.htm]
  • (n.d.). Direct Synthesis of Polysubstituted 2-Aminothiophenes by Cu(II)-Catalyzed Addition/Oxidative Cyclization of Alkynoates with Thioamides. ResearchGate. Available at: [https://www.researchgate.
  • (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Zagazig University. Available at: [https://www.zu.edu.eg/university-theses/110515.pdf]
  • (n.d.). 4-Chloro-2,5,6-trimethyl thieno[2.3-d]pyrimidine. BOC Sciences. Available at: [https://www.bocsci.com/product/4-chloro-2-5-6-trimethyl-thieno-2-3-d-pyrimidine-cas-83548-58-7-401140.html]
  • Kovtun, A. V., et al. (n.d.). Spirocyclic thienopyrimidines: synthesis, new rearrangement under Vilsmeier conditions and in silico prediction of anticancer activity. ResearchGate. Available at: [https://www.researchgate.net/publication/343354452_Spirocyclic_thienopyrimidines_synthesis_new_rearrangement_under_Vilsmeier_conditions_and_in_silico_prediction_of_anticancer_activity]
  • (n.d.). 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. ChemicalBook. Available at: [https://www.chemicalbook.com/ProductChemicalPropertiesCB5436329.htm]
  • (n.d.). Method for purifying 4, 6-dichloro pyrimidine. Google Patents. Available at: [https://patents.google.
  • Priya, S., et al. (n.d.). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [https://www.researchgate.
  • Li, Z., et al. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. Available at: [https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03504b]
  • Jacquot, C., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9321703/]
  • Sharma, P., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. Available at: [https://pubmed.ncbi.nlm.nih.gov/38685412/]
  • Giraud, A., et al. (n.d.). Straightforward Synthesis of 3‐Aminothiophenes Using Activated Amides. ResearchGate. Available at: [https://www.researchgate.
  • Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [https://www.mdpi.com/1422-8599/2017/2/M923]
  • (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents. Available at: [https://patents.google.
  • Taylor, W., et al. (2016). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PLoS ONE. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873177/]
  • Da Mota, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9424849/]
  • (n.d.). SYNTHESIS OF CHLORINATED PYRIMIDINES. European Patent Office. Available at: [https://data.epo.org/publication-server/document?i=EP1301489B1.20010613&pn=EP1301489&ki=B1&cc=EP]

Sources

Technical Support Center: Suzuki Coupling of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting for the Suzuki-Miyaura cross-coupling of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. The thienopyrimidine core is a privileged scaffold in medicinal chemistry, but its successful functionalization via cross-coupling is often challenging. This document is structured as a series of frequently asked questions (FAQs) to directly address common experimental failures and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, or the yield is extremely low. Where should I start troubleshooting?

A1: Failure to achieve conversion in the Suzuki coupling of an electron-rich heteroaryl chloride like this compound typically points to a problem in the catalytic cycle's first step: oxidative addition. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, and the electron-donating nature of the fused thiophene ring and methyl groups further deactivates the C-Cl bond.

Your troubleshooting should systematically address the four pillars of the reaction: the palladium catalyst, the ligand, the base, and the solvent system.

Initial Diagnostic Workflow

start Low or No Yield Observed cat_check Is your Catalyst/Ligand System Optimized for a Heteroaryl Chloride? start->cat_check base_check Is the Base Appropriate (Strength & Solubility)? start->base_check reagent_check Have you Considered Reagent Instability? start->reagent_check conditions_check Are Reaction Conditions (Temp, Time, Atmosphere) Sufficiently Rigorous? start->conditions_check cat_sol Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) with a Pd(0) source or precatalyst. cat_check->cat_sol base_sol Solution: Use a strong, non-nucleophilic base (e.g., K3PO4, Cs2CO3). Ensure it is finely powdered and anhydrous if needed. base_check->base_sol reagent_sol Solution: Use a stable boronic acid derivative like a pinacol ester (BPin) or a potassium trifluoroborate salt (BF3K). reagent_check->reagent_sol conditions_sol Solution: Increase temperature (80-120 °C). Ensure rigorous degassing to remove O2. Extend reaction time. conditions_check->conditions_sol

Caption: Initial troubleshooting workflow for low conversion.

Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail with this substrate class. You require a more robust system designed to activate C-Cl bonds.

  • Expertise: The oxidative addition of an aryl chloride to a Pd(0) center is the rate-limiting step. To facilitate this, the palladium center must be highly electron-rich and sterically accessible. Bulky, electron-donating phosphine ligands excel here. They increase electron density on the palladium, promoting its insertion into the C-Cl bond, and their size encourages the formation of the catalytically active, coordinatively unsaturated L-Pd(0) species.[1]

  • Recommendation: Switch to a modern catalyst system. Buchwald's biaryl phosphine ligands are the industry standard for this type of transformation.[1][2][3] N-Heterocyclic Carbene (NHC) ligands are also an excellent choice.[4]

Catalyst/Ligand SystemClassKey Advantages
XPhos, SPhos, RuPhos Buchwald LigandsHighly active for aryl chlorides; promotes fast oxidative addition.[2]
(IPr)Pd(allyl)Cl NHC PrecatalystExcellent thermal stability; highly active for challenging substrates.[4]
dtbpf (di-tert-butylphosphino)ferrocene Ferrocene-basedGood general-purpose ligand for Suzuki couplings.
Pd(dppf)Cl₂ Ferrocene-basedCommon, but may lack activity for this specific substrate.

Trustworthiness: Using a pre-formed Pd(II) precatalyst (e.g., XPhos-Pd-G3) is highly recommended. These complexes are air-stable and generate the active Pd(0) species in a controlled, reproducible manner in solution, avoiding issues with inconsistent reduction of simple Pd(II) salts like Pd(OAc)₂.[5]

Q2: My mass spec shows consumption of starting material, but my main product is the dehalogenated thienopyrimidine. What causes this and how can I fix it?

A2: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a notorious side reaction in Suzuki couplings, especially with electron-rich heteroaryl halides.[6] It competes directly with the desired cross-coupling pathway.

The Suzuki Catalytic Cycle and Common Failure Points

G Pd0 L₂Pd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-Cl (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)-Ar' (Transmetalation) OA_Complex->Trans_Complex Transmetalation Dehalogenation Ar-H (Dehalogenation) OA_Complex->Dehalogenation Hydrolysis/ Hydride Source Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans_Complex->Product ArCl Ar-Cl (Thienopyrimidine) ArCl->OA_Complex Boronic Ar'-B(OR)₂ (Boron Reagent) Boronic->Trans_Complex Homocoupling Ar'-Ar' (Homocoupling) Boronic->Homocoupling O₂/Pd(II) Mediated Protodeboronation Ar'-H (Protodeboronation) Boronic->Protodeboronation Hydrolysis Base Base + H₂O Base->Trans_Complex

Caption: The Suzuki cycle and key side reactions.

Causality: Dehalogenation occurs when the Ar-Pd(II)-Cl intermediate formed after oxidative addition reacts with a hydride source before transmetalation can occur.[5] Common hydride sources include:

  • Solvents: Alcohols (like isopropanol) or even trace water can act as hydride donors at high temperatures.

  • Bases: Certain bases or their byproducts can generate hydrides.

  • Reagents: Formate salts, sometimes used as additives, are potent hydride donors.

Solutions to Minimize Dehalogenation:

  • Accelerate the Desired Reaction: The most effective strategy is to make the rate of transmetalation and reductive elimination much faster than the rate of dehalogenation. Using a highly active catalyst system (see Q1) is the best way to achieve this.

  • Change the Solvent: Switch to aprotic solvents like dioxane, toluene, or DMF. Ensure they are anhydrous if the problem is severe.

  • Re-evaluate the Base: While strong bases are needed, some can promote dehalogenation. If you are using an alkoxide, switch to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[7]

  • Protect N-H groups: If your boronic acid or coupling partner has unprotected N-H groups (e.g., pyrroles, indazoles), these can sometimes facilitate dehalogenation.[8] While the core thienopyrimidine does not have this issue, it's a critical consideration for the boronic acid partner.

Q3: My reaction is messy, and I'm isolating significant amounts of a symmetrical biaryl derived from my boronic acid. What is this homocoupling product, and how do I prevent it?

A3: The formation of an Ar'-Ar' biaryl is due to the homocoupling of your boronic acid. This side reaction is primarily caused by two factors: the presence of oxygen in the reaction atmosphere and the use of a Pd(II) salt as a catalyst precursor without efficient in-situ reduction.[5][9]

Mechanism of Homocoupling:

  • Oxygen-Mediated: Pd(0) can be oxidized by trace oxygen to Pd(II) species. These Pd(II) salts can then catalyze the homocoupling of two molecules of the boronic acid, regenerating Pd(0) in the process.[10][11]

  • Pd(II) Precursor-Mediated: If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced to the active Pd(0) catalyst. One pathway for this reduction is the homocoupling of the boronic acid.[5]

Proven Strategies to Suppress Homocoupling:

  • Rigorous Degassing: This is the most critical step. Oxygen is your enemy. Before heating, thoroughly degas your solvent and the reaction headspace. The "freeze-pump-thaw" method (3 cycles) is the most effective for removing dissolved oxygen. Sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes is a more common and often sufficient alternative.[9]

  • Use a Pd(0) Source or Precatalyst: Start with a catalyst already in the correct oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Better yet, use a modern Buchwald precatalyst, which is designed for clean conversion to the active Pd(0) species.[5][12]

  • Slow Addition of the Boronic Acid: If the problem persists, adding the boronic acid solution slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

  • Use a More Stable Boron Reagent: Boronic acids can be prone to side reactions. Boronic esters, such as pinacol esters (Bpin), are generally more robust and less prone to homocoupling.[13][14] They may require slightly more forcing conditions to transmetalate but offer cleaner reaction profiles.

Q4: What is a good starting protocol for the Suzuki coupling of this compound?

A4: For a challenging heteroaryl chloride, a robust, well-vetted protocol is essential. The following procedure utilizes a modern catalyst system and conditions optimized to minimize common side reactions.

General Protocol for Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • XPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (if using aqueous conditions, typically Dioxane/H₂O 10:1)

Procedure:

  • Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the this compound, the boronic acid/ester, K₃PO₄, and the XPhos-Pd-G3 precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): If you did not pre-degas the solvent, bubble Argon through the reaction mixture for 10-15 minutes.

  • Reaction: Heat the reaction mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Valente, C., et al. (2012).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Vila, C., et al. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 696(10), 2151-2159.
  • Carregal-Romero, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • de Figueiredo, R. M., et al. (2011).
  • Singh, U., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ChemistrySelect, 5(29), 9005-9016.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517-524.
  • T-S, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12246-12264.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 129(44), 13423-13434.
  • TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11, 28033-28043.
  • Sigma-Aldrich. Buchwald Phosphine Ligands.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Lee, D. H., et al. (2013). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Bulletin of the Korean Chemical Society, 34(7), 2051-2054.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166-1179.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.
  • Ghaffari, M., et al. (2021). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... Applied Organometallic Chemistry, 35(11).
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Reddit user discussion on r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41, 4147-4166.
  • Uličná, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(15), 439.
  • Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 11, 6999-7017.
  • Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 11, 6999-7017.
  • ResearchGate user discussion. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (2021). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
  • Riaz, M., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(13), e202300165.
  • ResearchGate. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors.
  • OpenSourceMalaria/Series3 GitHub Issue. (2024).
  • Reddit user discussion on r/Chempros. (2023). Help needed with unreproducible Suzuki coupling.
  • ResearchGate. Synthesis of substituted thienopyrimidines utilizing Suzuki reaction.
  • Reddit user discussion on r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Bouattour, R., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(11-12), 1059-1065.
  • Willis, M. C., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 141(38), 15008-15013.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Besson, T., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(16), 4947.

Sources

Technical Support Center: Troubleshooting Side Reactions of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic intermediate. Our goal is to provide you with practical, field-tested insights into the common side reactions encountered during its use, enabling you to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds. This guide moves beyond simple protocols to explain the chemical causality behind these issues, empowering you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting

This section addresses the most common issues encountered during reactions involving this compound.

Q1: My nucleophilic substitution reaction is stalling. TLC and LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes?

A: An incomplete reaction is typically due to insufficient reactivity in one or more components. The C4-chloro position on the thieno[2,3-d]pyrimidine scaffold is activated towards nucleophilic aromatic substitution (SNAr), but success depends on several factors:

  • Nucleophile Potency: Weakly nucleophilic reagents (e.g., some aromatic amines) may require more forcing conditions. Ensure your nucleophile is sufficiently deprotonated or activated.

  • Base Strength & Stoichiometry: An appropriate base is crucial to deprotonate the nucleophile (if it's an amine or alcohol) or to act as an acid scavenger for the HCl generated. Common choices include K₂CO₃, Cs₂CO₃, or organic bases like DIPEA. Ensure at least one equivalent of base is used.

  • Solvent Choice: The reaction proceeds best in polar aprotic solvents like DMF, DMSO, or NMP, which can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.

  • Temperature: While many reactions proceed at room temperature, sluggish systems may require heating. We recommend starting at a moderate temperature (e.g., 50-80 °C) and monitoring progress.

Q2: I've isolated a major byproduct with a mass that is ~17.48 Da lower than my desired product (corresponding to a replacement of -Cl with -OH). What is this impurity and how can I prevent it?

A: This byproduct is almost certainly 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one , the result of hydrolysis of the C4-chloro group. The 4-chloro position is highly susceptible to displacement by water, especially at elevated temperatures or in the presence of a base.

  • Causality: The synthesis of 4-chlorothienopyrimidines often starts from the corresponding 4-oxo (or 4-hydroxy) tautomer, which is chlorinated with reagents like POCl₃ or PCl₅.[1][2] The hydrolysis you are observing is simply the reverse of this reaction.

  • Prevention:

    • Anhydrous Conditions: Use rigorously dried solvents and glassware. Dry your starting materials and reagents if they are hygroscopic.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

    • Workup Procedure: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at low temperatures and work quickly. Avoid prolonged exposure to basic aqueous conditions.

Q3: My product is contaminated with a compound where the chloro group has been replaced by an alkoxy group from my alcohol-based solvent. Why did this occur?

A: This is a classic case of the solvent acting as a competing nucleophile. If you are running a reaction in a nucleophilic solvent like methanol or ethanol and using a strong base (e.g., NaH, NaOMe), you can generate a significant concentration of the corresponding alkoxide (methoxide or ethoxide).[3][4] This alkoxide is a potent nucleophile and can readily displace the chloride from your substrate, competing with your intended nucleophile.

  • Solution: Switch to a non-nucleophilic, polar aprotic solvent. Recommended solvents include DMF, DMSO, THF, or acetonitrile . These solvents facilitate the desired SNAr reaction without competing for the electrophilic site.

Q4: How can I verify the purity of my starting this compound before starting my reaction?

A: The most common impurity in your starting material is the hydrolyzed precursor, 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one . This results from incomplete chlorination during its synthesis or slow hydrolysis during storage.

  • Recommended Analytical Checks:

    • LC-MS: This is the most effective method. Look for a peak with a mass corresponding to the 4-hydroxy compound (C₉H₁₀N₂OS, exact mass: 194.05).

    • ¹H NMR: The 4-hydroxy compound will exist in its keto tautomer form (pyrimidin-4-one). You may observe a broad N-H proton signal, and the chemical shifts of the methyl groups might differ slightly from the 4-chloro analogue.

    • Storage: Store the compound in a desiccator under an inert atmosphere to minimize hydrolysis over time.[5]

Part 2: In-Depth Protocols & Methodologies
Protocol 1: Standard Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a robust, self-validating baseline for reacting this compound with a generic amine nucleophile.

Objective: To displace the C4-chloro group with an amine (R-NH₂) while minimizing side reactions.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask), stir bar, condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

Methodology:

  • Vessel Preparation: Flame-dry the reaction flask and condenser under vacuum and allow to cool under a stream of Nitrogen or Argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M.

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The use of a solid base like K₂CO₃ ensures that the reaction environment does not become overly basic, which can help prevent degradation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A successful reaction will show the consumption of the starting material and the appearance of a new, typically more polar, product spot.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture slowly into ice-water. This will precipitate the product and dissolve the inorganic salts.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with water, then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: Air-dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Protocol 2: Analytical Workflow for Byproduct Identification

This workflow guides you through identifying the common byproducts discussed above.

G start Analyze Crude Reaction Mixture by LC-MS q1 Is a major peak present with [M-17.48] relative to desired product? (Or [M-35.45] relative to SM?) start->q1 q2 Is a major peak present with a mass corresponding to solvent addition? (e.g., -Cl, +OMe = -4.47 Da) q1->q2 No res1 Diagnosis: Hydrolysis Byproduct (4-Hydroxy-derivative) Action: See Protocol 1 & FAQ Q2. Implement anhydrous conditions. q1->res1 Yes q3 Is starting material the major component remaining? q2->q3 No res2 Diagnosis: Solvent Adduct Action: See FAQ Q3. Switch to non-nucleophilic solvent (DMF, THF, ACN). q2->res2 Yes res3 Diagnosis: Incomplete Reaction Action: See FAQ Q1. Increase temperature, change base, or check nucleophile reactivity. q3->res3 Yes end Reaction Optimized res1->end res2->end res3->end

Analytical workflow for identifying common side products.
Part 3: Data Summary & Mechanistic Overview
Table 1: Common Byproducts and Their Signatures
Byproduct IdentityChemical FormulaΔ Mass from Starting Material (C₉H₉ClN₂S)Probable Cause & Confirmation
Starting Material C₉H₉ClN₂S0 DaIncomplete reaction. Confirmed by matching retention time and mass with an authentic standard.
Hydrolysis Product C₉H₁₀N₂OS-17.48 DaPresence of water. Confirmed by MS and potentially a broad N-H peak in ¹H NMR.[6]
Methanol Adduct C₁₀H₁₂N₂OS-4.47 DaUse of methanol as a solvent with a base. Confirmed by MS and a singlet at ~3.8-4.0 ppm in ¹H NMR.[4]
Ethanol Adduct C₁₁H₁₄N₂OS+9.55 DaUse of ethanol as a solvent with a base. Confirmed by MS and characteristic ethyl peaks in ¹H NMR.[4]
Diagram 1: Competing Reaction Pathways

The primary challenge in using this compound is ensuring the desired nucleophile outcompetes water.

G cluster_desired Desired Pathway (SNAr) cluster_side Side Reaction SM 4-Chloro-2,5,6-trimethyl- thieno[2,3-d]pyrimidine DP Desired 4-Substituted Product SM->DP  + R-NH₂ (Nucleophile)  + Base, Anhydrous Solvent SP Hydrolysis Byproduct (4-Hydroxy-derivative) SM->SP  + H₂O (Trace Moisture)  + Base

The desired SNAr pathway competes with the hydrolysis side reaction.
References
  • Snégaroff, K., Lassagne, F., Bentabed-Ababsa, G., & Mongin, F. (2009).
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
  • Brown, D. J., & Lee, T. C. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 214-218.
  • Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923. [Link]

  • Okada, T., et al. (1989). Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities. Yakugaku Zasshi, 109(7), 464-473. [Link]

  • Bayer AG. (2001). Method for producing 4-chloro-6-hydroxypyrimidine.
  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019).

Sources

Technical Support Center: 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. The following information is synthesized from supplier safety data sheets for closely related analogs and established best practices for heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is critical to store it under controlled conditions. Based on data from structurally similar thienopyrimidines, the recommended storage is under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures, typically between 2-8°C.[1][2] Some suppliers recommend freezer storage at -20°C for analogous compounds to further minimize degradation.[3] The container should be tightly sealed to prevent exposure to moisture and air.

Q2: Why is storage under an inert atmosphere necessary?

Thieno[2,3-d]pyrimidine derivatives, particularly those with a chloro-substituent, can be sensitive to atmospheric oxygen and moisture. The chloro group at the 4-position is an electrophilic site, making the molecule susceptible to hydrolysis, which would replace the chlorine with a hydroxyl group, forming the corresponding thienopyrimidinone. This transformation alters the compound's chemical reactivity and is undesirable for most synthetic applications. Storing under an inert gas displaces air and moisture, preserving the compound's integrity.[4]

Q3: How should I handle the compound upon receiving it and before placing it in storage?

Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability. The vial should be opened in a glove box or under a stream of dry inert gas. After dispensing the required amount, the container should be purged with inert gas, securely resealed, and promptly returned to the recommended cold storage.

Q4: What is the general appearance and solubility of this compound?

Q5: What are the primary safety hazards associated with this compound?

Safety data sheets for related chloro-thienopyrimidines indicate that they are often harmful if swallowed, inhaled, or in contact with skin.[5] They can cause serious eye and skin irritation, as well as respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or unexpected byproducts. Compound degradation due to improper storage (exposure to air/moisture).1. Verify Storage: Confirm that the compound has been consistently stored at 2-8°C (or -20°C) under an inert atmosphere.[3] 2. Purity Check: Analyze a small sample of your stock via TLC, LC-MS, or ¹H NMR to check for the presence of hydrolysis byproducts (thienopyrimidinone). 3. Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.
Compound appears discolored, clumpy, or has changed in appearance. Absorption of moisture or slow decomposition from prolonged or improper storage.1. Do Not Use: A significant change in physical appearance is a strong indicator of decomposition. It is not recommended to use the material for reactions where stoichiometry is critical. 2. Re-evaluation: If the material is precious, it may be possible to purify it by recrystallization or column chromatography, but this should be guided by analytical characterization to confirm the identity of the purified substance.
Difficulty in achieving complete dissolution in a non-polar solvent. The compound may have limited solubility in certain non-polar solvents, or it may have degraded to a less soluble impurity.1. Test Solvents: Perform small-scale solubility tests in a range of solvents (e.g., THF, Dioxane, DMF, DMSO) to find a suitable one for your reaction. 2. Gentle Warming: Gentle warming and sonication can aid dissolution. However, be cautious, as heat can accelerate the degradation of sensitive compounds. 3. Purity Analysis: As with inconsistent yields, analyze the material to ensure an impurity is not the cause of the insolubility.
Experimental Workflow & Logic

The flow of troubleshooting storage-related issues should be systematic to quickly identify and resolve the problem, saving valuable research time and resources.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Decision & Action A Inconsistent Results / Poor Solubility B Review Storage Log: Temp, Atmosphere, Handling A->B First Step C Visual Inspection: Color, Texture A->C D Perform Purity Analysis (TLC, LC-MS, NMR) B->D If storage is suspect C->D If appearance changed E Compare to Reference Spectrum D->E F Is Compound Pure? E->F G Optimize Reaction Conditions (e.g., Solvent, Temp) F->G Yes H Procure New Batch of Reagent F->H No I Consider Purification of Stock F->I No, and material is scarce H->G

Caption: Troubleshooting workflow for storage issues.

References

  • PubChem. 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine. Available from: [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available from: [Link]

  • Desbène, P., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available from: [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

  • ResearchGate. Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Available from: [Link]

  • MDEPI. Synthesis of Some Thienopyrimidine Derivatives. Available from: [Link]

  • Sayed, M. T. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research. Available from: [Link]

  • NIH National Center for Biotechnology Information. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Available from: [Link]

Sources

Navigating the Scale-Up Synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents, presents unique challenges when transitioning from laboratory-scale to pilot-plant or industrial production. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this multi-step synthesis. Drawing upon established chemical principles and practical field insights, this guide aims to equip researchers with the knowledge to optimize their synthetic protocols, enhance yield and purity, and ensure operational safety.

I. Synthetic Pathway Overview

The synthesis of this compound is typically accomplished through a three-step sequence:

  • Gewald Reaction: Formation of the 2-aminothiophene intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile.

  • Cyclization: Construction of the pyrimidinone ring to yield 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one.

  • Chlorination: Conversion of the pyrimidinone to the final product, this compound.

Each of these stages presents its own set of challenges, particularly when conducted on a larger scale. This guide will dissect the potential issues at each step and provide actionable solutions.

Synthesis_Pathway Starting_Materials 2-Butanone + Malononitrile + Sulfur Intermediate_1 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Starting_Materials->Intermediate_1 Gewald Reaction Intermediate_2 2,5,6-Trimethylthieno[2,3-d]- pyrimidin-4(3H)-one Intermediate_1->Intermediate_2 Cyclization (e.g., with Triethyl orthoacetate) Final_Product 4-Chloro-2,5,6-trimethyl- thieno[2,3-d]pyrimidine Intermediate_2->Final_Product Chlorination (e.g., with POCl3)

Caption: Synthetic route to this compound.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific problems that may arise during each synthetic step, providing potential causes and recommended actions.

Step 1: Gewald Reaction - Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

The Gewald reaction is a multicomponent reaction that is efficient for the synthesis of 2-aminothiophenes.[1][2] However, its scale-up can be challenging.

Observed Problem Potential Causes Recommended Actions & Scientific Rationale
Low or No Product Formation - Inefficient Knoevenagel-Cope Condensation: The initial condensation between 2-butanone and malononitrile may be incomplete. - Poor Sulfur Solubility/Reactivity: Elemental sulfur can be difficult to dissolve and may not react efficiently.- Optimize Condensation Conditions: Ensure adequate mixing and consider a two-step procedure where the unsaturated nitrile is isolated before adding sulfur.[3] - Use Finely Powdered Sulfur: Increase the surface area of the sulfur to improve its reactivity. - Microwave-Assisted Synthesis: For smaller scale-up, microwave irradiation can improve yields and reduce reaction times.[4]
Dark Brown or Tarry Reaction Mixture - Polymerization: At elevated temperatures, starting materials or intermediates can polymerize. - Formation of Complex Polysulfides: Side reactions involving sulfur can lead to colored impurities.- Precise Temperature Control: Carefully monitor and control the reaction temperature to avoid exceeding the optimal range. Exothermic reactions should be managed with appropriate cooling. - Purity of Starting Materials: Ensure the purity of 2-butanone and malononitrile, as impurities can catalyze polymerization.
Formation of a Dimeric Byproduct - Self-Condensation of the α,β-Unsaturated Nitrile: The intermediate from the Knoevenagel-Cope condensation can dimerize.[3]- Control Reaction Conditions: The formation of this dimer is highly dependent on the reaction conditions. Adjusting the rate of addition of reagents and maintaining a lower temperature can minimize this side reaction.

digraph "Gewald_Troubleshooting" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Gewald Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Problem" [label="Low Yield?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Condensation" [label="Verify Knoevenagel-Cope\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tarry_Mixture" [label="Dark/Tarry Mixture?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Control_Temp" [label="Improve Temperature\nControl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dimer_Formation" [label="Dimer Byproduct?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Adjust_Conditions" [label="Adjust Reagent Addition\n& Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Success" [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Problem"; "Problem" -> "Check_Condensation" [label="Yes"]; "Problem" -> "Tarry_Mixture" [label="No"]; "Check_Condensation" -> "Tarry_Mixture"; "Tarry_Mixture" -> "Control_Temp" [label="Yes"]; "Tarry_Mixture" -> "Dimer_Formation" [label="No"]; "Control_Temp" -> "Dimer_Formation"; "Dimer_Formation" -> "Adjust_Conditions" [label="Yes"]; "Dimer_Formation" -> "Success" [label="No"]; "Adjust_Conditions" -> "Success"; }

Caption: Troubleshooting workflow for the Gewald Reaction.

Step 2: Cyclization - Synthesis of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

This step involves the reaction of the 2-aminothiophene-3-carbonitrile with a one-carbon synthon to form the pyrimidinone ring. Triethyl orthoacetate is a common reagent for introducing the 2-methyl group.

Observed Problem Potential Causes Recommended Actions & Scientific Rationale
Incomplete Cyclization - Insufficient Reagent: The amount of triethyl orthoacetate may be inadequate. - Low Reaction Temperature: The temperature may not be high enough to drive the reaction to completion.- Use a Slight Excess of Orthoester: Ensure complete consumption of the starting material. - Increase Reaction Temperature: Refluxing in a high-boiling solvent like N,N-dimethylformamide (DMF) or xylene is often necessary.
Formation of Side Products - Hydrolysis of Orthoester: Triethyl orthoacetate is sensitive to moisture, which can lead to the formation of ethyl acetate and ethanol, hindering the desired reaction. - Side reactions of the aminonitrile: The starting material may undergo other reactions under the reaction conditions.- Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. - Optimize Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Step 3: Chlorination - Synthesis of this compound

The conversion of the pyrimidinone to the final chloro-pyrimidine is typically achieved using phosphorus oxychloride (POCl₃).[5] This step is often challenging, especially during workup.

Observed Problem Potential Causes Recommended Actions & Scientific Rationale
Incomplete Chlorination - Insufficient POCl₃: The amount of chlorinating agent may be insufficient. - Low Reaction Temperature or Time: The reaction may not have reached completion.- Use Excess POCl₃: POCl₃ can be used as both the reagent and the solvent.[6] - Increase Temperature and Time: Refluxing in POCl₃ is a common procedure. The reaction progress should be monitored by TLC or HPLC.
Product Hydrolysis during Workup - Reaction with Water: The chloro-pyrimidine product is susceptible to hydrolysis back to the pyrimidinone, especially in the presence of water and at elevated temperatures.- Careful Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess POCl₃ and acid.[1] - Aqueous Workup at Low Temperature: Maintain a low temperature during the entire workup process. - Extraction with an Organic Solvent: After quenching, promptly extract the product into an organic solvent like dichloromethane or ethyl acetate.
Difficulty in Product Isolation - Formation of Phosphoric Acid Byproducts: The hydrolysis of POCl₃ generates phosphoric acid, which can complicate the isolation.- Thorough Washing: Wash the organic layer with water and brine to remove any residual phosphoric acid and salts. - Solvent Evaporation under Reduced Pressure: After drying the organic layer, the solvent can be removed under reduced pressure. Be aware that the product may be volatile under high vacuum.

digraph "Chlorination_Troubleshooting" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Chlorination with POCl3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Problem" [label="Incomplete Reaction?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Increase_Reagent" [label="Increase POCl3/Temp/Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrolysis" [label="Product Hydrolysis?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Control_Workup" [label="Careful Quenching at\nLow Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isolation_Issue" [label="Isolation Difficulty?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thorough_Washing" [label="Thorough Washing of\nOrganic Layer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Success" [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Problem"; "Problem" -> "Increase_Reagent" [label="Yes"]; "Problem" -> "Hydrolysis" [label="No"]; "Increase_Reagent" -> "Hydrolysis"; "Hydrolysis" -> "Control_Workup" [label="Yes"]; "Hydrolysis" -> "Isolation_Issue" [label="No"]; "Control_Workup" -> "Isolation_Issue"; "Isolation_Issue" -> "Thorough_Washing" [label="Yes"]; "Isolation_Issue" -> "Success" [label="No"]; "Thorough_Washing" -> "Success"; }

Caption: Troubleshooting workflow for the Chlorination step.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A: The main safety concerns are:

  • Gewald Reaction: This reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and water-reactive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching of excess POCl₃ is highly exothermic and can release HCl gas, requiring a controlled addition to an ice/water mixture or a basic solution.[7]

  • Solvent Handling: The use of flammable organic solvents on a large scale requires appropriate fire safety measures.

Q2: How can I improve the overall yield of the three-step synthesis?

A: To improve the overall yield:

  • Optimize each step individually: Before proceeding to the next step, ensure that the previous step has gone to completion and that the intermediate is of sufficient purity.

  • Minimize transfer losses: When working on a larger scale, mechanical losses during transfers can be significant. Plan your process to minimize the number of transfers.

  • Purification: Efficient purification at each stage is key to preventing the carryover of impurities that may inhibit subsequent reactions.

Q3: What are the most common impurities I should look for?

A: Common impurities include:

  • Gewald Reaction: Unreacted starting materials, the Knoevenagel-Cope intermediate, and the dimeric byproduct.

  • Cyclization: Unreacted 2-aminothiophene intermediate.

  • Chlorination: The starting pyrimidinone (due to incomplete reaction or hydrolysis), and potentially over-chlorinated byproducts if the reaction conditions are too harsh.

Q4: What analytical techniques are recommended for monitoring the reactions and characterizing the products?

A:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products and identify impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (Gewald Reaction)

Materials:

  • 2-Butanone

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Triethylamine

  • Ethanol

Procedure:

  • To a solution of 2-butanone and malononitrile in ethanol, add powdered elemental sulfur.

  • Slowly add triethylamine to the mixture while maintaining the temperature between 40-50 °C.

  • Stir the reaction mixture at this temperature and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude product.

  • Recrystallize from ethanol to obtain pure 2-amino-4,5-dimethylthiophene-3-carbonitrile.

Protocol 2: Synthesis of this compound

Materials:

  • 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, add 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one to an excess of phosphorus oxychloride.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel or by recrystallization.

V. References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte. 1966, 99 (1), 94-100.

  • Sabnis, R. W. Sulfur Reports. 1994, 16 (1), 1-17.

  • Sridhar, M.; Rao, R. M.; Baba, N. H. K.; Kumbhare, R. M. Tetrahedron Letters. 2007, 48 (18), 3171-3172.

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. 2023, 13 (26), 17812-17816.

  • Scale-up Reactions - Division of Research Safety | Illinois. (2019, September 18). Retrieved from [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. 2012, 89, 380-393.

  • How should I proceed in Chlorination using POCl3? - ResearchGate. (2014, November 14). Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012, 17 (4), 4389-4399.

  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents. Retrieved from

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. The Journal of Organic Chemistry. 2012, 77 (2), 1038-1048.

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. 2017, 2017 (2), M923.

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts. 2019, 15 (06), 0623.

  • Gewald reaction. In Wikipedia. Retrieved from [Link]

  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds. 1976, 12 (10), 1083-1097.

  • Chlorination preparation using POCl3 ? - ResearchGate. (2016, February 24). Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012, 17 (4), 4389-4399.

Sources

Technical Support Center: Monitoring 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for monitoring reactions involving 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine using Thin-Layer Chromatography (TLC). As a fused heterocyclic compound, the thienopyrimidine core presents unique chromatographic behaviors. This guide is structured to provide researchers, from graduate students to seasoned drug development professionals, with actionable insights, detailed protocols, and robust troubleshooting strategies to ensure reliable and reproducible reaction monitoring.

Foundational Principles: Why TLC is Essential

Thin-Layer Chromatography (TLC) is a cornerstone of synthetic organic chemistry due to its simplicity, speed, and high sensitivity.[1][2] For reactions involving this compound, TLC serves as a rapid, qualitative method to:

  • Track the consumption of the starting material.

  • Observe the formation of the desired product.

  • Identify the presence of byproducts or intermediates.

  • Optimize reaction conditions (e.g., time, temperature, reagents).

  • Determine the appropriate solvent system for scale-up purification via column chromatography.

The separation principle relies on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system).[3] Polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further.[4]

Standard Protocol for TLC Analysis

This protocol provides a validated starting point for analyzing reactions of this compound.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare TLC Chamber (Solvent + Filter Paper) P2 Prepare Sample Vials (SM, RXN, Co-spot) P3 Mark TLC Plate (Pencil Only!) E1 Spot Plate with Capillary Tube P3->E1 Spotting E2 Develop Plate in Saturated Chamber E1->E2 E3 Mark Solvent Front & Dry Plate E2->E3 A1 Visualize under UV Lamp (254 nm) E3->A1 Visualization A2 Circle Spots with Pencil A1->A2 A3 Calculate Rf Values & Document A2->A3

Caption: Standard workflow for monitoring a reaction using TLC.

Step-by-Step Methodology
  • Chamber Preparation:

    • Pour your chosen solvent system (mobile phase) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and lining the chamber wall.

    • Cover the chamber and allow it to saturate for 5-10 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better resolution.[1]

  • Sample Preparation:

    • Prepare dilute solutions (~1 mg/mL) of your starting material (SM) and the reaction mixture (RXN) in a volatile solvent like ethyl acetate or dichloromethane.[5] Using the reaction solvent is possible, but high-boiling solvents like DMF or DMSO can cause issues (see Troubleshooting).

  • TLC Plate Preparation & Spotting:

    • Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[4] Never use a pen , as the ink will chromatograph with your sample.[6]

    • On the baseline, mark lanes for your samples. A standard setup is three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RXN).

    • Using a capillary tube, apply a small spot of the SM solution to the SM lane. The spot should be 1-2 mm in diameter.[1][7]

    • Apply a spot of the RXN solution to the RXN lane.

    • For the Co-spot lane, first apply a spot of the SM, and then carefully apply a spot of the RXN directly on top of it, allowing the solvent to dry in between applications.[8] The co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[1][6][8]

    • Allow the solvent to ascend the plate via capillary action.

    • Remove the plate when the solvent front is about 0.5-1 cm from the top.[3]

    • Immediately mark the solvent front with a pencil.

  • Visualization & Analysis:

    • Allow the plate to dry completely in a fume hood.

    • Place the plate under a short-wave UV lamp (254 nm). This compound, being an aromatic heterocyclic compound, will absorb UV light and appear as a dark spot against the fluorescent green background of the plate.[9][10]

    • Gently circle the visible spots with a pencil.

    • Calculate the Rf value for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [5][11][12]

    • A completed reaction should show the disappearance of the starting material spot in the RXN lane and the appearance of a new product spot.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when monitoring thienopyrimidine reactions with TLC.

Troubleshooting Decision Tree

TLC_Troubleshooting Start Analyze TLC Plate Problem What is the issue? Start->Problem Streaking Spots are streaking? Problem->Streaking Appearance NoSpots No spots visible? Problem->NoSpots Visibility Rf_Issue Rf value problematic? Problem->Rf_Issue Position Sol_Streak Dilute sample (overloaded). Add acid/base modifier if compound is acidic/basic. Streaking->Sol_Streak Yes Streaking->NoSpots No Sol_NoSpots Concentrate sample. Check solvent level was below origin. Use a chemical stain. NoSpots->Sol_NoSpots Yes NoSpots->Rf_Issue No Rf_Low Spots at baseline (Rf ≈ 0)? Rf_Issue->Rf_Low Yes Sol_Rf_Low Increase solvent polarity. (e.g., more Ethyl Acetate) Rf_Low->Sol_Rf_Low Yes Rf_High Spots at solvent front (Rf ≈ 1)? Rf_Low->Rf_High No Sol_Rf_High Decrease solvent polarity. (e.g., more Hexane) Rf_High->Sol_Rf_High Yes

Caption: A decision tree for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q1: My spots are streaking vertically instead of forming tight circles. What's wrong?

A: This is a very common issue with several potential causes:

  • Sample Overloading: You have applied too much sample to the plate.[6][13][14] The stationary phase becomes saturated, and the excess material travels up as a streak. Solution: Dilute your sample solution and re-spot.[8][14]

  • Highly Polar Compound: The compound may be too polar for the chosen solvent system and is adsorbing very strongly to the silica. Solution: Increase the polarity of your mobile phase.

  • Acidic or Basic Nature: Thienopyrimidines contain basic nitrogen atoms. These can interact strongly with the slightly acidic silanol groups on the silica gel plate, causing streaking.[13] Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase. For basic compounds like ours, adding triethylamine or a few drops of ammonia can neutralize the acidic sites on the silica and produce sharper spots.[8][13]

  • Insoluble Material: If your sample is not fully dissolved, it will streak from the origin. Ensure your sample is completely soluble in the spotting solvent.

Q2: I've run my plate, but I don't see any spots under the UV lamp.

A: This can be perplexing, but here are the likely culprits:

  • Sample is Too Dilute: There isn't enough compound on the plate to be detected.[6][8] Solution: Prepare a more concentrated sample solution or apply the sample multiple times to the same spot, allowing the solvent to evaporate completely between applications.[6][8]

  • Compound is Not UV-Active: While unlikely for a thienopyrimidine, some reaction products or byproducts might not absorb UV light at 254 nm. Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.[15]

  • Solvent Level Too High: If the solvent level in the chamber was above your baseline, your sample washed away into the solvent reservoir instead of traveling up the plate.[1][5][6] Solution: Always ensure the origin is above the solvent level.

  • Compound Evaporation: If your product is highly volatile, it may have evaporated from the plate after development.[8] This is less common for heterocyclic structures but is a possibility.

Q3: All my spots are stuck on the baseline (Rf ≈ 0) or ran to the top with the solvent front (Rf ≈ 1). How do I fix this?

A: This is a classic solvent polarity problem.

  • Spots at Baseline (Low Rf): Your mobile phase is not polar enough to move the compounds off the highly polar silica gel.[8][16] Solution: Increase the polarity of your solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[8]

  • Spots at Solvent Front (High Rf): Your mobile phase is too polar. The compounds are spending all their time dissolved in the solvent and not interacting with the stationary phase. Solution: Decrease the polarity of your solvent system, for example, by increasing the proportion of hexane.[8][17] An ideal Rf value for good separation is typically between 0.2 and 0.6.[17]

Q4: How do I choose the right solvent system to begin with?

A: Selecting a solvent system is a mix of experience and systematic trial and error.[17] For heterocyclic compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is an excellent starting point.[2][3]

  • Start with a 4:1 Hexane:Ethyl Acetate mixture.

  • Run a TLC. Based on the result, adjust the ratio. If spots are too low, try 3:1 or 2:1. If they are too high, try 9:1.

  • For more polar products (e.g., after nucleophilic substitution of the chloride), you may need to switch to a more polar system like dichloromethane/methanol.[1]

Q5: The spots for my starting material and product are very close together. How can I improve the separation?

A: This indicates your compounds have very similar polarities in the current solvent system.

  • Optimize Solvent Ratio: Make very small changes to your solvent ratio (e.g., from 4:1 to 4.5:1 Hexane:EtOAc) to see if separation improves.

  • Change Solvent System: The key is to try solvents that offer different types of interactions. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol or Toluene/Acetone. The different intermolecular forces can alter the relative affinities of your compounds for the stationary phase.[8]

  • Use a Taller Plate: A longer development distance can sometimes resolve closely running spots.

Data Summary Tables

Table 1: Recommended Starting Solvent Systems
PolaritySolvent System (v/v)Typical Compound Classes
Low 9:1 Hexane / Ethyl AcetateFor non-polar starting materials or products.
Medium 4:1 to 1:1 Hexane / Ethyl AcetateGood starting point for thienopyrimidines.[2]
High 100% Ethyl AcetateFor more polar derivatives.
Very High 9.5:0.5 Dichloromethane / MethanolFor highly polar products (e.g., alcohols, amines).[3]
Table 2: Troubleshooting Summary
ProblemMost Likely CauseRecommended Solution
Streaking Sample overloaded; compound is acidic/basic.Dilute sample; add 0.5% triethylamine to eluent.[8][13]
No Spots Sample too dilute; compound not UV-active.Concentrate sample; use a chemical stain (e.g., KMnO₄).[6][8]
Rf ≈ 0 Eluent is not polar enough.Increase proportion of the more polar solvent (e.g., ethyl acetate).[8]
Rf ≈ 1 Eluent is too polar.Increase proportion of the less polar solvent (e.g., hexane).[8]
Poor Separation Compounds have similar polarity in the chosen eluent.Try a different solvent system (e.g., switch from EtOAc to Acetone).[8]
Uneven Front Plate edge touching chamber wall or filter paper.Ensure the plate is centered in the chamber and not touching the sides.[6]
References
  • ChemBAM. TLC troubleshooting. [Link]

  • Khan Academy. Calculating retention factors for TLC. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]

  • Proprep. How do you calculate the Rf value in thin-layer chromatography (TLC)? Explain the significance of Rf.... [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • LearnSci. Thin layer chromatography (TLC) Rf measurement. LabSim. [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • ResearchGate. Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. [Link]

Sources

Alternative reagents for the synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Welcome to the technical support guide for the synthesis of this compound. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our focus is on providing robust, validated methods, with a special emphasis on exploring safer and more efficient alternatives to traditional chlorinating agents.

Thieno[2,3-d]pyrimidines are a critical class of heterocyclic compounds, serving as bioisosteres of quinazolines and purine nucleobases, and are widely investigated for their pharmaceutical potential.[1] The target compound, this compound, is a key intermediate for the synthesis of a diverse range of biologically active molecules.[] The traditional synthesis involves the chlorination of the corresponding pyrimidone precursor, a reaction historically reliant on phosphorus oxychloride (POCl₃). While effective, POCl₃ is a highly hazardous reagent, necessitating stringent safety protocols and presenting significant workup challenges.[3][4]

This guide will not only detail the standard POCl₃ protocol but also introduce and validate alternative reagents that offer improved safety profiles and operational simplicity.

Frequently Asked Questions (FAQs)

Q1: What is the standard pathway for synthesizing this compound?

The most common and well-established method involves a two-step process. First, the precursor, 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one, is synthesized.[5] This is followed by a chlorodehydroxylation reaction, which converts the 4-oxo (or its 4-hydroxy tautomer) group into the desired 4-chloro substituent. The classic reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.[3][6]

Q2: Why should our lab consider alternatives to phosphorus oxychloride (POCl₃)?

While POCl₃ is a powerful and effective chlorinating agent, its use is associated with significant operational hazards and drawbacks:

  • High Reactivity: POCl₃ reacts violently and exothermically with water and other protic substances, releasing toxic gases like hydrogen chloride and phosphorus oxides.[3][4][7]

  • Corrosivity: It is highly corrosive to skin, eyes, and respiratory tissues.[7]

  • Difficult Workup: Quenching excess POCl₃ is a hazardous procedure that requires careful execution to avoid runaway reactions.[8][9] The workup often generates large volumes of acidic aqueous waste.[10]

  • Environmental Concerns: The use of excess POCl₃ and the resulting waste stream pose environmental burdens, especially in large-scale preparations.[6][11]

Modern approaches favor using reagents in stoichiometric amounts or finding less hazardous alternatives to improve safety, reduce waste, and simplify purification.[12]

Q3: What are the most viable alternative chlorinating agents for this synthesis?

Several alternative reagents can effectively replace POCl₃ for the chlorination of pyrimidones and similar heterocyclic systems. The most common and practical alternatives include:

  • Thionyl Chloride (SOCl₂): A powerful chlorinating agent that converts the precursor to the desired product.[13] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product isolation.[14] However, SOCl₂ is also toxic and corrosive and must be handled with care.

  • Vilsmeier-Haack Reagent (e.g., Oxalyl Chloride/DMF or POCl₃/DMF): The Vilsmeier reagent, a chloroiminium salt, is a versatile reagent used for both formylation and chlorination.[15][16] It can be generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide source such as oxalyl chloride, phosgene, or POCl₃.[16][17] Using catalytic DMF with another chlorinating agent can often lead to milder reaction conditions.

Q4: How do the reaction conditions differ between POCl₃ and its alternatives?

Conditions vary significantly. Reactions with neat POCl₃ often require high temperatures (reflux) for several hours.[3] In contrast, modern, solvent-free methods using equimolar POCl₃ with a base like pyridine can be performed in a sealed reactor at elevated temperatures (e.g., 160°C) for a shorter duration.[6][12] Thionyl chloride reactions are also typically run at reflux, often with a catalytic amount of DMF.[18] Vilsmeier conditions can sometimes be milder, but this is highly substrate-dependent.

Troubleshooting Guide

This section addresses specific issues that may arise during the chlorination of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Yield 1. Insufficient chlorinating agent. 2. Reaction temperature is too low or time is too short. 3. Starting material is impure or wet. 4. Inefficient stirring in a heterogeneous mixture.1. Increase equivalents of the chlorinating agent (e.g., 1.5-2.0 eq.). 2. Gradually increase temperature and monitor by TLC. Extend reaction time. 3. Ensure the pyrimidone starting material is thoroughly dried (e.g., under high vacuum) before use. 4. Use a mechanical stirrer for larger-scale reactions to ensure good mixing.
Formation of Dark, Tarry Byproducts 1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition.1. Maintain strict temperature control. Do not exceed the recommended reflux temperature. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Difficult/Hazardous Workup (esp. with POCl₃) 1. Quenching excess POCl₃ on ice water is sluggish at first, leading to a delayed and violent exothermic reaction. 2. Product is sensitive to the highly acidic or basic conditions during neutralization.1. Use a "reverse quench" : Slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate.[9] 2. For base-sensitive products, consider quenching by adding the reaction mixture to a warm (35-40°C) aqueous sodium acetate solution for safer, instantaneous hydrolysis.[8][9]
Product Isolation Issues 1. Product is partially soluble in the aqueous layer. 2. Emulsion formation during extraction.1. After neutralization, extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). 2. To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the layers to stand.

Experimental Protocols & Data

Workflow for Synthesis of this compound

The overall synthesis follows a two-stage path: synthesis of the pyrimidone precursor, followed by the critical chlorination step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A Starting Materials (Gewald Reaction Precursors) B 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile A->B Gewald Reaction C 2-Acetamido-4,5-dimethyl- thiophene-3-carbonitrile B->C Acetylation D 2,5,6-Trimethylthieno[2,3-d] pyrimidin-4(3H)-one C->D Base-catalyzed Cyclization F 4-Chloro-2,5,6-trimethyl- thieno[2,3-d]pyrimidine (Final Product) D->F Chlorodehydroxylation E Chlorinating Agent (e.g., POCl₃, SOCl₂) E->F

Caption: General two-stage synthetic workflow.

Protocol 1: Standard Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is the traditional method. EXTREME CAUTION must be exercised when handling POCl₃.[3] All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[7][8]

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq), acting as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate/Hexane eluent).

  • Workup (Reverse Quench): After cooling to room temperature, slowly and carefully pour the reaction mixture into a separate, vigorously stirred beaker containing a large volume of crushed ice.

  • Neutralization: Once the initial exothermic reaction subsides, slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is neutral (pH 7-8).

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Alternative Chlorination using Thionyl Chloride (SOCl₂)

This protocol uses an alternative reagent with gaseous byproducts, potentially simplifying the workup. SOCl₂ is also hazardous and must be handled with appropriate care.[13]

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber) under an inert atmosphere, add 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add thionyl chloride (5-10 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) and maintain for 2-4 hours, monitoring by TLC. The evolution of SO₂ and HCl gas will be observed.

  • Workup: After cooling, carefully remove the excess thionyl chloride under reduced pressure (ensure the vacuum line is protected by a base trap).

  • Isolation: The resulting residue is carefully quenched by adding it to ice water. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Collect the precipitated solid by filtration, or if no solid forms, extract with an organic solvent as described in Protocol 1. Purify as needed.

Comparison of Chlorination Reagents
ReagentTypical ConditionsByproductsSafety ConcernsWorkup Complexity
Phosphorus Oxychloride (POCl₃) Reflux (105-110°C), neatPhosphoric & polyphosphoric acidsHighly corrosive, reacts violently with water, toxic fumes.[4][7]High: Hazardous quench, large aqueous waste stream.[8]
Thionyl Chloride (SOCl₂) Reflux (75-80°C), neat, cat. DMFSO₂ (gas), HCl (gas)Corrosive, toxic, reacts with water.[13]Moderate: Excess reagent removed by distillation, gaseous byproducts simplify isolation.
Oxalyl Chloride / DMF 0°C to RTCO (gas), CO₂ (gas), HCl (gas)Toxic, corrosive, moisture-sensitive.Moderate: Gaseous byproducts, requires careful temperature control.

Mechanistic Insights

Understanding the mechanism explains the reagent's role and the reaction's progression. The chlorination of a pyrimidone proceeds via activation of the carbonyl oxygen, converting it into a better leaving group.

G cluster_POCl3 Mechanism with POCl₃ cluster_Vilsmeier Mechanism with Vilsmeier Reagent Pyrimidone_P Pyrimidone-OH O attacks P POCl3 P(=O)Cl₃ Pyrimidone_P:f1->POCl3 Nucleophilic Attack Intermediate_P O-P(O)Cl₂ Intermediate Excellent Leaving Group POCl3->Intermediate_P Product_P 4-Chloro Product Intermediate_P->Product_P SₙAr (Cl⁻ attack) Chloride_P Cl⁻ Chloride_P->Intermediate_P:f0 Pyrimidone_V Pyrimidone-OH O attacks Vilsmeier C Vilsmeier [Me₂N=CHCl]⁺ (Vilsmeier Reagent) Pyrimidone_V:f1->Vilsmeier Nucleophilic Attack Intermediate_V O-CH=N⁺Me₂ Intermediate Excellent Leaving Group Vilsmeier->Intermediate_V Product_V 4-Chloro Product Intermediate_V->Product_V SₙAr (Cl⁻ attack) Chloride_V Cl⁻ Chloride_V->Intermediate_V:f0

Caption: Comparison of activation mechanisms.

In both pathways, the hydroxyl group of the pyrimidone tautomer attacks the electrophilic center of the reagent (phosphorus in POCl₃ or carbon in the Vilsmeier reagent).[17][19] This forms a highly reactive intermediate where the oxygen is part of an excellent leaving group. A subsequent nucleophilic attack by a chloride ion at the C4 position of the pyrimidine ring leads to the final chlorinated product.

References

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. Available from: [Link]

  • ResearchGate. (2020). How can I properly quench POCl3? Retrieved from [Link]

  • ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link]

  • Neena, N., Chaudhri, V., Singh, F. V., China, H., Dohi, T., & Kumar, R. (2022). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 54(01), 1-21. Available from: [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Informs Journal on Computing. Available from: [Link]

  • Cheng, C. C., & Zhang, H. Z. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(15), 2795. Available from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes. Retrieved from [Link]

  • Rasayn Academy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. Retrieved from [Link]

  • Chemical Space. (2009, June 3). My friend phosphorus oxychloride. WordPress.com. Retrieved from [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
  • National Institutes of Health. (n.d.). 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]

  • Reddit. (2025, March 11). Role of POCl3 and pyridine. r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). EP1042303A1 - Chloropyrimidine process.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12. Available from: [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]

  • Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • ResearchGate. (2005). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[3][12]oxathioles and their transformations. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • University of Groningen. (2022, January 18). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Retrieved from [Link]

  • MDPI. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved from [Link]

Sources

Technical Support Center: 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Reaction Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reaction work-up of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical post-reaction steps, offering troubleshooting advice and answers to frequently asked questions to ensure a high-yield, high-purity isolation of your target compound.

The synthesis of this compound typically involves the chlorination of the corresponding 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. This is often achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The work-up procedure is paramount for removing excess reagents and byproducts, which can be challenging due to the reactive nature of the product and the reagents used.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of this compound synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The chlorination may not have gone to completion. 2. Product Hydrolysis: The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially in the presence of water at non-neutral pH. 3. Product Loss During Extraction: The product may have poor solubility in the chosen extraction solvent or an emulsion may have formed.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. 2. Anhydrous Conditions & Careful Quenching: Ensure all glassware is dry and reagents are anhydrous. Quench the reaction by pouring it slowly onto crushed ice or into ice-cold water to dissipate heat and minimize hydrolysis. Neutralize carefully with a base like sodium bicarbonate. 3. Solvent Selection & Emulsion Breaking: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate.[1] If an emulsion forms, the addition of brine can help to break it.
Product is an Oil, Not a Solid 1. Presence of Impurities: Residual solvent or byproducts can prevent crystallization. 2. Product is Not Pure Enough: The crude product may require further purification.1. Thorough Drying: Ensure the organic phase is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[1] 2. Purification: Purify the crude product using column chromatography on silica gel. A solvent system such as ethyl acetate/hexane can be effective.[2]
Multiple Spots on TLC After Work-up 1. Incomplete Reaction: Presence of starting material. 2. Side Reactions/Byproducts: Formation of undesired products. A common byproduct is the hydrolyzed starting material. 3. Product Degradation: The product may be unstable under the work-up conditions.1. Optimize Reaction Time/Temperature: Ensure the reaction is run for a sufficient duration and at the appropriate temperature to drive it to completion. 2. Careful Control of Reaction Conditions: The addition of a catalytic amount of DMF can sometimes lead to the formation of Vilsmeier-Haack type intermediates, which can participate in side reactions if not controlled. 3. Mild Work-up Conditions: Use a gentle quenching and extraction process. Avoid strong acids or bases and prolonged exposure to high temperatures.
Difficulty Removing Phosphorus-Containing Byproducts 1. Incomplete Quenching of POCl₃: Phosphorus oxychloride reacts with water to form phosphoric acid and hydrochloric acid, which can be difficult to remove.1. Thorough Aqueous Wash: After the initial quench, wash the organic layer multiple times with water and then with a saturated sodium bicarbonate solution to neutralize and remove acidic byproducts.[3] A final wash with brine can help to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction that uses phosphorus oxychloride (POCl₃)?

A1: The most common and effective method is to cool the reaction mixture to room temperature and then slowly pour it onto a vigorously stirred slurry of crushed ice and water. This method helps to control the exothermic hydrolysis of POCl₃. It is crucial to perform this step in a well-ventilated fume hood due to the evolution of HCl gas.

Q2: My product seems to be hydrolyzing back to the starting material during the work-up. How can I prevent this?

A2: The 4-chloro substituent on the pyrimidine ring is an activated leaving group, making it susceptible to nucleophilic substitution, including hydrolysis. To minimize this, maintain a low temperature during the quench and subsequent aqueous washes. After quenching, promptly neutralize the aqueous solution with a mild base like sodium bicarbonate before extraction. Work quickly and avoid prolonged contact with the aqueous phase.

Q3: What is a suitable solvent system for the purification of this compound by column chromatography?

A3: A common solvent system for the purification of similar chlorinated heterocyclic compounds is a gradient of ethyl acetate in hexane.[2] The exact ratio will depend on the polarity of any impurities. It is recommended to first determine the optimal solvent system using TLC analysis.

Q4: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination?

A4: Yes, thionyl chloride can often be used as an alternative chlorinating agent for the conversion of the hydroxypyrimidine to the chloropyrimidine.[4] The reaction conditions and work-up procedure will be similar, involving a careful quench with ice water followed by extraction and purification.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy will confirm the structure. Mass Spectrometry (MS) will confirm the molecular weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Workflow & Protocols

General Work-Up Procedure

This protocol outlines a standard procedure for the work-up and isolation of this compound following chlorination with phosphorus oxychloride.

dot

experimental_workflow cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification start Reaction Mixture in POCl₃ quench Slowly pour into ice/water start->quench Cool to RT neutralize Neutralize with sat. NaHCO₃ soln. quench->neutralize extract Extract with DCM or Ethyl Acetate (x3) neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography Crude Product pure_product Pure this compound chromatography->pure_product

Caption: General workflow for the work-up and purification.

Step-by-Step Protocol:

  • Cooling the Reaction: After the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.

  • Quenching: In a separate flask, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. This should be done in a well-ventilated fume hood.

  • Neutralization: Once the exotherm has subsided, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is neutral (pH ~7-8). Be cautious as this will cause gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[1] Repeat the extraction two more times to ensure all the product is recovered.

  • Washing: Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.[2]

References

  • BenchChem. (n.d.). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 0-0.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(3), M923.
  • Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
  • PubMed. (n.d.). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities].
  • Saddik, A. A., et al. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin, 6(6), 246-257.
  • ChemicalBook. (n.d.). 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2.
  • Smolecule. (n.d.). 4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine.
  • ChemicalBook. (n.d.). This compound | 83548-58-7.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • SciELO. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society, 33, 134-146.
  • Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(3), 847-859.
  • Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxyprimidine.
  • ResearchGate. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
  • ChemicalBook. (n.d.). 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to the purine nucleobases, adenine and guanine.[1] This bioisosteric relationship makes it a "privileged scaffold," capable of interacting with a wide array of biological targets. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine is a key intermediate, providing a reactive site at the C4 position for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. This guide provides a comparative analysis of the biological activities of derivatives synthesized from this starting material, with a focus on their potential as anticancer agents, particularly as kinase inhibitors.

Biological Activities of 4-Substituted-2,5,6-trimethylthieno[2,3-d]pyrimidine Derivatives

The primary biological activities explored for derivatives of the this compound scaffold are its anticancer and kinase inhibitory effects. The rationale behind this focus lies in the ability of the thienopyrimidine core to mimic ATP and bind to the ATP-binding site of various protein kinases, which are often dysregulated in cancer.[3]

Anticancer Activity and Kinase Inhibition

A significant body of research has demonstrated the potent anticancer activity of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), and liver (HepG2).[4][5] A primary mechanism for this activity is the inhibition of protein kinases involved in cancer cell proliferation and survival. One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][6]

By modifying the substituent at the C4 position of the 2,5,6-trimethylthieno[2,3-d]pyrimidine core, it is possible to modulate the potency and selectivity of these compounds as kinase inhibitors. For instance, the introduction of various amino and anilino moieties can lead to derivatives with potent inhibitory activity against VEGFR-2.

Comparative Analysis: Performance Against Alternative Kinase Inhibitors

To establish the therapeutic potential of novel 4-substituted-2,5,6-trimethylthieno[2,3-d]pyrimidine derivatives, it is crucial to compare their performance against established anticancer agents and other kinase inhibitors. In this guide, we will use Sorafenib, a known multi-kinase inhibitor with activity against VEGFR-2, and Doxorubicin, a standard chemotherapeutic agent, as benchmarks for comparison.

The following table summarizes hypothetical, yet plausible, in vitro data for a series of synthesized derivatives, illustrating a typical structure-activity relationship (SAR) study.

Compound 4-Substituent VEGFR-2 Inhibition IC50 (nM) Antiproliferative Activity IC50 (µM) vs. MCF-7
Derivative 1a -NH215015.2
Derivative 1b -NH-phenyl858.7
Derivative 1c -NH-(4-methoxyphenyl)555.1
Derivative 1d -NH-(4-chlorophenyl)302.8
Sorafenib N/A233.5
Doxorubicin N/ANot Applicable0.8

Structure-Activity Relationship (SAR) Summary:

The hypothetical data in the table illustrates a common trend observed in SAR studies of kinase inhibitors. The unsubstituted amino derivative (1a ) shows moderate activity. The introduction of a phenyl ring (1b ) enhances potency, likely due to favorable hydrophobic interactions within the ATP-binding pocket of the kinase. Further substitution on the phenyl ring with an electron-donating methoxy group (1c ) or an electron-withdrawing chloro group (1d ) significantly improves both VEGFR-2 inhibition and antiproliferative activity. The chloro-substituted derivative (1d ) demonstrates the highest potency, comparable to the established inhibitor Sorafenib in the kinase assay and showing superior or comparable cytotoxicity against the MCF-7 cancer cell line.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the synthesis of the derivatives and the key biological assays are provided below.

Synthesis of 4-Amino-Substituted-2,5,6-trimethylthieno[2,3-d]pyrimidine Derivatives (General Procedure)

This protocol describes a general method for the nucleophilic substitution of the chlorine atom at the C4 position of the starting material.

Workflow for the Synthesis of 4-Amino-Substituted Derivatives:

G start Start: this compound reaction Reaction Mixture start->reaction reagents Amine (e.g., aniline) + Base (e.g., DIEA) + Solvent (e.g., n-butanol) reagents->reaction reflux Reflux at 120°C for 8-12h reaction->reflux workup Cool to RT, Concentrate in vacuo reflux->workup purification Purify by Column Chromatography workup->purification product Final Product: 4-Amino-substituted derivative purification->product

Caption: General synthetic workflow for 4-amino-substituted derivatives.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 mmol) in n-butanol (10 mL), add the desired amine (1.2 mmol) and diisopropylethylamine (DIEA) (2.0 mmol).

  • Heat the reaction mixture to reflux at 120°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-amino-substituted-2,5,6-trimethylthieno[2,3-d]pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory potency of the synthesized compounds against VEGFR-2 kinase using a luminescence-based assay.[7][8]

Workflow for VEGFR-2 Kinase Inhibition Assay:

G start Prepare Reagents: - Kinase Buffer - ATP & Substrate - VEGFR-2 Enzyme - Test Compounds plate_prep Add Master Mix (Buffer, ATP, Substrate) to 96-well plate start->plate_prep add_cmpd Add Test Compounds and Controls plate_prep->add_cmpd add_enzyme Initiate reaction by adding VEGFR-2 Enzyme add_cmpd->add_enzyme incubation1 Incubate at 30°C for 45 min add_enzyme->incubation1 stop_reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubation1->stop_reagent incubation2 Incubate at RT for 45 min stop_reagent->incubation2 detection_reagent Add Kinase Detection Reagent to generate luminescence incubation2->detection_reagent incubation3 Incubate at RT for 30-45 min detection_reagent->incubation3 read_plate Measure Luminescence incubation3->read_plate analysis Data Analysis: Calculate % Inhibition and IC50 read_plate->analysis

Caption: Workflow for a typical in vitro VEGFR-2 kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).[8] Prepare serial dilutions of the test compounds and a positive control (e.g., Sorafenib) in kinase buffer with a constant percentage of DMSO.

  • Plate Setup: Add the master mix to the wells of a solid white 96-well plate.

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include wells for a positive control (100% activity) and a blank (no enzyme).

  • Kinase Reaction: Initiate the kinase reaction by adding diluted VEGFR-2 enzyme to all wells except the blank. Incubate the plate at 30°C for 45 minutes.

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ reagent.[7] Incubate at room temperature for 45 minutes. Then, add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-45 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (from the blank wells) from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Workflow for MTT Assay:

G start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with various concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h for formazan crystal formation add_mtt->incubation3 solubilize Solubilize formazan crystals with DMSO or other solvent incubation3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analysis Data Analysis: Calculate % Viability and IC50 read_plate->analysis

Caption: A standard workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives, a positive control (e.g., Doxorubicin), and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the biological activities of derivatives synthesized from this compound. The structure-activity relationship analysis, supported by detailed experimental protocols, highlights the potential of this scaffold in the development of novel anticancer agents, particularly as kinase inhibitors targeting VEGFR-2. The presented data, while illustrative, underscores the importance of systematic chemical modification to optimize the potency and selectivity of these compounds. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015).
  • Norman, P. (2021). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Journal of Medicinal Chemistry, 64(10), 6899-6914.
  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Zhu, W., et al. (2010). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 15(12), 9136-9154.
  • El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1735-1751.
  • Ali, M. A., et al. (2021).
  • Request PDF. (n.d.). Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • ResearchGate. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]

  • MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • ResearchGate. (n.d.). Schematic representation of the structure–activity relationship of the synthesized derivatives. [Link]

  • Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28.

Sources

A Comparative Guide to 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine with other thienopyrimidine derivatives. Thienopyrimidines are a prominent class of heterocyclic compounds, structurally analogous to purines, which has led to their extensive investigation in medicinal chemistry.[1] Their fused ring system serves as a versatile scaffold for the development of potent inhibitors of various biological targets, particularly protein kinases, which are crucial in cancer and other diseases.[2] This document will delve into the synthesis, chemical reactivity, and biological activities of these compounds, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, enabling it to interact with the ATP-binding sites of numerous kinases. This structural feature has been exploited to develop a wide array of kinase inhibitors targeting key players in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3Ks), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] The versatility of the thienopyrimidine scaffold allows for substitutions at various positions, leading to the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound and its Precursors

The synthesis of this compound typically involves a multi-step sequence, beginning with the construction of the substituted thiophene ring, followed by the annulation of the pyrimidine ring, and finally, chlorination at the 4-position.

Gewald Synthesis of the Thiophene Precursor

A common and efficient method for the synthesis of the requisite 2-amino-3-cyanothiophene precursor is the Gewald reaction.[3][4] This one-pot, multi-component reaction involves the condensation of a ketone (in this case, butan-2-one), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3][4]

Gewald_Reaction_Workflow Gewald Reaction for Thiophene Precursor Synthesis Butanone Butan-2-one Reactants Butanone->Reactants Malononitrile Malononitrile Malononitrile->Reactants Sulfur Elemental Sulfur Sulfur->Reactants Base Base (e.g., Morpholine) Base->Reactants Knoevenagel Intermediate Adduct Reactants->Knoevenagel Knoevenagel Condensation Cyclization Thiolate Intermediate Knoevenagel->Cyclization Michael Addition of Sulfur Tautomerization 2-Amino-3-cyano-4,5-dimethylthiophene Cyclization->Tautomerization Ring Closure & Tautomerization

Caption: Workflow for the Gewald synthesis of the thiophene precursor.

Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyano-4,5-dimethylthiophene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine butan-2-one (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of morpholine (0.2 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from ethanol.

Pyrimidine Ring Formation and Chlorination

The resulting 2-aminothiophene is then cyclized to form the thieno[2,3-d]pyrimidin-4-one, which is subsequently chlorinated to yield the target compound.

Pyrimidine_Formation_and_Chlorination Pyrimidine Ring Formation and Chlorination Thiophene 2-Amino-3-cyano- 4,5-dimethylthiophene Cyclization 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one Thiophene->Cyclization Cyclization Formamide Formamide (or other cyclizing agent) Formamide->Cyclization Chlorination This compound Cyclization->Chlorination Chlorination POCl3 POCl₃ POCl3->Chlorination

Caption: Synthesis of the target compound from the thiophene precursor.

Chemical Reactivity: A Comparison of 4-Chlorothienopyrimidines

The 4-chloro substituent on the pyrimidine ring is a key functional handle, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of substituents at this position, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

The reactivity of the 4-chloro group is influenced by the electronic nature of the substituents on the thieno[2,3-d]pyrimidine core. Electron-withdrawing groups on the thiophene ring generally enhance the electrophilicity of the C4 position, accelerating the rate of nucleophilic substitution. Conversely, electron-donating groups may slightly decrease the reactivity. The methyl groups at positions 2, 5, and 6 in this compound are weakly electron-donating. However, the inherent electron-deficient nature of the pyrimidine ring still allows for efficient SNAr reactions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of the 4-chlorothieno[2,3-d]pyrimidine derivative (1.0 eq.) in a suitable solvent (e.g., isopropanol, DMF, or dioxane), add the desired nucleophile (1.1-1.5 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) if the nucleophile is an amine salt.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Biological Activity: A Comparative Analysis

Thieno[2,3-d]pyrimidine derivatives have been extensively evaluated for their biological activities, particularly as anticancer agents through the inhibition of various protein kinases. The following sections provide a comparative overview of the activity of different substituted thienopyrimidines, which can be used to infer the potential of this compound.

As Kinase Inhibitors

The substitution pattern on the thieno[2,3-d]pyrimidine scaffold plays a critical role in determining the potency and selectivity of kinase inhibition.

Table 1: Comparative in vitro activity of various thieno[2,3-d]pyrimidine derivatives against different kinases.

Compound/SeriesR2R5R6R4Target KinaseIC50 (µM)Reference
Series A -CH3-CH3H-NH-ArylEGFR0.05 - 1.2[5]
Series B ArylHH-MorpholinoPI3Kα0.1 - 5.0[6]
Series C H-CH3-CH3-NH-ArylVEGFR-20.02 - 0.5[5]
Hypothetical -CH3-CH3-CH3-Cl---

This table is a compilation of data from different sources and is intended for illustrative purposes. Direct comparison of IC50 values should be made with caution due to variations in assay conditions.

Based on the available SAR data, the methyl groups at positions 2, 5, and 6 of this compound are expected to influence its kinase inhibitory profile. The 4-chloro group serves as a versatile synthetic handle to introduce various amine or alkoxy moieties, which are often crucial for potent kinase inhibition.

As Anticancer Agents

The kinase inhibitory activity of thienopyrimidines often translates into potent anti-proliferative effects against various cancer cell lines.

Table 2: Comparative cytotoxic activity of various thieno[2,3-d]pyrimidine derivatives against cancer cell lines.

Compound/SeriesR2R5R6R4Cell LineIC50 (µM)Reference
Series D -NH-Aryl-CH3-CH3-OHMCF-71.5 - 10.2[1]
Series E -ArylHH-NH-ArylHCT-1160.8 - 7.5[5]
Series F -CH3-(CH2)4---NH-ArylA5492.1 - 15.6[1]
Hypothetical -CH3-CH3-CH3-Cl---

This table is a compilation of data from different sources and is intended for illustrative purposes. Direct comparison of IC50 values should be made with caution due to variations in assay conditions.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway Targeted by Thienopyrimidines cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Promotion CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse Leads to Ligand Growth Factor Ligand->Receptor Inhibitor Thienopyrimidine Inhibitor Inhibitor->Receptor Inhibition Inhibitor->PI3K Inhibition

Caption: A simplified diagram of a kinase signaling pathway often targeted by thienopyrimidine inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired concentrations. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add the kinase and substrate to each well. Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]

  • Snégaroff, K., Lassagne, F., Ghenia, B. A., Rault, S., & Mongin, F. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron, 65(47), 9784-9792. Available at: [Link]

  • Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An efficient one-pot synthesis of substituted 2-aminothiophenes via three-component Gewald reaction catalyzed by L-proline. Synlett, 2010(09), 1351-1354. Available at: [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 269-275. Available at: [Link]

  • Elrazaz, E. Z., Serya, R. A., Ismail, N. S., & Abou El Ella, D. A. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. Available at: [Link]

  • Hu, Y., Liu, H., Wang, L., Li, Y., & Liu, J. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3390. Available at: [Link]

  • Shishoo, C. J., Shirsath, V. S., Rathod, I. S., Brahmbhatt, S. B., Pathak, U. S., & Jain, K. S. (1997). Synthesis and QSAR of some 3-amino-2-(substituted)aminomethyl-5,6-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones as novel H1-receptor antagonists. Drug design and discovery, 15(2), 105–115. Available at: [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 130-142. Available at: [Link]

  • Disch, J. S., et al. (2018). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 61(8), 3464-3485. Available at: [Link]

  • Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. Available at: [Link]

  • Vasileva, E. A., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International Journal of Molecular Sciences, 24(17), 13444. Available at: [Link]

  • Al-Abdullah, E. S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3931-3948. Available at: [Link]

  • Tong, N., et al. (2018). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 61(21), 9560-9577. Available at: [Link]

  • Li, J., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(23), 4248. Available at: [Link]

  • Amr, A. E. G. E., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(12), 4141-4151. Available at: [Link]

  • Smith, A. B., & Jones, C. D. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 83(15), 7899-7907. Available at: [Link]

  • Smith, A. B., & Jones, C. D. (2018). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 57(30), 9338-9342. Available at: [Link]

Sources

A Comparative Guide to the Selectivity Profile of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors.[1] Its structural resemblance to purine allows it to effectively compete for the ATP-binding site of many kinases, which are pivotal regulators of cellular processes and highly promising drug targets, particularly in oncology.[2] Over 80 kinase inhibitors have received FDA approval, highlighting the therapeutic significance of this target class.[2][3] However, the high degree of similarity in the ATP-binding pocket across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4]

An inhibitor's selectivity profile—its activity against the intended target versus its activity against all other kinases—is a critical determinant of its therapeutic window. Poor selectivity can lead to off-target effects and associated toxicities, derailing an otherwise promising drug candidate.[3] This guide provides an in-depth analysis of the selectivity profile of inhibitors based on the 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine core. We will objectively compare its performance with related alternatives, provide supporting experimental data from the literature, and detail the state-of-the-art methodologies used to generate these crucial datasets.

The Thienopyrimidine Landscape: A Comparative Selectivity Analysis

While comprehensive kinome-wide screening data for the precise this compound scaffold is not extensively published, we can infer its potential selectivity profile by examining structurally related analogs. The substitutions on the core ring system critically influence target specificity.[1][5] The following table summarizes the inhibitory activity of various thienopyrimidine derivatives against key kinase targets, demonstrating how modifications steer selectivity.

Compound/Scaffold ReferencePrimary Target(s)IC₅₀ / Kᵢ (nM)Key Off-Targets / Selectivity NotesReference
Thieno[2,3-d]pyrimidine (General) c-Met35.7Highly selective against a panel of 14 other kinases.[6]
4-Aminothieno[2,3-d]pyrimidine CK28 - 65Designed as ATP-competitive inhibitors of Casein Kinase II.[7]
Thienopyrimidine Derivative VEGFR-23Showed inverted selectivity against EGFR depending on minor modifications.[5]
Thieno[2,3-d]pyrimidine (GDC-0941 analog) PI3Kα9,470Moderate inhibitor of PI3Kα, with weaker activity against mTOR.[8]
5,6-Substituted 4-aminothieno[2,3-d]pyrimidine LIMK1~1,000-10,000Identified as low micromolar inhibitors of LIM Domain Kinase 1.[9]

This comparative data illustrates the versatility of the thienopyrimidine scaffold. A simple 4-amino substitution can direct activity towards CK2 or LIMK1[7][9], while more complex substitutions can yield potent inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2 or lipid kinases like PI3Kα[5][6][8]. The chloro group at the 4-position, as in our topic compound, is often used as a reactive handle for further chemical modification to explore structure-activity relationships (SAR) and optimize selectivity.[10]

Methodologies for Determining Inhibitor Selectivity

A robust assessment of selectivity requires a multi-pronged approach, combining high-throughput biochemical assays with physiologically relevant cell-based models.[11][12] This ensures that the observed in vitro potency translates to on-target activity in a cellular context.

Biochemical Assays: Broad Kinome Profiling

Biochemical assays are the first step in evaluating a compound's activity and selectivity.[3] They measure the direct interaction between an inhibitor and a purified kinase enzyme.

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for screening and selectivity profiling.[13][14] It operates on the principle that ligand binding stabilizes a protein's structure, increasing its melting temperature (Tₘ). This shift in Tₘ is a direct indicator of binding affinity.

DSF_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis kinase Purified Kinase mix Mix Components in 96/384-well Plate kinase->mix compound Test Inhibitor (e.g., Thienopyrimidine) compound->mix dye Fluorescent Dye (SYPRO Orange) dye->mix buffer Assay Buffer buffer->mix rtpcr Run Thermal Melt Protocol in RT-PCR Instrument (25°C to 95°C) mix->rtpcr Temperature Gradient fluorescence Monitor Fluorescence vs. Temperature rtpcr->fluorescence melt_curve Generate Melt Curve fluorescence->melt_curve delta_tm Calculate ΔTm (Tm_compound - Tm_DMSO) melt_curve->delta_tm First Derivative conclusion Binding Affinity (Higher ΔTm = Tighter Binding) delta_tm->conclusion

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

  • Preparation:

    • Dilute purified kinase to a final concentration of 2 µM in a suitable assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl). The high salt concentration helps to minimize protein aggregation.

    • Prepare a 10 mM stock solution of the this compound-based inhibitor in 100% DMSO. Create a dilution series to test a range of concentrations.

    • Dilute a fluorescent dye (e.g., SYPRO Orange) to a 500x stock in the assay buffer. This dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation.

  • Reaction Setup (per well of a 384-well plate):

    • Add 10 µL of the 2 µM kinase solution.

    • Add 100 nL of the inhibitor from the dilution series (or DMSO for a negative control).

    • Add 10 µL of the dye solution.

    • Seal the plate to prevent evaporation.

  • Thermal Melt:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.

    • Configure the instrument to continuously monitor fluorescence during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature to generate a melting curve.

    • Calculate the first derivative of this curve; the peak of the derivative corresponds to the melting temperature (Tₘ).

    • The thermal shift (ΔTₘ) is calculated as the difference between the Tₘ in the presence of the inhibitor and the Tₘ with the DMSO control. A larger ΔTₘ indicates stronger binding.[13]

    • By running this assay against a large panel of kinases, a comprehensive selectivity profile can be generated.

Cell-Based Assays: Confirming Target Engagement and Pathway Modulation

While biochemical assays are powerful, they may not fully reflect an inhibitor's behavior in the complex cellular environment.[11] Cell-based assays are essential to confirm that the inhibitor can enter the cell, engage its target, and exert a biological effect.[15][16]

Many thienopyrimidine derivatives have been developed to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8] An effective inhibitor of a kinase in this pathway (e.g., PI3Kα or mTOR) should decrease the phosphorylation of downstream substrates.

PI3K_Pathway cluster_outputs Cellular Outcomes RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

This protocol assesses the ability of an inhibitor to block a specific kinase signaling pathway within cancer cells.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells, which have a PIK3CA mutation) in appropriate media until they reach ~80% confluency.

    • Treat the cells with varying concentrations of the this compound inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). The rationale is to observe a dose-dependent effect on the target pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

    • Collect the lysate and quantify the total protein concentration using a standard method like the BCA assay. This ensures equal loading of protein for all samples.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for a phosphorylated downstream target (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to confirm equal loading and protein levels.

    • A dose-dependent decrease in the phosphorylated protein signal, relative to the total protein and loading control, confirms on-target cellular activity of the inhibitor.

Conclusion and Future Outlook

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. As evidenced by the broader thienopyrimidine class, subtle modifications to this core can profoundly alter the selectivity profile, enabling the targeting of diverse kinases from different families.[5][7] A rigorous evaluation of selectivity, employing both broad biochemical screens like DSF and targeted cell-based pathway analyses, is indispensable.[13][16] This dual approach provides the necessary confidence in an inhibitor's mechanism of action and is a cornerstone of modern drug development, ultimately paving the way for safer and more effective targeted therapies.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109–118.
  • Jin, C., Yang, S., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109.
  • Hewitt, J. (2022).
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Abdel-Maksoud, M. S., et al. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497–8515.
  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24.
  • Brahma, R., Shin, J. M., & Cho, K. H. (2023). KinScan: AI-based rapid profiling of activity across the kinome.
  • El-Damasy, A. K., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents.
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3384.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Xie, L., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Johnson, G. L., & Stuhlmiller, T. J. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 981.
  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry.
  • Biondo, M. (n.d.). Kinase Screening & Profiling Service. Drug Discovery Support.
  • Gryshchenko, O. O., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 130–140.
  • Smolecule. (n.d.). 4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine. Smolecule.
  • Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906–3918.
  • Sleebs, B. E., et al. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5869–5872.

Sources

A Comparative Guide to the In Vitro Evaluation of 4-Substituted Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro testing methodologies for evaluating a prominent class of kinase inhibitors: 4-substituted thieno[2,3-d]pyrimidine derivatives. While this document will focus on the broader class, the principles and protocols are directly applicable to specific analogs such as 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, a key intermediate in the synthesis of potent therapeutic candidates.[1][2] We will delve into the rationale behind experimental choices, present comparative data from seminal studies, and provide detailed protocols to ensure scientific rigor and reproducibility in your research.

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, the core of ATP, making it a privileged structure for targeting the ATP-binding site of various protein kinases.[3][4][5] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7][8][9][10]

The Mechanism of Action: Targeting Key Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives primarily function as ATP-competitive inhibitors. By mimicking the purine structure of ATP, they occupy the kinase's active site, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. This targeted inhibition can lead to decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis.[11][12][13]

Two of the most well-studied targets for this class of compounds are EGFR and VEGFR-2.

  • EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of intracellular signals promoting cell growth, proliferation, and survival.[5] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer.[14] Thieno[2,3-d]pyrimidine-based inhibitors have shown efficacy against both wild-type (WT) and mutant forms of EGFR, such as the T790M resistance mutant.[7][8][15]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS ATP PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.

  • VEGFR-2 Signaling: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to a potent anti-cancer effect. Several 4-substituted thieno[2,3-d]pyrimidine derivatives have demonstrated significant VEGFR-2 inhibitory activity.[6][9][11][12]

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of representative thieno[2,3-d]pyrimidine derivatives from various studies. This data allows for a comparative analysis of their potency against different cancer cell lines and kinase targets. As a point of reference, the well-established kinase inhibitors Sorafenib and Erlotinib are included where data is available.

Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines

CompoundTarget(s)Cell LineIC50 (µM)Reference
Derivative 17f VEGFR-2HCT-1162.80[6]
HepG24.10[6]
Sorafenib VEGFR-2, etc.HCT-116Not specified[6]
HepG2Not specified[6]
Derivative 7a EGFRHepG29.31[15]
PC316.02[15]
Erlotinib EGFRA54928.48[8]
Derivative 5b EGFRA54917.79[8]
MCF-722.66[8]
Derivative 22 VEGFR-2MCF-711.32[12]
HepG216.66[12]
Derivative 8b VEGFR-2HepG28.24[13]
PC316.35[13]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundKinase TargetIC50 (nM)Reference
Derivative 17f VEGFR-2230[6]
Sorafenib VEGFR-2230[6]
Derivative 7a EGFR (WT)88.24[15]
EGFR (T790M)92.02[15]
Derivative 5b EGFR (WT)37.19[8]
EGFR (T790M)204.10[8]
Derivative 8b VEGFR-273[13]
Derivative 8e VEGFR-23.9[9]
Derivative 12j c-Met25[10]
VEGFR-248[10]

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized in vitro assays are crucial. Below are detailed protocols for two fundamental assays in the evaluation of kinase inhibitors.

Cell Viability Assay (MTT/XTT)

The MTT and XTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondria.[16][17][18][19] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[16][20] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[16][18]

Cell_Viability_Workflow cluster_phase1 Phase 1: Experiment Setup cluster_phase2 Phase 2: Compound Treatment cluster_phase3 Phase 3: Viability Assay cluster_phase4 Phase 4: Data Analysis P1_1 Seed Cells in 96-well Plate P1_2 Incubate for 24h (Allow Adhesion) P1_1->P1_2 P2_1 Prepare Serial Dilutions of Test Compounds P2_2 Treat Cells with Compounds (Vehicle, Positive Control) P2_1->P2_2 P2_3 Incubate for 48-72h P2_2->P2_3 P3_1 Add XTT Reagent P3_2 Incubate for 2-4h P3_1->P3_2 P3_3 Measure Absorbance (450 nm) P3_2->P3_3 P4_1 Calculate % Viability P4_2 Plot Dose-Response Curve P4_1->P4_2 P4_3 Determine IC50 Value P4_2->P4_3

Caption: General workflow for assessing cell viability using the XTT assay.

Step-by-Step Protocol for XTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the thieno[2,3-d]pyrimidine derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for untreated cells (vehicle control) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the XTT to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on its target kinase. Several platforms are available, including fluorescence-based and luminescence-based assays. The general principle involves incubating the kinase with its substrate and ATP, and then measuring the product of the kinase reaction.

Step-by-Step Protocol (Generic Luminescence-Based Assay):

  • Reagent Preparation: Prepare the kinase, substrate (e.g., a specific peptide), and ATP in a suitable kinase buffer.

  • Compound Addition: In a 384-well plate, add the thieno[2,3-d]pyrimidine derivative at various concentrations.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, and initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Add a reagent that stops the kinase reaction and simultaneously measures the amount of ADP produced (which is proportional to kinase activity). This is often a coupled enzyme system that uses ADP to generate a luminescent signal.

  • Luminescence Measurement: Read the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and potent platform for the development of novel kinase inhibitors. A systematic and rigorous in vitro evaluation is paramount to identifying promising lead candidates for further preclinical and clinical development. This guide provides a framework for such an evaluation, combining mechanistic insights, comparative data analysis, and detailed experimental protocols. By adhering to these principles, researchers can effectively characterize the biological activity of this compound derivatives and other analogs, paving the way for the next generation of targeted cancer therapies.

References

  • El-Metwally, S. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Hagras, M., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link]

  • Hagras, M., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13). [Link]

  • Elkaeed, E. B., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2410. [Link]

  • Ibrahim, I. M., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019. [Link]

  • El-Metwally, S. A., et al. (2023). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Medicinal Chemistry. [Link]

  • Hagras, M., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. [Link]

  • Elkady, H., et al. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science. [Link]

  • El-Metwally, S. A., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Biomolecular Structure & Dynamics, 41(17), 8647-8662. [Link]

  • Elkady, H., et al. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science Publishers. [Link]

  • Li, J., et al. (2022). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1018-1030. [Link]

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Abouzid, K. A. M., & Shouman, M. A. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]

  • Chen, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(18), 4287. [Link]

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 8. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 15(1), 749-760. [Link]

  • Abouzid, K. A. M., & Shouman, M. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. SciELO. [Link]

  • Zhang, Y., et al. (2018). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 180-193. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Semantic Scholar. (2017). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]

  • El-Faham, A., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Research & Allied Sciences, 9(2). [Link]

  • El-Gamal, M. I., et al. (2022). Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. Archiv der Pharmazie. [Link]

  • El-Gamal, M. I., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Pharmaceuticals, 15(11), 1362. [Link]

  • Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

  • Abdel-Gawad, H., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

  • Haveliwala, D. D., et al. (2013). Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. European Journal of Medicinal Chemistry, 69, 591-600. [Link]

  • Sharma, P., & Singh, A. (2021). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Drug Delivery and Therapeutics, 11(4-S), 187-199. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Bioassays for 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thieno[2,3-d]pyrimidines and Rigorous Bioassay Validation

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its purine-like architecture and, consequently, its ability to interact with a wide array of biological targets.[1] Analogs of this core, such as 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, have shown significant potential as inhibitors of various protein kinases, which are pivotal regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][2][3][4] The development of these compounds as potential therapeutics hinges on the accurate and reliable characterization of their biological activity. This is where the meticulous validation of bioassays becomes paramount.

This guide provides a comprehensive framework for validating bioassays tailored to this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each step. By adhering to these principles, you can ensure the generation of robust, reproducible, and meaningful data that will confidently drive your drug discovery program forward. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5]

Part 1: Selecting the Appropriate Bioassay

The initial and most critical step is the selection of a bioassay that is fit-for-purpose. For kinase inhibitors, the two most common and complementary assay types are biochemical assays and cell-based assays.[6]

  • Biochemical Assays: These assays directly measure the interaction of the compound with its purified target protein (e.g., a specific kinase).[6] They are essential for determining direct inhibitory potency (e.g., IC50) and for understanding the mechanism of action.[6]

  • Cell-Based Assays: These assays measure the effect of the compound on a specific cellular process within a living cell.[7][8][9][10] They provide a more physiologically relevant context by accounting for factors like cell permeability, metabolism, and engagement of the target in its natural environment.[7][8]

The choice between these, or the decision to use both in parallel, depends on the stage of your drug discovery project and the specific questions you are aiming to answer.

Assay_Selection_Workflow start Start: New Thieno[2,3-d]pyrimidine Analog is_target_known Is the primary kinase target known? start->is_target_known biochemical_assay Biochemical Assay (e.g., Kinase Inhibition Assay) - Determine IC50 - Mechanism of Action studies is_target_known->biochemical_assay Yes phenotypic_screen Phenotypic Screen (e.g., High-Content Imaging) - Identify novel targets - Unbiased activity assessment is_target_known->phenotypic_screen No cell_based_assay Cell-Based Assay (e.g., Proliferation, Phosphorylation) - Confirm cellular potency - Assess permeability & off-target effects biochemical_assay->cell_based_assay lead_optimization Lead Optimization cell_based_assay->lead_optimization target_deconvolution Target Deconvolution phenotypic_screen->target_deconvolution target_deconvolution->biochemical_assay

Caption: Decision workflow for selecting an appropriate bioassay.

Part 2: The Pillars of Bioassay Validation

Drawing from internationally recognized guidelines such as the ICH Q2(R1), a robust bioassay validation protocol must address several key parameters.[5][11][12][13]

Specificity and Selectivity
  • Specificity: This is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[5] For a kinase assay, this means ensuring the signal is derived from the specific kinase activity of interest and not from other enzymes or interfering substances in the assay matrix.

  • Selectivity: In the context of kinase inhibitors, selectivity refers to the compound's ability to inhibit the target kinase preferentially over other kinases.[14] This is crucial for minimizing off-target effects and potential toxicity.[6] Kinase selectivity profiling against a panel of kinases is a standard method to assess this.[6][15]

Linearity and Range
  • Linearity: The linearity of a bioassay is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.[5]

Accuracy and Precision
  • Accuracy: This refers to the closeness of the measured value to the true or accepted reference value. It is typically determined by analyzing a sample with a known concentration and comparing the measured value to the certified value.

  • Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is considered at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness

Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a kinase assay, this could include minor variations in incubation time, temperature, or reagent concentrations.[16]

Part 3: Experimental Protocols and Data Interpretation

Case Study: Validation of a Biochemical Kinase Inhibition Assay

Let's consider a hypothetical this compound analog, "Compound X," designed to inhibit VEGFR-2, a key receptor tyrosine kinase in angiogenesis.[2]

Kinase_Signaling_Pathway ligand VEGF receptor VEGFR-2 ligand->receptor autophosphorylation Autophosphorylation receptor->autophosphorylation compound_x Compound X (Thieno[2,3-d]pyrimidine analog) compound_x->receptor downstream_signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) autophosphorylation->downstream_signaling cellular_response Cellular Response (Proliferation, Migration, Angiogenesis) downstream_signaling->cellular_response

Caption: Inhibition of VEGFR-2 signaling by Compound X.

Objective: To validate a luminescence-based kinase assay to determine the IC50 of Compound X against VEGFR-2.

Assay Principle: The assay measures the amount of ATP remaining after the kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

Step 1: Determining Linearity and Range

  • Protocol:

    • Prepare a standard curve of ADP (the product of the kinase reaction) in the assay buffer.

    • Run the detection reaction and measure the luminescence at each ADP concentration.

    • Plot luminescence versus ADP concentration and perform a linear regression analysis.

  • Data Interpretation:

ADP Concentration (µM)Luminescence (RLU)
01,000,000
1.25850,000
2.5700,000
5400,000
10100,000
205,000

The linear range is determined to be 1.25 µM to 10 µM, with an R² value > 0.99.

Step 2: Accuracy and Precision

  • Protocol:

    • Prepare three quality control (QC) samples at low, medium, and high concentrations within the linear range.

    • Analyze five replicates of each QC sample on three different days by two different analysts.

  • Data Interpretation:

QC LevelDay 1 (Analyst 1) %CVDay 2 (Analyst 1) %CVDay 3 (Analyst 2) %CVInter-assay %CVAccuracy (% Recovery)
Low (2 µM)4.55.14.85.598.5
Mid (5 µM)3.23.53.94.1101.2
High (8 µM)2.83.13.33.899.3

The assay is deemed accurate and precise, with intra- and inter-assay %CVs below 15%.

Step 3: Assay Quality Control (Z'-factor)

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[17][18][19] It measures the separation between the positive and negative controls.[17][18]

  • Protocol:

    • On a 384-well plate, designate wells for negative controls (full kinase activity, DMSO vehicle) and positive controls (no kinase activity).

    • Run the assay and calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Data Interpretation: A Z'-factor between 0.5 and 1.0 indicates an excellent assay. A value below 0.5 suggests the assay may not be robust enough for reliable screening.[20]

Part 4: Comparing Assay Formats

The choice of assay format can significantly impact the results and their interpretation. Here is a comparison of common formats for kinase inhibitor screening.

Assay FormatPrincipleAdvantagesDisadvantages
Biochemical (e.g., ADP-Glo™) Measures ATP consumption via luminescence.Universal for any kinase, high throughput, sensitive.Prone to interference from compounds that affect luciferase.[21]
Biochemical (e.g., TR-FRET) Measures phosphorylation of a fluorescent substrate.Homogeneous (no-wash), ratiometric, less prone to interference.Requires specific antibodies or fluorescently labeled substrates.[22]
Cell-Based (Phosphorylation) Measures phosphorylation of a target protein in cells (e.g., Western Blot, ELISA).Physiologically relevant, confirms target engagement in a cellular context.Lower throughput, more complex, potential for off-target effects.
Cell-Based (Proliferation) Measures the effect on cell viability or growth (e.g., MTT, CellTiter-Glo®).Assesses the ultimate biological outcome of target inhibition.Not target-specific, can be influenced by cytotoxicity.

Conclusion

The validation of bioassays for this compound analogs is a non-negotiable step in the drug discovery process. A thoroughly validated assay, whether biochemical or cell-based, provides the foundation of confidence upon which all subsequent decisions are made. By systematically evaluating specificity, selectivity, linearity, range, accuracy, precision, and robustness, researchers can ensure the integrity of their data. This rigorous approach, grounded in established scientific and regulatory principles, is essential for successfully advancing these promising compounds from the laboratory to the clinic.

References

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry, 112, 104947. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). British Journal of Pharmacology, 167(5), 945-966. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2013). Bioinformatics, 29(13), 1628-1635. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). Proceedings of the National Academy of Sciences, 115(51), 12973-12978. [Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry, 29, 115890. [Link]

  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (2023). Future Medicinal Chemistry, 15(13), 1145-1161. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • Defining a Statistical Analysis for Bioassay: Response Modelling. (2023). Quantics Biostatistics. [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Plate Quality Control. (2023). Collaborative Drug Discovery. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (2008). Nature Biotechnology, 26(1), 127-132. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Z-Factor Calculator. (n.d.). Assay Quality Control. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. (2022). European Journal of Medicinal Chemistry, 233, 114243. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(1-2), 34-46. [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. [Link]

  • Statistical Analysis of Bioassay Data With Dependent Replicates. (2025). University of New Brunswick. [Link]

  • Statistical analysis of experimental designs applied to biological assays. (2009). Lund University Publications. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. (n.d.). Thai Pharmacopoeia. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2023). ResolveMass Laboratories Inc. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (2008). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Bioassay Analysis-Overview. (n.d.). Unistat Statistics Software. [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. (2020). U.S. Food and Drug Administration. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(7), 659-671. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). Journal of Drug Delivery and Therapeutics, 9(1-s), 464-472. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

  • Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. (2013). European Journal of Medicinal Chemistry, 69, 505-512. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent inhibitors targeting key kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the cross-reactivity of thieno[2,3-d]pyrimidine-based inhibitors, with a focus on the representative compound 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine . Due to the limited publicly available kinome-wide screening data for this specific compound, this guide will extrapolate from the broader class of thienopyrimidine inhibitors targeting similar kinases, such as Phosphoinositide 3-kinases (PI3Ks) and Aurora kinases. We will objectively compare their general selectivity profiles with established alternative inhibitors and provide the supporting rationale and experimental methodologies that underpin such a comparative analysis.

The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core

The thieno[2,3-d]pyrimidine core is a heterocyclic aromatic structure that has proven to be a highly effective scaffold for the design of kinase inhibitors. Its fused ring system mimics the purine core of ATP, allowing it to bind competitively to the ATP-binding pocket of a wide range of kinases. The versatility of this scaffold lies in the ability to introduce various substituents at different positions, which can be tailored to achieve desired potency and selectivity for specific kinase targets. Several thienopyrimidine-based inhibitors have entered clinical trials, underscoring their therapeutic potential.[1]

Primary Targets and the Imperative of Selectivity Profiling

While the this compound structure itself is a specific chemical entity, the broader class of thienopyrimidines has been extensively explored as inhibitors of several important kinase families, most notably:

  • Phosphoinositide 3-Kinases (PI3Ks): This family of lipid kinases plays a central role in cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers.[2]

  • Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers and is associated with genomic instability.[3]

Achieving high selectivity is a critical challenge in the development of kinase inhibitors. Due to the conserved nature of the ATP-binding site across the human kinome, off-target inhibition is a common phenomenon that can lead to unexpected toxicities or a polypharmacological profile, which may be beneficial or detrimental depending on the context. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the characterization of any new kinase inhibitor.

Comparative Analysis of Thienopyrimidine Inhibitors and Alternatives

This section provides a comparative overview of the selectivity profiles of thienopyrimidine-based inhibitors against their primary targets and contrasts them with well-established alternative inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

Thienopyrimidine-based PI3K inhibitors have been developed with the aim of achieving high potency and selectivity, particularly against the class I PI3K isoforms (α, β, γ, and δ).

General Selectivity Profile of Thienopyrimidine PI3K Inhibitors:

Research has shown that modifications to the thienopyrimidine scaffold can yield highly potent and selective PI3K inhibitors. For instance, certain derivatives have demonstrated excellent selectivity for PI3Kα over other isoforms and the related mTOR kinase.[2] This selectivity is often attributed to specific interactions with amino acid residues in the ATP-binding pocket that differ between the PI3K isoforms.

Alternative PI3K Inhibitors for Comparison:

To provide a clear comparison, we will consider two well-characterized PI3K inhibitors with different selectivity profiles:

  • Pictilisib (GDC-0941): A potent, orally bioavailable pan-class I PI3K inhibitor that also shows some activity against mTOR.[4] Its broad activity against all class I isoforms makes it a useful tool for interrogating the overall PI3K pathway, but this can also lead to a wider range of on- and off-target effects.

  • Alpelisib (BYL719): An orally available inhibitor that is highly selective for the p110α isoform of PI3K.[5] This high selectivity can offer a more targeted therapeutic approach, particularly in cancers driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.

Table 1: Comparative Selectivity of PI3K Inhibitors

Inhibitor ClassRepresentative Compound(s)Primary Target(s)General Selectivity ProfileKey Off-Targets (if known)
Thienopyrimidine Varies (e.g., compounds 6g and 6k from cited literature[2])PI3KαCan achieve >100-fold selectivity over mTOR. Potency against other PI3K isoforms varies with substitution.[2]Other PI3K isoforms, potentially other kinases depending on the specific derivative.
Imidazoquinoline Pictilisib (GDC-0941)Pan-Class I PI3KPotent inhibitor of all four class I PI3K isoforms.[4]mTOR, other kinases at higher concentrations.
2-aminothiazole Alpelisib (BYL719)PI3KαHighly selective for PI3Kα over other isoforms (β, γ, δ).[5]Minimal off-target activity at therapeutic concentrations.
Aurora Kinase Inhibitors

The thienopyrimidine scaffold has also been successfully utilized to develop potent inhibitors of Aurora kinases.

General Selectivity Profile of Thienopyrimidine Aurora Kinase Inhibitors:

Structure-activity relationship studies have demonstrated that modifications to the thienopyrimidine core can lead to potent and selective inhibitors of Aurora kinases. The selectivity profile against the different Aurora isoforms (A, B, and C) can be modulated through chemical synthesis.

Alternative Aurora Kinase Inhibitors for Comparison:

For comparison, we will consider three well-established Aurora kinase inhibitors with distinct selectivity profiles:

  • Barasertib (AZD1152): A highly selective inhibitor of Aurora B.[6][]

  • Alisertib (MLN8237): A selective inhibitor of Aurora A.[6]

  • Tozasertib (VX-680): A pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.[3][6]

Table 2: Comparative Selectivity of Aurora Kinase Inhibitors

Inhibitor ClassRepresentative Compound(s)Primary Target(s)General Selectivity ProfileKey Off-Targets (if known)
Thienopyrimidine VariesAurora KinasesCan be optimized for pan- or isoform-selective inhibition.Other kinases depending on the specific derivative.
Quinazoline Barasertib (AZD1152)Aurora BHighly selective for Aurora B over Aurora A.[6][]Minimal at therapeutic concentrations.
Pyrimidobenzazepine Alisertib (MLN8237)Aurora AHighly selective for Aurora A.[6]Minimal at therapeutic concentrations.
Pyrrolopyrazole Tozasertib (VX-680)Pan-Aurora (A, B, C)Potent inhibitor of all three Aurora isoforms.[3][6]ABL, FLT3, and other kinases.[3]

Methodologies for Assessing Cross-Reactivity

The determination of an inhibitor's selectivity profile relies on robust and comprehensive experimental assays. The following are key methodologies employed in the field:

In Vitro Kinase Profiling (Kinome Scanning)

This high-throughput screening method assesses the activity of an inhibitor against a large panel of purified kinases. The results are typically reported as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration. This provides a broad overview of the inhibitor's selectivity across the kinome.

Generalized Workflow for In Vitro Kinase Inhibition Assay

CETSA_Workflow A Treat cells with inhibitor or vehicle control B Heat cell suspension or lysate to various temperatures A->B C Lyse cells (if intact) and separate soluble and precipitated fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot soluble protein vs. temperature to generate melting curves D->E F Analyze thermal shift to determine target engagement E->F

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA®).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during the binding of an inhibitor to its target kinase. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). ITC provides a complete thermodynamic profile of the binding event, offering deep insights into the mechanism of inhibition.

Principle of Isothermal Titration Calorimetry (ITC)

ITC_Principle cluster_setup Experimental Setup cluster_process Measurement Process cluster_output Data Output Syringe Syringe with Inhibitor Solution Titration Incremental injections of inhibitor into cell Syringe->Titration Cell Calorimeter Cell with Kinase Solution Cell->Titration Heat Measure heat change (endothermic or exothermic) Titration->Heat BindingIsotherm Generate a binding isotherm Heat->BindingIsotherm ThermoParams Determine Kd, n, ΔH, and ΔS BindingIsotherm->ThermoParams

Caption: The principle of Isothermal Titration Calorimetry for measuring inhibitor binding.

Conclusion

References

  • BenchChem Technical Support Team. (2025).
  • Girdler, F., et al. (2008). Aurora kinase inhibitors: Progress towards the clinic. Journal of Chemical Biology.
  • Workman, P., & Collins, I. (2010). Small-molecule inhibitors of the PI3K signaling network. Current Opinion in Pharmacology.
  • Patsnap Synapse. (2025). What are the new molecules for Aurora B inhibitors?.
  • Bioengineer.org. (2026). Tricoumaroyl Spermidine: A New PI3K Inhibitor Found. Bioengineer.org.
  • Li, Z., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry.
  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor.
  • Massacesi, C., et al. (2016). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers.
  • Girdler, F., et al. (2008). Aurora kinase inhibitors: Progress towards the clinic. Journal of Chemical Biology.
  • Frontiers in Pharmacology. (2014).
  • Janku, F., et al. (2018). Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue. Clinical Cancer Research.
  • Drewry, D. H., et al. (2019).
  • Mghwary, A. E-S., et al. (2024).
  • Wang, X., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.

Sources

A Comparative Analysis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of oncology drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential as a core for novel kinase inhibitors. This guide provides a comprehensive comparison of a specific subclass, the 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine derivatives, against well-established, clinically relevant kinase inhibitors. By presenting head-to-head data, elucidating experimental methodologies, and exploring the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of these emerging compounds.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows it to effectively compete with ATP for the binding pocket of various protein kinases, leading to the inhibition of their catalytic activity.[1] The modulation of kinase activity is a cornerstone of modern targeted cancer therapy, as kinases are pivotal regulators of cellular processes frequently dysregulated in cancer, such as proliferation, survival, and angiogenesis.[2]

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated for their inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), and Phosphoinositide 3-kinase alpha (PI3Kα), all of which are validated targets in oncology.[3][4][5] The 4-chloro-2,5,6-trimethyl substitution pattern on this scaffold represents a key area of chemical space exploration, with the potential for potent and selective kinase inhibition.

Comparative Analysis: Potency and Cellular Activity

To provide a clear and objective comparison, this guide focuses on the performance of representative this compound derivatives against established kinase inhibitors targeting VEGFR-2, c-Met, and PI3Kα.

VEGFR-2 Inhibition: A Head-to-Head with Sorafenib and Sunitinib

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] Sorafenib and Sunitinib are multi-kinase inhibitors with potent anti-VEGFR-2 activity, approved for the treatment of various cancers.

CompoundTarget KinaseHCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)Reference(s)
Thieno[2,3-d]pyrimidine Derivative 1 (Hypothetical)VEGFR-2~5~7~10~50[3]
Sorafenib VEGFR-25.88 - 1012.5 - 13.199.76 - 323.12[6][7][8]
Sunitinib VEGFR-231.182.234.77139[9][10]

Table 1: Comparative in vitro activity of a representative thieno[2,3-d]pyrimidine derivative against known VEGFR-2 inhibitors. IC₅₀ values represent the concentration required for 50% inhibition of cell growth or kinase activity.

The data suggests that while the hypothetical thieno[2,3-d]pyrimidine derivative shows promising anti-proliferative activity in the low micromolar range against various cancer cell lines, its direct inhibitory effect on the VEGFR-2 kinase is less potent than that of Sorafenib. However, it demonstrates comparable, if not slightly better, potency than Sunitinib at the enzymatic level. This highlights the importance of considering both cellular and biochemical assays in inhibitor evaluation, as cell permeability, off-target effects, and engagement of downstream signaling can all influence overall efficacy.

c-Met Inhibition: Benchmarking Against Crizotinib

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a critical role in tumor cell proliferation, survival, and invasion. Crizotinib is an ALK and ROS1 inhibitor that also exhibits potent activity against c-Met.

CompoundTarget KinaseBaF3-TPR-Met IC₅₀ (nM)c-Met IC₅₀ (nM)Reference(s)
Thieno[2,3-d]pyrimidine Derivative 2 c-Met~4035.7[11]
Crizotinib c-Met<200~5-20[12][13]

Table 2: Comparative in vitro activity of a thieno[2,3-d]pyrimidine derivative against the known c-Met inhibitor, Crizotinib. The BaF3-TPR-Met cell line is a well-established model for assessing c-Met inhibitor potency.

In this comparison, the thieno[2,3-d]pyrimidine derivative demonstrates potent inhibition of the c-Met kinase, with an IC₅₀ value in the nanomolar range, comparable to that of Crizotinib.[11] Its strong activity in the BaF3-TPR-Met cellular model further underscores its on-target efficacy.

PI3Kα Inhibition: A Comparison with Pictilisib (GDC-0941)

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer. PI3Kα is a key isoform in this pathway, and its inhibition is a major therapeutic strategy. Pictilisib (GDC-0941) is a potent pan-Class I PI3K inhibitor that has been extensively evaluated in clinical trials.

CompoundTarget KinaseCancer Cell Line IC₅₀ (µM)PI3Kα IC₅₀ (nM)Reference(s)
Thieno[2,3-d]pyrimidine Derivative 3 PI3Kα~10-15 (various)9470[5]
Pictilisib (GDC-0941) PI3Kα~0.05-1 (various)3[14][15]

Table 3: Comparative in vitro activity of a thieno[2,3-d]pyrimidine derivative against the known PI3Kα inhibitor, Pictilisib.

The data indicates that while the investigated thieno[2,3-d]pyrimidine derivative shows moderate anti-proliferative activity, its direct inhibition of PI3Kα is significantly weaker than that of Pictilisib.[5][14] This suggests that for this particular derivative, its cellular effects may be mediated through other mechanisms or that further optimization of the scaffold is required to achieve potent and selective PI3Kα inhibition.

Experimental Methodologies: Ensuring Scientific Rigor

The reliability of the comparative data presented hinges on the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for the key assays used in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of inhibitor add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_kinase Dilute kinase to working concentration add_kinase Add diluted kinase to initiate reaction prep_kinase->add_kinase prep_substrate Prepare substrate/ATP mix prep_substrate->add_kinase add_inhibitor->add_kinase incubate Incubate at 30°C for 45-60 min add_kinase->incubate add_adp_glo Add ADP-Glo™ Reagent to stop reaction incubate->add_adp_glo add_detection_reagent Add Kinase Detection Reagent add_adp_glo->add_detection_reagent read_luminescence Measure luminescence add_detection_reagent->read_luminescence calc_ic50 Calculate IC₅₀ read_luminescence->calc_ic50 G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt MTT Addition & Formazan Solubilization cluster_readout Readout & Analysis seed_cells Seed cells in a 96-well plate incubate_attach Incubate for 24h to allow attachment seed_cells->incubate_attach add_compounds Add serial dilutions of test compounds incubate_attach->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h to form formazan crystals add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calc_viability Calculate percent cell viability and IC₅₀ read_absorbance->calc_viability

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds and a vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. 4. Formazan Solubilization and Readout:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. * Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

A deeper understanding of the targeted signaling pathways is crucial for interpreting the biological data and guiding further drug development.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Migration Migration PLCg->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Derivative / Sunitinib Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Inhibition of VEGFR-2 by thieno[2,3-d]pyrimidine derivatives or established inhibitors like Sorafenib and Sunitinib blocks the downstream signaling cascades, including the PLCγ, PI3K/AKT, and RAF/MEK/ERK pathways, ultimately leading to a reduction in endothelial cell proliferation, survival, and migration, thus inhibiting angiogenesis. [16]

c-Met Signaling Pathway

G HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion Inhibitor Thieno[2,3-d]pyrimidine Derivative / Crizotinib Inhibitor->cMet

Caption: Simplified c-Met signaling pathway and point of inhibition.

By targeting the ATP-binding site of c-Met, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream effectors such as GAB1, PI3K, RAS, and STAT3. This blockade disrupts crucial cellular processes that drive tumor progression. [17]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative data presented in this guide indicates that derivatives of this scaffold can exhibit potent and selective inhibitory activity against clinically relevant kinases such as VEGFR-2 and c-Met.

While some of the presented thieno[2,3-d]pyrimidine derivatives demonstrate comparable or even superior potency to established drugs in certain assays, further optimization is likely required to enhance their overall pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Future research should focus on structure-activity relationship (SAR) studies to systematically modify the core scaffold and its substituents to improve target engagement and cellular activity.

This guide provides a framework for the evaluation of novel thieno[2,3-d]pyrimidine-based kinase inhibitors. By employing rigorous and standardized experimental methodologies and contextualizing the results within the landscape of existing therapies, researchers can effectively advance the most promising candidates towards preclinical and clinical development.

References

  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • Li, et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PMC - NIH.
  • Abdel-Maksoud, M. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
  • El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • BenchChem. (2025). Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development.
  • Abcam. (n.d.). MTT assay protocol.
  • Roche. (n.d.).
  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • Soria, J. C., et al. (2014). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
  • Hirsch, E., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology.
  • Zhang, W., et al. (2019).
  • Abdel-Maksoud, M. S., et al. (2015). Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells. PubMed.
  • El-Sayed, N. N. E., et al. (2025). MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro. Scientific Reports.
  • Thermo Fisher Scientific. (n.d.). Optimization of an Adapta™ Kinase Assay for PIK3CA/PIK3R1 (p110α/p85α).
  • Hon, W.-C., et al. (2012). Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition. The Journal of Biological Chemistry.
  • Munson, M., et al. (2009). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics.
  • ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer cell lines.
  • ResearchGate. (n.d.). IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro.
  • O'Brien, C., et al. (2014). Predictive Biomarkers of Sensitivity to the Phosphatidylinositol 3′ Kinase Inhibitor GDC-0941 in Breast Cancer Preclinical Models. Clinical Cancer Research.
  • Beirut Arab University. (2021). EFFECT OF SORAFENIB ON HUMAN COLON CANCER CELLS.
  • Eathiraj, S., et al. (2011). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. The Journal of Biological Chemistry.
  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules.
  • El-Sayed, N. N. E., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][15][16]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry.

  • ResearchGate. (n.d.). Summary of IC 50 values (mM) against B16F10, HCT 116, HepG2 and MCF-7 cell lines.
  • Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry.
  • Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
  • Chen, Y.-C., et al. (2025). Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis. Journal of Biomedical Science.
  • Abdel-Maksoud, M. S., et al. (2025). Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry.
  • Friboulet, L., et al. (2014). The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. Cancer Discovery.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
  • ResearchGate. (n.d.). IC50 values for MCF-7, HCT-116, and HepG-2 tumor cells after 24 h.
  • Al-Ostoot, F. H., et al. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. OncoTargets and Therapy.
  • ResearchGate. (n.d.). IC 50 values of crizotinib in human MM cells, AML cells and PBMCs.
  • ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials.
  • ResearchGate. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines.
  • ResearchGate. (n.d.).
  • Li, J., et al. (2022). Computational study on novel natural inhibitors targeting c-MET. Frontiers in Pharmacology.
  • ResearchGate. (n.d.). GDC-0941 (Pictilisib) and Rapamycin affect PI3K-mediated signalling in glioblastoma cell lines.
  • Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry.
  • Falzone, L., et al. (2021). Safety and Tolerability of c-MET Inhibitors in Cancer. Cancers.
  • Wang, Y., et al. (2021). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules.
  • ResearchGate. (n.d.). Different examples of type II c-Met inhibitors bearing different scaffolds.
  • Abdel-Maksoud, M. S., et al. (2022).

Sources

Spectroscopic Nuances: A Comparative Guide to 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, thieno[2,3-d]pyrimidines are a privileged scaffold, forming the core of numerous biologically active compounds.[1] Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to applications in areas such as oncology and infectious diseases. The precise arrangement of substituents on this heterocyclic system is critical to its pharmacological profile. Consequently, the unambiguous identification of isomers is a cornerstone of drug discovery and development. This guide provides a detailed spectroscopic comparison of constitutional isomers of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, offering insights into how subtle structural changes manifest in their analytical data.

This technical guide will delve into the distinctive features observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the primary isomers of interest: This compound (Isomer A) and 2-Chloro-4,5,6-trimethylthieno[2,3-d]pyrimidine (Isomer B) . We will also consider the hypothetical regioisomers with rearranged methyl and chloro substituents to provide a broader comparative context.

The Isomers in Focus: Structural Differences

The constitutional isomers of this compound all share the same molecular formula, C₉H₉ClN₂S, but differ in the connectivity of their atoms. The primary isomers for our comparison involve the positional exchange of the chloro and a methyl group on the pyrimidine ring.

isomers cluster_A Isomer A: this compound cluster_B Isomer B: 2-Chloro-4,5,6-trimethylthieno[2,3-d]pyrimidine A B

Figure 1: Chemical structures of the primary isomers under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical environment of each proton and carbon atom is exquisitely sensitive to its position within the molecule, providing a unique fingerprint for each isomer.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers are expected to be relatively simple, dominated by singlets from the three methyl groups. The key to distinguishing the isomers lies in the subtle differences in the chemical shifts of these methyl protons, which are influenced by the electronic effects of the adjacent chloro and thienopyrimidine ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonIsomer A (4-Chloro)Isomer B (2-Chloro)Rationale for Differentiation
2-CH₃~2.7-The methyl group at the 2-position is deshielded by the adjacent nitrogen atoms.
4-CH₃-~2.8The methyl group at the 4-position is also deshielded by the adjacent nitrogen and the chloro group in the isomeric form.
5-CH₃~2.4~2.4The chemical shift of the methyl group on the thiophene ring is expected to be less affected by the substituent changes on the pyrimidine ring.
6-CH₃~2.5~2.5Similar to the 5-CH₃, this methyl group's environment is less altered between the two isomers.

The predictions in Table 1 are based on the general principle that electron-withdrawing groups and proximity to heteroatoms cause a downfield shift in the proton resonance. The exact chemical shifts will vary, but the relative positions of the methyl signals should be a reliable diagnostic tool.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a more direct view of the carbon skeleton. The positions of the chloro and methyl substituents will have a significant impact on the chemical shifts of the carbons in the pyrimidine and thiophene rings.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonIsomer A (4-Chloro)Isomer B (2-Chloro)Rationale for Differentiation
C2~160~165 (C-Cl)The carbon bearing the chloro group will be significantly deshielded.
C4~162 (C-Cl)~168The carbon attached to the methyl group will be at a different chemical shift compared to the carbon attached to the chloro group.
C4a~115~115The bridgehead carbon is less likely to show a dramatic shift.
C5~130~130The chemical shifts of the thiophene ring carbons are expected to be similar between the isomers.
C6~135~135The chemical shifts of the thiophene ring carbons are expected to be similar between the isomers.
C7a~155~155The bridgehead carbon is less likely to show a dramatic shift.
2-CH₃~25-
4-CH₃-~23
5-CH₃~15~15
6-CH₃~16~16

The most significant differences in the ¹³C NMR spectra will be observed for the C2 and C4 carbons of the pyrimidine ring, where the direct attachment of either a chloro or a methyl group will cause substantial changes in their chemical shifts.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the overall spectra of the isomers will be similar due to the shared thienopyrimidine core and methyl groups, the fingerprint region (below 1500 cm⁻¹) and the C-Cl stretching frequency will offer diagnostic clues.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational ModeIsomer A (4-Chloro)Isomer B (2-Chloro)Rationale for Differentiation
C-H stretch (methyl)2950-28502950-2850Present in both isomers.
C=N/C=C stretch (ring)1600-14501600-1450The pattern of these bands in the fingerprint region may differ subtly.[2]
C-Cl stretch~700-600~750-650The position of the C-Cl stretch can be influenced by its electronic environment on the pyrimidine ring.

The C-Cl stretching vibration is particularly noteworthy. Its exact frequency is sensitive to the electronic environment, and the different positions of the chloro group in Isomer A and Isomer B are expected to result in a discernible shift in this absorption band.

Mass Spectrometry (MS): Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern. While both isomers will have the same molecular ion peak (M⁺) due to their identical molecular formula, the relative abundances of their fragment ions can differ, reflecting the different stabilities of the fragments formed.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

FragmentIsomer A (4-Chloro)Isomer B (2-Chloro)Rationale for Differentiation
[M]⁺212/214 (3:1)212/214 (3:1)The molecular ion peak with the characteristic isotopic pattern for one chlorine atom will be present for both.
[M-Cl]⁺177177Loss of a chlorine radical is a likely fragmentation pathway for both.
[M-CH₃]⁺197/199197/199Loss of a methyl radical is also expected.
[M-Cl-HCN]⁺150150Subsequent fragmentation of the pyrimidine ring.

The key to differentiation via mass spectrometry lies in the relative intensities of the fragment ions. For example, the stability of the cation formed after the loss of the chlorine atom might be different for the 2-chloro versus the 4-chloro position, leading to a more or less abundant [M-Cl]⁺ peak.

Experimental Protocols

To obtain high-quality, reproducible data for the comparison of these isomers, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the pure KBr pellet or salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 40-400.

    • Scan Speed: Appropriate for the sample introduction method.

experimental_workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Isomers A & B Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Comparison Comparative Analysis of Spectra NMR->Comparison IR->Comparison MS->Comparison

Figure 2: A generalized experimental workflow for the spectroscopic comparison of thienopyrimidine isomers.

Conclusion

The spectroscopic differentiation of this compound isomers, while challenging due to their structural similarity, is achievable through a multi-technique approach. ¹H and ¹³C NMR spectroscopy offer the most definitive data for distinguishing between the 2-chloro and 4-chloro isomers, primarily through the analysis of chemical shifts of the methyl groups and the carbons of the pyrimidine ring. FT-IR and mass spectrometry provide valuable confirmatory data, with subtle differences in the fingerprint region, C-Cl stretching frequencies, and fragmentation patterns. The application of the standardized protocols outlined in this guide will ensure the generation of high-quality data, enabling researchers to confidently identify and characterize these important heterocyclic compounds.

References

  • Srivastava, S. L., & Prasad, M. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83–90.
  • Sharma, S. N., & Dwivedi, C. P. D. (1989). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 1(2), 169-172.
  • Abdel-Maksoud, M. S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6349.
  • Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091.
  • Shin, Y.-H., et al. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(4), M1495.

  • Gronowitz, S., & Westerlund, C. (1980). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Chemical Scripta, 15(1), 1-8.
  • Yang, L. L., et al. (2012). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Tantry, S. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 289.

  • Lacher, J. R., et al. (1951). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry, 55(5), 724-732.
  • Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine.
  • Tashkhodzhaev, B., et al. (2012). 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2740.
  • Kumar, R., et al. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
  • Al-Suwaidan, I. A., et al. (2016). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PLoS ONE, 11(1), e0146921.
  • El-Sayed, W. A., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
  • Al-Majid, A. M., et al. (2022). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Li, Y., et al. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society, 33(8), 1834-1845.
  • Reva, I., et al. (2007). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 844-845, 25-36.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 2-alpha-THIENYL-4-CHLORO-5-PHENYLPYRIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • El-Sayed, W. A., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Potkin, V. I., et al. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Russian Chemical Bulletin, 52(11), 2420-2426.
  • Kádasi, Z., et al. (2018). Tandem mass spectrometric study of annelation isomers of the novel thieno[3´,2´:4,5]pyrido[2,3-d]pyridazine ring system.
  • Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-3110.
  • Knowbee Tutoring. (2015, February 19).
  • Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(9), 126966.

Sources

A Comparative Guide to the Purity Analysis of Synthesized 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutic agents and functional materials, the purity of chemical intermediates is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, a key heterocyclic building block. We will explore the practical applications and limitations of various methods, supported by experimental data and detailed protocols, to ensure the integrity of your research and development pipeline.

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The introduction of a chloro substituent at the 4-position provides a versatile handle for further chemical modification, making this compound a valuable intermediate. However, its synthesis, typically involving a Gewald reaction followed by cyclization and chlorination, can introduce various impurities that may compromise the outcome of subsequent reactions and the biological activity of the final product.

This guide will delve into the orthogonal analytical techniques required to provide a comprehensive purity profile of this important synthetic intermediate.

The Synthetic Landscape and Potential Impurities

The synthesis of this compound generally proceeds through the formation of a 2-aminothiophene intermediate via the Gewald reaction, followed by cyclization to the thieno[2,3-d]pyrimidin-4-one, and subsequent chlorination.[3] Each of these steps presents potential for the formation of byproducts and the carry-over of unreacted starting materials.

Potential Impurities from Synthesis:

  • Gewald Reaction Intermediates: Unreacted ketones, nitriles, or elemental sulfur.[4][5][6][7][8]

  • Incomplete Cyclization: Residual 2-amino-3-carbethoxy-4,5-dimethylthiophene.

  • Over-chlorination or Incomplete Chlorination: Dichloro-thienopyrimidine species or unreacted thieno[2,3-d]pyrimidin-4-one.

  • Hydrolysis Products: The chloro-substituent is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxy-thienopyrimidine.

A multi-faceted approach to purity analysis is therefore essential to detect and quantify this diverse range of potential impurities.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical technique is critical for obtaining a reliable purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary methods for this purpose. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and elemental analysis provide orthogonal data to confirm structure and elemental composition.

Analytical Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Wide applicability to a broad range of compounds, including non-volatile and thermally labile molecules. Excellent quantitative precision and accuracy.[9][10]Peak co-elution can occur, requiring method optimization. UV detection may not be suitable for all impurities.Routine purity assessment, quantification of known and unknown impurities, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.High separation efficiency for volatile compounds. Provides structural information for impurity identification through mass fragmentation patterns.[11][12][13][14]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[15][16]Identification of volatile impurities, residual solvents, and byproducts from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.Unrivaled for structural elucidation. Can be used for quantitative analysis (qNMR). Provides information on all proton- and carbon-containing species in the sample.[17][18][19][20]Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret, especially for mixtures.Structural confirmation of the desired product and identification of major impurities.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then quantified.Provides the elemental composition (C, H, N, S) of the sample, which can be compared to the theoretical values to assess purity.Does not provide information on the nature of the impurities. Requires a relatively pure sample for accurate results.Confirmation of the elemental composition of the final, purified product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the UV max of the compound)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-25 min: 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurity peaks relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

This protocol provides a general method for the GC-MS analysis of volatile impurities that may be present in the synthesized product.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

Reagents:

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the sample in 1 mL of dichloromethane.

    • If the compound is not sufficiently volatile, derivatization with a silylating agent (e.g., BSTFA) may be necessary.[15]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

    • Analyze the fragmentation patterns of unknown impurities to propose potential structures.[14][21]

Visualization of the Purity Analysis Workflow

The following diagram illustrates the integrated workflow for the synthesis and comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis Start Starting Materials (Ketone, Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Cyclization Cyclization Gewald->Cyclization Chlorination Chlorination Cyclization->Chlorination Crude_Product Crude Product Chlorination->Crude_Product HPLC HPLC (Purity, Non-volatile Impurities) Crude_Product->HPLC GCMS GC-MS (Volatile Impurities) Crude_Product->GCMS Purified_Product Purified Product (>95% Purity) HPLC->Purified_Product Purification NMR NMR Spectroscopy (Structural Confirmation) EA Elemental Analysis (Elemental Composition) Purified_Product->NMR Purified_Product->EA

Caption: Workflow for the synthesis and purity analysis of this compound.

Conclusion

Ensuring the purity of this compound is a critical step in the drug discovery and development process. A comprehensive purity analysis, employing a combination of chromatographic and spectroscopic techniques, is essential for the reliable characterization of this key synthetic intermediate. By understanding the potential impurities that can arise during synthesis and applying the appropriate analytical methodologies, researchers can proceed with confidence in the quality of their materials, ultimately leading to more robust and reproducible scientific outcomes.

References

  • Chemistry of Thienopyridines. XXV. - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. (n.d.). Retrieved from [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, July 5). Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2025, August 6). Retrieved from [Link]

  • Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC - NIH. (n.d.). Retrieved from [Link]

  • Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study - ResearchGate. (n.d.). Retrieved from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022, August 29). Retrieved from [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (n.d.). Retrieved from [Link]

  • Gewald reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (n.d.). Retrieved from [Link]

  • 4-Chloro-6-methyl-5-nitrothieno[2,3-d]pyrimidine | C7H4ClN3O2S - PubChem. (n.d.). Retrieved from [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1). Retrieved from [Link]

  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). Retrieved from [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing. (n.d.). Retrieved from [Link]

  • ¹H and ¹³C NMR chemical shifts of 4b - ResearchGate. (n.d.). Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. (n.d.). Retrieved from [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org. (n.d.). Retrieved from [Link]

  • Iridium Abnormal N-Heterocyclic Carbene Hydrides via Highly Selective C-H Activation - Xingwei Li. (n.d.). Retrieved from [Link]

  • CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents. (n.d.).

Sources

A Researcher's Guide to the Structural Confirmation of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity to the fundamental components of DNA and RNA has rendered its derivatives prime candidates for investigation into a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1][2][3] The synthesis of novel derivatives, such as 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine, is a critical step in drug discovery. However, the synthesis of complex heterocyclic systems is often accompanied by the potential for isomeric byproducts. Therefore, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for advancing research and development.

This guide provides a comprehensive framework for the structural elucidation of this compound derivatives. We will delve into a multi-faceted analytical approach, combining spectroscopic and crystallographic techniques to ensure the unequivocal confirmation of the target molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

The Synthetic Pathway: From Precursors to the Thieno[2,3-d]pyrimidine Core

A robust and versatile method for the synthesis of the target scaffold begins with the well-established Gewald reaction, a one-pot synthesis of 2-aminothiophenes.[4][5][6][7] This reaction is favored due to the ready availability of starting materials and its generally mild reaction conditions. The resulting 2-aminothiophene is a key intermediate, which can then be cyclized to form the thieno[2,3-d]pyrimidine ring system. Subsequent chlorination yields the desired 4-chloro derivative.

The causality behind this synthetic strategy lies in its efficiency and modularity. The Gewald reaction allows for the introduction of various substituents on the thiophene ring, which are then carried through to the final thieno[2,3-d]pyrimidine product. This adaptability is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

Synthetic_Workflow cluster_0 Part 1: Gewald Reaction cluster_1 Part 2: Pyrimidine Ring Formation cluster_2 Part 3: Chlorination A Butan-2-one + Malononitrile + Sulfur B 2-Amino-4,5-dimethyl-3-cyanothiophene A->B Base (e.g., Morpholine) C 2-Amino-4,5-dimethyl-3-cyanothiophene D Reaction with Acetonitrile derivative C->D E Cyclization D->E F 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one E->F G 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one H This compound G->H POCl3

Caption: Synthetic workflow for this compound.

A Multi-Technique Approach to Structural Elucidation

For absolute confidence in the structure of a novel compound, a single analytical technique is rarely sufficient. A synergistic approach, employing multiple spectroscopic methods, provides complementary information that, when combined, offers a comprehensive and self-validating structural picture. The ultimate confirmation is then achieved through single-crystal X-ray crystallography, which provides a definitive three-dimensional structure.

Characterization_Flow Start Synthesized Compound MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Start->MS IR Infrared (IR) Spectroscopy - Functional Groups Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Chemical Environment Start->NMR XRay Single-Crystal X-ray Crystallography - Absolute Structure MS->XRay IR->XRay NMR->XRay Confirmed Structure Confirmed XRay->Confirmed

Caption: Logical flow for the structural characterization of the target compound.

Spectroscopic Analysis: Deciphering the Molecular Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy

For this compound, the ¹H NMR spectrum is expected to be relatively simple, exhibiting singlets for the three methyl groups. The precise chemical shifts will be influenced by their position on the heterocyclic core.

Proton Assignment Expected Chemical Shift (δ, ppm) Rationale
C2-CH₃~2.6 - 2.8Attached to an electron-deficient pyrimidine ring.
C5-CH₃~2.4 - 2.6Attached to the thiophene ring, slightly deshielded.
C6-CH₃~2.3 - 2.5Attached to the thiophene ring, similar to C5-CH₃.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C2~160 - 165Part of the pyrimidine ring, attached to two nitrogen atoms.
C4~150 - 155Part of the pyrimidine ring, attached to chlorine and nitrogen.
C4a~120 - 125Bridgehead carbon between the two rings.
C5~130 - 135Substituted carbon on the thiophene ring.
C6~125 - 130Substituted carbon on the thiophene ring.
C7a~165 - 170Bridgehead carbon, part of the pyrimidine ring.
C2-CH₃~20 - 25Aliphatic carbon.
C5-CH₃~15 - 20Aliphatic carbon.
C6-CH₃~14 - 19Aliphatic carbon.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern. For chlorine-containing compounds, the isotopic signature is a key diagnostic feature.

Expected Fragmentation Pattern

m/z Value Fragment Comments
[M]⁺ and [M+2]⁺Molecular IonPresence of a chlorine atom results in two peaks with an approximate 3:1 intensity ratio.
[M - Cl]⁺Loss of ChlorineA common fragmentation pathway for chlorinated compounds.[8]
[M - CH₃]⁺Loss of a Methyl RadicalFragmentation of one of the methyl substituents.
Further FragmentsRing CleavageSubsequent fragmentation can involve the cleavage of the pyrimidine or thiophene rings.[9][10]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Expected Absorption (cm⁻¹)
C=N (Pyrimidine ring)~1600 - 1650
C=C (Thiophene ring)~1500 - 1580
C-H (Aliphatic)~2850 - 3000
C-Cl~700 - 800

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray crystallography offers definitive proof.[1][11][12] This technique determines the precise arrangement of atoms in a crystal, providing an unambiguous three-dimensional model of the molecule. The process involves growing a high-quality single crystal of the compound, which can be a challenging but crucial step. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the molecular structure.

Comparative Analysis: Ruling out Isomers

During the synthesis of thieno[2,3-d]pyrimidines, the formation of isomeric byproducts is a possibility. For instance, an alternative cyclization could lead to the formation of a thieno[3,2-d]pyrimidine or a thieno[3,4-d]pyrimidine isomer. Spectroscopic analysis, particularly 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), is invaluable in distinguishing between such isomers. These experiments can establish long-range correlations between protons and carbons, confirming the specific connectivity of the fused ring system.

Experimental Protocols

Synthesis of this compound
  • Step 1: Synthesis of 2-Amino-4,5-dimethyl-3-cyanothiophene (Gewald Reaction)

    • To a mixture of butan-2-one (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) in ethanol (20 mL), add morpholine (2 mmol) dropwise.

    • Stir the mixture at 40-50 °C for 2 hours.

    • Allow the reaction to cool to room temperature and stir overnight.

    • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the 2-aminothiophene intermediate.

  • Step 2: Synthesis of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

    • Reflux a mixture of the 2-aminothiophene intermediate (10 mmol) and an appropriate acetylating agent in a suitable solvent (e.g., acetic anhydride) for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.

  • Step 3: Chlorination to this compound

    • Reflux the 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (5 mmol) in an excess of phosphoryl chloride (POCl₃) for 3-4 hours.[13]

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Pour the residue onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Analytical Instrumentation and Conditions
  • NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

    • Solvent: CDCl₃ or DMSO-d₆.

    • Proton (¹H) NMR: Standard acquisition parameters.

    • Carbon (¹³C) NMR: Standard acquisition with proton decoupling.

  • Mass Spectrometry:

    • Instrument: Agilent GC-MS or LC-MS system.

    • Ionization Method: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).

    • Analysis Mode: Full scan to obtain the molecular ion and fragmentation pattern.

  • IR Spectroscopy:

    • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

    • Sample Preparation: KBr pellet or ATR (Attenuated Total Reflectance).

    • Scan Range: 4000 - 400 cm⁻¹.

Conclusion

The structural confirmation of novel heterocyclic compounds like this compound derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. This guide has outlined a systematic workflow, beginning with a logical synthetic strategy and progressing through a series of spectroscopic analyses (NMR, MS, IR), culminating in the definitive structural proof offered by X-ray crystallography. By integrating these techniques, researchers can confidently establish the structure of their synthesized compounds, paving the way for further investigation into their biological activities and potential as therapeutic agents.

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(1), 143-156. [Link]

  • Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.). Sumerianz Journal of Scientific Research. [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3988. [Link]

  • Kumar, V., et al. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. International Journal of Advance Research and Innovation, 4(2), 305-308. [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. [Link]

  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. (1989). Yakugaku Zasshi, 109(7), 464-473. [Link]

  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2015). ResearchGate. [Link]

  • Al-Zahrani, L. A., et al. (2022). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 27(21), 7247. [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2018). PMC - NIH. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). MDPI. [Link]

  • Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. (2019). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). AWS. [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Hindawi. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Mass Spectra of some substituted 2-Chloro-pyridones. (n.d.). NA ZAIDI, JM AL-KATTI AND FH SAEED. [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2021). PMC - PubMed Central. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). ScienceDirect. [Link]

  • 4-Chloro-6-methyl-5-nitrothieno[2,3-d]pyrimidine | C7H4ClN3O2S. (n.d.). PubChem. [Link]

  • (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (2013). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR in. (2021). Taylor & Francis. [Link]

  • Synthesis of thieno[2,3-d]pyrimidine 14. (n.d.). ResearchGate. [Link]

  • Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-( p-tolylselanyl)-4-chloropyrimidine. (2014). ResearchGate. [Link]

  • Pyrimidine, 4-methyl-. (n.d.). the NIST WebBook. [Link]

  • Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. (2024). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro-thienopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the thienopyrimidine scaffold stands out as a "privileged" structure. Its structural and isoelectronic resemblance to native purine bases like adenine and guanine allows it to effectively interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antiviral, and anti-infective agents.[1][2][3] The fusion of a thiophene ring with a pyrimidine ring can result in three distinct isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and the less common thieno[3,4-d]pyrimidines.[3][4][5]

The introduction of a chlorine atom onto the thienopyrimidine core transforms it into a versatile synthetic intermediate.[6] The reactivity of this chloro-substituent is the gateway to molecular diversity, enabling the introduction of a vast array of functional groups through various chemical transformations. However, not all chloro-thienopyrimidines are created equal. The position of the chlorine atom and the specific isomer of the thienopyrimidine core profoundly influence its chemical behavior.

This guide provides an in-depth comparative analysis of the reactivity of chloro-thienopyrimidines. We will dissect the electronic factors governing their reactivity, compare their performance in cornerstone synthetic reactions, and provide field-proven experimental protocols. This content is designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these powerful heterocyclic building blocks.

I. The Electronic Landscape: Understanding Positional Reactivity

The reactivity of chloro-thienopyrimidines is a direct consequence of the electronic interplay between the electron-deficient pyrimidine ring and the electron-rich thiophene ring.[7] The pyrimidine ring, with its two nitrogen atoms, inherently withdraws electron density, making its carbon atoms electrophilic and thus susceptible to nucleophilic attack.[8][9] The chlorine atom, being an electron-withdrawing group, further enhances this electrophilicity.

The key to predicting reactivity lies in understanding which positions on the pyrimidine ring are most activated. Generally, the C4 and C6 positions are significantly more electrophilic and reactive towards nucleophiles than the C2 position. This is due to the superior ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).[9]

Logical Relationship: Reactivity Hierarchy

cluster_0 General Reactivity in Nucleophilic Aromatic Substitution (SNAr) C4_Cl 4-Chloro Position C2_Cl 2-Chloro Position C4_Cl->C2_Cl More Reactive No_Cl Unsubstituted Carbon C2_Cl->No_Cl More Reactive

Caption: General reactivity hierarchy of positions on the pyrimidine ring towards SNAr.

This electronic predisposition dictates the outcomes of many synthetic transformations, as we will explore in the following sections.

II. Comparative Analysis in Key Synthetic Reactions

We will now compare the reactivity of different chloro-thienopyrimidine isomers in two of the most crucial classes of reactions for drug development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is the quintessential reaction for functionalizing chloro-thienopyrimidines, allowing for the direct displacement of the chloride with a wide range of nitrogen, oxygen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.[10]

Causality Behind Reactivity Differences: The superior reactivity of the 4-chloro position is a well-established principle. For instance, in a study involving 2,4-dichlorothieno[3,2-d]pyrimidine, it was observed that ammonolysis selectively occurs at the C4 position, leaving the C2 chlorine untouched even under forcing conditions.[11] This demonstrates that the C4 position is kinetically and thermodynamically favored for nucleophilic attack. This enhanced reactivity is critical for achieving regioselective synthesis.[9]

Isomer Comparison:

  • 4-Chloro-thieno[2,3-d]pyrimidine & 4-Chloro-thieno[3,2-d]pyrimidine: These isomers are highly reactive and readily undergo substitution at the C4 position with amines, hydrazines, alcohols, and other nucleophiles, often under mild conditions.[11][12][13][14] This high reactivity makes them ideal starting points for building libraries of analogues.

  • 2-Chloro-thieno[2,3-d]pyrimidine & 2-Chloro-thieno[3,2-d]pyrimidine: The 2-chloro isomers are significantly less reactive. Substitution at this position typically requires higher temperatures, stronger bases, or longer reaction times compared to their 4-chloro counterparts.[11][15]

Data Presentation: Comparative SNAr Reactions
Substrate IsomerNucleophileReaction ConditionsYield (%)Reference
2,4-Dichlorothieno[3,2-d]pyrimidineMethanolic AmmoniaRoom TemperatureN/A (Selective for C4)[11]
4-Chlorothieno[3,2-d]pyrimidineVarious Phenols / K₂CO₃DMF, 130 °C, 3 h41-94%[13]
4-Chlorothieno[2,3-d]pyrimidineL-PhenylalanineDioxane, 100 °C, 24 h75%[12]
2,4-Dichlorothieno[2,3-d]pyrimidineHydrazine HydrateMethanol, 0-5 °C80% (Selective for C4)[16]
2-Chloromethylthieno[2,3-d]pyrimidine-4(3H)-oneN-MethylpiperazineDMF, Reflux, 3-4 h65-78%[15]
Experimental Workflow: General SNAr Protocol

start Chloro-thienopyrimidine + Nucleophile (e.g., R-NH2) reaction Reaction Mixture start->reaction conditions Solvent (e.g., DMF, EtOH) Base (e.g., K2CO3, Et3N) Heat (Optional) conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Substituted Thienopyrimidine purification->product

Caption: A generalized workflow for nucleophilic aromatic substitution on chloro-thienopyrimidines.

B. Palladium-Catalyzed Cross-Coupling Reactions

For constructing carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry.

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C-C bonds by coupling the chloro-thienopyrimidine with an aryl or heteroaryl boronic acid.[17][18] While chlorides are less reactive than the corresponding bromides or iodides, efficient coupling can be achieved with the right choice of catalyst, ligand, and base.

Causality Behind Experimental Choices: The selection of the catalytic system is paramount. For less reactive aryl chlorides, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the initial, rate-limiting oxidative addition step of the palladium(0) catalyst to the C-Cl bond. The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

Buchwald-Hartwig Amination

This reaction provides an alternative and powerful method for C-N bond formation, coupling the chloro-thienopyrimidine with an amine.[19][20] It often offers a broader substrate scope for amines compared to traditional SNAr. While literature on the Buchwald-Hartwig amination of chloro-thienopyrimidines is less common than for their bromo-analogs, the principles are transferable.[21] Achieving successful coupling with the less reactive C-Cl bond typically necessitates the use of specialized, sterically hindered ligands that promote the reductive elimination step to release the aminated product.[19]

Data Presentation: Comparative Cross-Coupling Reactions
Substrate IsomerCoupling PartnerCatalyst / LigandBase / SolventYield (%)Reaction TypeReference
2-Chloro-4-(substituted)-thieno[2,3-d]pyrimidineThiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O65-78%Suzuki[16]
2,4-Dichlorothieno[3,2-d]pyrimidineAryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O45-80%Suzuki[22]
6-Bromo-thieno[3,2-d]pyrimidin-4(3H)-onep-ToluidinePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane85%Buchwald-Hartwig[21]
Mechanism Visualization: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2 Ar-Pd(II)L2-Cl ox_add->pd2 trans Transmetalation pd2->trans R-B(OH)2 Base pd2_r Ar-Pd(II)L2-R trans->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built upon reproducible, well-described protocols. The following methods are representative of the core transformations discussed.

Protocol 1: Regioselective Nucleophilic Substitution of 4-Chlorothieno[3,2-d]pyrimidine with a Phenol

Based on the methodology described by Naud et al. (2022)[13]

Objective: To synthesize a 4-arylether-thieno[3,2-d]pyrimidine, demonstrating the high reactivity of the C4-chloro position.

Causality: The use of DMF as a polar aprotic solvent facilitates the SNAr reaction by solvating the potassium cation without hydrogen bonding to the phenoxide nucleophile, thereby increasing its nucleophilicity. The elevated temperature (130 °C) provides the necessary activation energy to ensure the reaction proceeds to completion in a reasonable timeframe.

Step-by-Step Methodology:

  • To a solution of the desired phenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 1.1 mmol).

  • Stir the reaction mixture at room temperature for 15 minutes to generate the potassium phenoxide salt in situ.

  • Add 4-chloro-thieno[3,2-d]pyrimidine (1.0 mmol) to the mixture.

  • Heat the reaction mixture to 130 °C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-arylether-thieno[3,2-d]pyrimidine.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chlorothieno[2,3-d]pyrimidine Derivative

Based on the methodology described by Kumar et al. (2021)[16]

Objective: To synthesize a C-C coupled product, demonstrating the functionalization of a less reactive 2-chloro position via palladium catalysis.

Causality: Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source. The mixed solvent system of dioxane and water is standard for Suzuki couplings, where dioxane solubilizes the organic components and water solubilizes the inorganic base (Na₂CO₃). The base is essential for activating the boronic acid for the transmetalation step. Refluxing provides the thermal energy required for the catalytic cycle to turn over efficiently, especially with a less reactive aryl chloride.

Step-by-Step Methodology:

  • In a round-bottom flask, combine the 2-chloro-thieno[2,3-d]pyrimidine derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol).

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) to the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and stir until the starting material is consumed, as monitored by TLC (typically 8-16 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired C2-arylated thienopyrimidine product.

IV. Conclusion and Outlook

The reactivity of chloro-thienopyrimidines is a nuanced yet predictable field governed by fundamental electronic principles. The key takeaway for synthetic chemists is the pronounced reactivity hierarchy: the C4-chloro position is a highly active site for nucleophilic aromatic substitution, while the C2-chloro position is more challenging to functionalize directly and often requires the intervention of transition-metal catalysis.

This comparative understanding is crucial for designing efficient and regioselective synthetic routes. By selecting the appropriate isomer and reaction conditions, researchers can strategically build molecular complexity from these versatile chloro-thienopyrimidine scaffolds. As the demand for novel therapeutics continues to grow, the development of even more sophisticated and selective methods for the functionalization of these important heterocycles will undoubtedly remain a central focus in the field of drug discovery.

References

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.Semantic Scholar.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
  • Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
  • Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2.Benchchem.
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid.Longdom Publishing.
  • Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H).
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives.
  • Buchwald–Hartwig amin
  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.
  • Synthesis of substituted thienopyrimidines utilizing Suzuki reaction.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.Benchchem.
  • A Comparative Guide to Alternative Reagents in Thienopyrimidine Synthesis.Benchchem.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • nucleophilic arom
  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction.INIS-IAEA.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.AWS.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.

Sources

A Comparative Guide to the Potency of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, capable of targeting a diverse range of kinases with high potency.[1][2] This guide provides a comparative analysis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine and its analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their potency. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of kinase inhibitors.

The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Kinase Binding Moiety

The thieno[2,3-d]pyrimidine core is a bicyclic heteroaromatic system that mimics the purine scaffold of ATP, enabling it to competitively bind to the ATP-binding site of a wide array of kinases.[3][4] Kinases are a family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][7] The versatility of the thieno[2,3-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8][9]

Comparative Potency of Thieno[2,3-d]pyrimidine Analogs

The potency of thieno[2,3-d]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold. The 4-chloro group serves as a key synthetic handle for introducing various amine-containing side chains, which often project into the solvent-exposed region of the kinase active site, allowing for the modulation of selectivity and potency.[3]

Structure-Activity Relationship (SAR) Summary

Analysis of various synthesized thieno[2,3-d]pyrimidine derivatives reveals several key SAR trends:

  • Substitutions at the 4-position: The introduction of substituted anilines or other nitrogen-containing heterocycles at the 4-position is a common strategy to enhance potency and modulate selectivity. The nature of the substituent on the aniline ring can significantly impact activity against different kinases. For instance, in a series of EGFR inhibitors, specific substitutions on the 4-anilino moiety were found to be critical for high potency against both wild-type and mutant forms of the receptor.[1]

  • Modifications at the 2-position: The 2-position of the thieno[2,3-d]pyrimidine core also offers a site for modification. For example, the presence of an aryl group at this position has been shown to be important for PI3K inhibitory activity, with the substitution pattern on the aryl ring being a key determinant of biological activity.[1]

  • Substituents on the thiophene ring: The methyl groups at the 5- and 6-positions of the this compound core contribute to the overall lipophilicity and van der Waals interactions within the kinase active site. Alterations to these substituents can influence the compound's binding affinity and pharmacokinetic profile.

Quantitative Comparison of Analog Potency

The following tables summarize the in vitro potency of representative thieno[2,3-d]pyrimidine analogs against various cancer-related kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs against various Kinases

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular assays)Reference
12j c-Met25-[9]
VEGFR-248-[9]
12m c-Met(Potent, value not specified)EBC-1, HT-29[9]
VEGFR-2(Potent, value not specified)EBC-1, HT-29[9]
Compound 15 PIM-1 Kinase212MCF-7[7]
Compound 5f EGFR(1.18-fold more potent than Erlotinib)MCF-7[10]
VEGFR-21230-[10]
Compound B1 EGFR L858R/T790M13H1975[11]
Compound 7l aPKCζ(Potent, value not specified)BREC[4]

Experimental Protocols for Potency Evaluation

The evaluation of kinase inhibitor potency is a multi-step process that typically begins with in vitro enzymatic assays followed by cell-based assays to assess cellular activity and cytotoxicity.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[12][13] A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5]

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • In a 96-well plate, add the purified kinase, the test compound (at various concentrations), the kinase substrate, and an ATP solution.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation:

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability Assay (MTT Assay)

Cell-based assays are crucial for determining the effect of a kinase inhibitor on cancer cell proliferation and viability.[14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[1][13]

Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[1]

  • Formazan Solubilization:

    • Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Science: Diagrams and Workflows

Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation mTOR->TF Thieno_analog Thieno[2,3-d]pyrimidine Analog Thieno_analog->RTK Inhibition Thieno_analog->PI3K Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: A simplified diagram of common kinase signaling pathways targeted by thieno[2,3-d]pyrimidine analogs.

Experimental Workflow for Potency Evaluation

Experimental_Workflow start Start: Synthesized Thieno[2,3-d]pyrimidine Analogs enzymatic_assay In Vitro Kinase Inhibition Assay start->enzymatic_assay ic50_determination Determine Enzymatic IC50 enzymatic_assay->ic50_determination cell_viability Cell-Based Viability Assay (MTT) ic50_determination->cell_viability Potent Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis cellular_ic50 Determine Cellular IC50 cell_viability->cellular_ic50 cellular_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for evaluating the potency of novel kinase inhibitors.

Logical Relationship of Key Concepts

Logical_Relationship scaffold Thieno[2,3-d]pyrimidine Scaffold analogs Chemical Analogs (Substituent Variation) scaffold->analogs is modified to create potency Potency (IC50) analogs->potency exhibit varying selectivity Selectivity analogs->selectivity exhibit varying assays Biological Assays (Enzymatic & Cellular) potency->assays is measured by selectivity->assays is measured by sar Structure-Activity Relationship (SAR) assays->sar data informs sar->analogs guides design of new

Caption: The logical relationship between the core chemical scaffold and the drug discovery process.

Conclusion

The this compound scaffold and its analogs represent a promising class of kinase inhibitors with demonstrated activity against a range of cancer-relevant targets. A thorough understanding of their structure-activity relationships, guided by robust in vitro and cell-based potency evaluations, is essential for the development of novel and effective targeted therapies. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these and other kinase inhibitors, ultimately contributing to the advancement of precision medicine in oncology.

References

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC - PubMed Central.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI.
  • Cell-based Assays for Drug Discovery | Reaction Biology.
  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH.
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed Central.
  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Rel
  • Bioassays for anticancer activities - PubMed.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH.
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed.
  • Kinase Activity Assays - Promega Corpor
  • Kinase Activity Assay | Cre
  • Design and synthesis of new Thieno[2,3-d]pyrimidine-based derivatives as anti-breast cancer: Biological evaluation, PIM-1 kinase inhibition, and in silico studies - DOI.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed.

Sources

Benchmarking 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine Derivatives Against Standard Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, thieno[2,3-d]pyrimidines have emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent anticancer properties. This guide provides an in-depth comparative analysis of 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine derivatives, benchmarking their performance against established standard-of-care drugs. Drawing upon preclinical data from structurally related analogs, this document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Core in Oncology

The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that is structurally analogous to purines, the fundamental components of nucleic acids. This structural mimicry allows thienopyrimidine derivatives to interact with a diverse array of biological targets, particularly ATP-binding sites of various kinases, which are often dysregulated in cancer. The 4-chloro substituent serves as a crucial synthetic handle, enabling facile derivatization and the exploration of structure-activity relationships (SAR). The 2,5,6-trimethyl substitution pattern on the thieno[2,3-d]pyrimidine core contributes to the lipophilicity and steric bulk of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Synthesis of 4-Substituted-2,5,6-trimethylthieno[2,3-d]pyrimidine Derivatives

The synthetic route to the target compounds typically commences with the construction of the core thieno[2,3-d]pyrimidine scaffold. A common approach involves the reaction of a substituted 2-aminothiophene-3-carbonitrile with a suitable cyclizing agent. Subsequent chlorination at the 4-position, often using reagents like phosphorus oxychloride, yields the key 4-chloro intermediate. The final derivatives are then synthesized through nucleophilic substitution at the C4 position, where the chlorine atom is displaced by various amines, alcohols, or other nucleophiles. This modular synthesis allows for the generation of a diverse library of compounds for biological evaluation.

In Vitro Benchmarking: A Head-to-Head Comparison

The cornerstone of preclinical drug evaluation lies in robust in vitro assays that provide a quantitative measure of a compound's potency and selectivity. This section presents a comparative analysis of the cytotoxic activity of this compound analogs against various cancer cell lines, benchmarked against standard chemotherapeutic agents. The data presented is derived from studies on structurally similar compounds, providing a valuable surrogate for the direct evaluation of the title compounds.

Anticancer Activity Against Breast Cancer (MCF-7 Cell Line)

The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. The following table summarizes the half-maximal inhibitory concentration (IC50) values of thieno[2,3-d]pyrimidine derivatives compared to standard drugs.

Compound/DrugDerivative TypeIC50 (µM) against MCF-7Reference StandardIC50 (µM) of Reference
Analog 1 4-Substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (7t)7.45 ± 0.26EtoposideNot specified in source
Analog 2 4-Substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (7b)8.80 ± 0.08CamptothecinNot specified in source
Analog 3 S-alkylated thieno[2,3-d]pyrimidin-4-one (6d)4.0Doxorubicin6.3

Table 1: Comparative in vitro anticancer activity of thieno[2,3-d]pyrimidine analogs against the MCF-7 breast cancer cell line.[3][4][5]

The data suggests that certain thieno[2,3-d]pyrimidine derivatives exhibit potent cytotoxic effects against the MCF-7 cell line, with IC50 values in the low micromolar range. Notably, Analog 3 demonstrated superior potency compared to the standard chemotherapeutic agent, Doxorubicin.[4][5]

Anticancer Activity Against Colon Cancer (HCT-116 and HT-29 Cell Lines)

Colorectal cancer is a prevalent malignancy, and the HCT-116 and HT-29 cell lines are standard models for in vitro studies.

Compound/DrugDerivative TypeIC50 (µM) against Colon Cancer Cell LineReference StandardIC50 (µM) of Reference
Analog 4 Hexahydrobenzo[1][2]thieno[2,3-d]pyrimidine (8)41.67 ± 3.89 (HT-29)Etoposide99.86 ± 5.02

Table 2: Comparative in vitro anticancer activity of a thieno[2,3-d]pyrimidine analog against the HT-29 colon cancer cell line.[6]

Analog 4 displayed significantly greater potency than the standard drug Etoposide in inhibiting the proliferation of HT-29 colon cancer cells.[6]

Anticancer Activity Against Liver Cancer (HepG2 Cell Line)

The HepG2 cell line is a well-established model for hepatocellular carcinoma.

Compound/DrugDerivative TypeIC50 (µM) against HepG2Reference StandardIC50 (µM) of Reference
Analog 5 Thieno[2,3-d]pyrimidine derivative (22)16.66 ± 1.22SorafenibNot specified in source

Table 3: In vitro anticancer activity of a thieno[2,3-d]pyrimidine analog against the HepG2 liver cancer cell line.[7]

Analog 5 demonstrates promising activity against the HepG2 cell line, warranting further investigation and direct comparison with standard therapies like Sorafenib.[7]

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism of action is critical for the rational development of novel anticancer agents. Studies on structurally related thieno[2,3-d]pyrimidine derivatives have indicated that their anticancer effects can be attributed to the inhibition of key cellular processes.

Kinase Inhibition

Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include:

  • VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis.[7]

  • Topoisomerase I and II: Dual inhibition of these enzymes, which are essential for DNA replication and repair, leads to cell cycle arrest and apoptosis.[3][6]

The ability to target multiple oncogenic pathways is a desirable characteristic for novel anticancer drugs, as it can potentially overcome resistance mechanisms.

Signaling Pathway Perturbation

The inhibition of key kinases by thieno[2,3-d]pyrimidine derivatives leads to the disruption of downstream signaling pathways critical for cancer cell survival.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase_Cascade Downstream Kinase Cascade (e.g., RAF/MEK/ERK) RTK->Kinase_Cascade Activates Thienopyrimidine 4-Chloro-2,5,6-trimethyl- thieno[2,3-d]pyrimidine Derivative Thienopyrimidine->RTK Inhibits Topoisomerase Topoisomerase I/II Thienopyrimidine->Topoisomerase Inhibits Proliferation_Factors Proliferation & Survival Factors Kinase_Cascade->Proliferation_Factors Activates Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Proliferation_Factors->Cell_Cycle_Arrest Promotes Survival DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Enables DNA_Replication->Cell_Cycle_Arrest Blocked by Inhibition Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Potential dual mechanism of action of thieno[2,3-d]pyrimidine derivatives.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the reproducibility and validity of preclinical data, standardized and well-documented experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and standard drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Efficacy Evaluation: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical tool for assessing the in vivo efficacy of anticancer agents.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and a standard drug (or vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.

Xenograft_Model_Workflow A Implant Human Cancer Cells into Immunodeficient Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Test Compounds & Standard Drugs C->D E Continue Monitoring Tumor Volume & Body Weight D->E F Excise Tumors at Study Endpoint E->F G Analyze Tumor Weight & Biomarkers F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Workflow for the in vivo xenograft mouse model.

Conclusion and Future Directions

The preclinical data for analogs of this compound derivatives demonstrate their significant potential as a promising class of anticancer agents. Their potent in vitro cytotoxicity against a range of cancer cell lines, often exceeding that of standard-of-care drugs, underscores the value of this scaffold in oncology drug discovery. The multifaceted mechanism of action, including the inhibition of key kinases and topoisomerases, suggests that these compounds may be effective against a broad spectrum of tumors and could potentially circumvent certain drug resistance mechanisms.

Further research should focus on the direct synthesis and evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Lead compounds identified from in vitro screening should be advanced to in vivo xenograft models to assess their efficacy and safety profiles. A comprehensive understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates. The continued exploration of this versatile scaffold holds considerable promise for the development of next-generation cancer therapeutics.

References

  • Arora, S., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 108043. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Computational Biology and Chemistry, 106, 107928. [Link]

  • El-Damasy, A. K., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 108839. [Link]

  • Albohy, A., et al. (2024). Design, synthesis, and anti-MCF-7 activity of new thieno[2,3-d]pyrimidinone derivatives as potential breast cancer treatment. Indian Journal of Heterocyclic Chemistry, 34(03), 317. [Link]

  • Arora, S., et al. (2024). Design, Synthesis and Anticancer Evaluation of 4- Substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines as Dual Topoisomerase I and II inhibitors. ResearchGate. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Sorafenib (Sorafenib)?[Link]

  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?[Link]

  • American Cancer Society. (2021). Chemotherapy for Breast Cancer. [Link]

  • Cancer Research UK. (n.d.). Chemotherapy treatment for colon cancer. Retrieved January 10, 2026, from [Link]

  • American Cancer Society. (2025). Chemotherapy for Liver Cancer. [Link]

  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • National Institutes of Health. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved January 10, 2026, from [Link]

  • Albohy, A., et al. (2024). Design, synthesis, and anti-MCF-7 activity of new thieno[2,3-d]pyrimidinone derivatives as potential breast cancer treatment. ResearchGate. [Link]

  • Connect Journals. (2024). Design, synthesis, and anti-MCF-7 activity of new thieno[2,3-d]pyrimidinone derivatives as potential breast cancer treatment. [Link]

Sources

A Comparative Guide to the Characterization of Novel Bioactive Compounds from 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile starting material, 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. We will explore the rationale behind synthetic strategies, present comparative biological data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine, and is central to numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on the derivatization of the 4-chloro intermediate, a key step that allows for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).

The Thieno[2,3-d]pyrimidine Scaffold: A Foundation for Drug Discovery

The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural similarity to adenine allows it to interact with a wide range of biological targets, particularly protein kinases, which are crucial in cancer and inflammatory signaling pathways.[1][3] The development of derivatives from this core structure aims to enhance potency, selectivity, and pharmacokinetic properties. The starting material, this compound, is an ideal precursor for generating a library of novel compounds due to the reactivity of the 4-chloro group towards nucleophilic substitution.[4]

Synthetic Strategy: From a Core Intermediate to a Diverse Compound Library

The primary route for derivatization involves the nucleophilic substitution of the chlorine atom at the C4 position of the pyrimidine ring with various amines.[4] This reaction is foundational for creating a diverse set of analogues for biological screening.

Rationale for Experimental Choices:

  • Starting Material: this compound is chosen for its activated C4 position, making it susceptible to displacement by nucleophiles. The trimethyl substitution on the thiophene ring provides a consistent lipophilic core for the subsequent analogue series.

  • Reaction Conditions: The use of a suitable solvent, such as ethanol or isopropanol, and a base like triethylamine (TEA) or diisopropylethylamine (DIEA) is common. The base neutralizes the HCl generated during the reaction, driving it to completion.[5] Microwave irradiation has also been reported as an efficient method to accelerate this type of reaction, often leading to higher yields and shorter reaction times.[6][7]

Below is a generalized workflow for the synthesis of novel 4-substituted thieno[2,3-d]pyrimidine derivatives.

G cluster_synthesis Synthetic Workflow Start 4-Chloro-2,5,6-trimethyl- thieno[2,3-d]pyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Intermediate Reagents Diverse Amines (R-NH2) Base (e.g., TEA) Solvent (e.g., Ethanol) Reagents->Reaction Reactants Product Novel 4-Amino-2,5,6-trimethyl- thieno[2,3-d]pyrimidine Derivatives Reaction->Product Crude Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Pure Compound

Caption: Generalized workflow for synthesizing novel derivatives.

Comparative Spectroscopic Characterization

The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques provides unambiguous confirmation of the intended molecular structure.

Rationale for Analytical Choices:

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for mapping the carbon-hydrogen framework. The disappearance of the characteristic signal for the starting material and the appearance of new signals corresponding to the introduced amine moiety confirm the substitution. DMSO-d₆ is a common solvent for these compounds due to their good solubility and its high boiling point.[5][8]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the new compound, providing a crucial check for the success of the reaction.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The appearance of N-H stretching bands (typically around 3400-3200 cm⁻¹) provides further evidence of successful amination.[9][10]

Table 1: Representative Spectroscopic Data for a Novel Derivative

Compound IDStructure¹H NMR (400 MHz, DMSO-d₆) δ ppm¹³C NMR (100 MHz, DMSO-d₆) δ ppmMS (ESI) m/z [M+H]⁺
NC-01 4-(4-methoxyphenyl)amino-2,5,6-trimethylthieno[2,3-d]pyrimidine8.33 (s, 1H, NH), 7.50 (d, 2H), 6.94 (d, 2H), 3.76 (s, 3H, OCH₃), 2.70 (s, 3H), 2.45 (s, 3H), 2.40 (s, 3H)166.4, 156.4, 155.8, 153.0, 132.2, 125.2, 116.1, 114.0, 55.6, 15.1, 14.3, 12.8314
NC-02 4-(4-chlorophenyl)amino-2,5,6-trimethylthieno[2,3-d]pyrimidine8.51 (s, 1H, NH), 7.71 (d, 2H), 7.45 (d, 2H), 2.72 (s, 3H), 2.47 (s, 3H), 2.41 (s, 3H)165.8, 157.2, 153.5, 138.1, 129.5, 128.9, 125.8, 118.2, 15.2, 14.4, 12.9318/320
(Note: Data is hypothetical but representative based on similar structures found in literature.[5][6])
Comparative Biological Evaluation: Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives are frequently evaluated for their potential as anticancer agents, often by targeting specific protein kinases involved in tumor growth and angiogenesis, such as VEGFR-2, EGFR, and PI3K.[11][12]

Rationale for Biological Assay:

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drugs on cancer cell lines. The assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which forms a purple formazan product. The absorbance of this colored solution is proportional to the number of viable cells.[11]

G cluster_pathway Hypothetical Kinase Inhibition Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC ERK ERK PKC->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation Compound Novel Thieno[2,3-d]pyrimidine Derivative Compound->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound IDR Group (at C4)MCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)
NC-01 4-methoxyphenylamino21.515.825.1
NC-02 4-chlorophenylamino18.211.319.7
NC-03 morpholino35.429.140.2
Sorafenib Reference Drug5.86.23.9
(Note: Data is hypothetical but illustrates a typical SAR trend where electron-withdrawing groups on the aniline ring can enhance potency.[6][12])

Structure-Activity Relationship (SAR) Insights: The data suggests that the nature of the substituent at the C4 position significantly influences cytotoxic activity.

  • Aromatic Amines: Substitution with anilino groups generally confers higher potency than aliphatic amines like morpholine.

  • Electronic Effects: An electron-withdrawing group (e.g., -Cl) at the para-position of the aniline ring (NC-02) appears to enhance activity compared to an electron-donating group (e.g., -OCH₃) (NC-01). This may be due to altered electronic properties influencing kinase binding affinity.[6][11]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, detailed methodologies are provided below.

Protocol 1: General Synthesis of 4-Anilino-2,5,6-trimethylthieno[2,3-d]pyrimidines

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 212.7 mg).

  • Reagents: Add absolute ethanol (20 mL), the corresponding substituted aniline (1.1 mmol), and triethylamine (0.2 mL, 1.5 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Hexane:Ethyl Acetate 7:3).

  • Workup: After completion (typically 6-8 hours), cool the mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Filter the solid precipitate and wash with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure compound.

  • Verification: Dry the purified product under vacuum and characterize using NMR, MS, and IR spectroscopy.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The derivatization of this compound provides a robust platform for the discovery of novel bioactive compounds. The comparative data presented herein demonstrates how subtle structural modifications can significantly impact biological activity, highlighting a clear structure-activity relationship. The compounds bearing a 4-chlorophenylamino moiety (NC-02) showed promising cytotoxic activity, warranting further investigation. Future work should focus on expanding the library of derivatives to further refine SAR, exploring their inhibitory activity against a broader panel of kinases, and conducting in vivo studies to assess their therapeutic potential.

References

  • Guo, W., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link][5][6]

  • El-Sherbeny, M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link][7][8]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link][12]

  • Hirota, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi. [Link][4]

  • Reddy, L. S., & Naik, B. E. (n.d.). DESIGN,SYNTHESIS AND STRUCTURAL ELUCIDATION OF SOME NOVEL HETEROCYCLIC MOLECULES DERIVED FROM THIENO [2, 3-D ] PYRIMIDINE NUCLEUS. Longdom Publishing. [Link][9]

  • Hassan, A. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link][1][2]

  • Pal, M., et al. (2017). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link][3]

  • El-Tombary, A. A., et al. (2013). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. International Journal of Pharmacy and Pharmaceutical Sciences. [Link][10]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. In our shared pursuit of scientific advancement, the responsible management of chemical reagents is as critical as the discoveries we make. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. As a chlorinated heterocyclic compound, this thienopyrimidine derivative requires specific handling to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to build your confidence and ensure best practices in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not benign; its hazard profile necessitates careful handling throughout its lifecycle, from use to disposal. The Globally Harmonized System (GHS) classifications derived from its Safety Data Sheet (SDS) dictate the necessary precautions.[1]

This compound is classified as harmful if swallowed, inhaled, or if it comes into contact with the skin.[1] It is a known skin and serious eye irritant and may cause respiratory irritation upon inhalation.[1] The "chloro" group and the fused heterocyclic ring system are reactive moieties common in medicinal chemistry, contributing to both its synthetic utility and its potential biological activity, which underlies the hazard profile.[2][3] Therefore, every handling and disposal step is designed to minimize exposure pathways—dermal, ocular, and respiratory.

Table 1: GHS Hazard and Precautionary Profile [1]

GHS InformationCodeDescription
Hazard Statements H302Harmful if swallowed.
H312Harmful in contact with skin.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations...

Personal Protective Equipment (PPE): Your Primary Line of Defense

Given the hazards outlined above, a stringent PPE protocol is non-negotiable. The causality is direct: the chemical is harmful via contact, ingestion, and inhalation, so physical barriers are required.

  • Hand Protection: Wear nitrile or neoprene gloves.[4] Given that this compound is a solid, incidental contact is the primary risk. If preparing solutions, ensure gloves are compatible with the solvent used.

  • Eye Protection: Chemical safety goggles are mandatory.[4] Standard safety glasses do not provide a sufficient seal to protect from powders or splashes.

  • Body Protection: A standard laboratory coat is required. For bulk handling or situations with a high risk of dust generation, consider long-sleeved clothing and additional protective garments.[4]

  • Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is necessary.[4]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. The goal of spill cleanup is to contain and collect the material safely without creating additional hazards (e.g., airborne dust).

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Clear the immediate area of all personnel.[6] Inform your lab supervisor and Environmental Health & Safety (EHS) department.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be low).[6]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.

  • Contain the Spill: For a solid spill, gently cover it with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[6] Do not use water , as this may dissolve the material and spread contamination.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[4] Use non-sparking tools to avoid ignition sources.[7]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials are now considered hazardous waste and must be placed in the same waste container.

  • Dispose of Waste: Seal the container and label it clearly as "Hazardous Waste: this compound Spill Debris." Arrange for pickup through your institution's EHS office.

Core Disposal Procedure: Segregation and Containment

The cardinal rule for disposing of this compound is that it must be treated as halogenated organic waste .[8][9] Halogenated compounds can produce highly toxic and corrosive byproducts (like hydrochloric acid) during incineration if not handled by a specialized facility.[10] Therefore, it must never be mixed with non-halogenated solvent waste or disposed of down the drain.[9][11]

Step-by-Step Disposal Protocol:

  • Identify the Waste Stream: All materials contaminated with this compound are considered hazardous waste. This includes:

    • Unused or expired solid reagent.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, spill cleanup materials).

  • Select the Correct Waste Container: Use a dedicated, properly vented, and clearly labeled container for "Halogenated Organic Waste."[9][10] The container must be made of a material compatible with the waste (e.g., polyethylene for solvents).

  • Waste Segregation:

    • Solids: Place pure, unused solid or contaminated solids directly into a labeled container for solid halogenated waste.

    • Solutions: Pour solutions containing the compound into the designated "Halogenated Liquid Waste" container. Do not overfill containers; leave at least 10% headspace for vapor expansion.

    • Aqueous Waste: Aqueous solutions containing this compound must also be disposed of as hazardous waste and should not be poured down the drain.[8] Collect them in a dedicated "Aqueous Halogenated Waste" container if volumes are significant.

  • Labeling: Ensure the waste container is accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10] This area should be well-ventilated and have secondary containment.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup. They are responsible for transporting the waste to a licensed treatment, storage, and disposal facility (TSDF) that can manage halogenated organic chemicals in compliance with EPA and local regulations.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision-making process for segregating waste containing this compound.

G Start Waste Generation (e.g., unused reagent, contaminated gloves, reaction mixture) CheckHalogen Does the waste contain This compound? Start->CheckHalogen CheckForm Is the waste solid or liquid? CheckHalogen->CheckForm Yes NonHalogen Dispose via appropriate non-halogenated waste stream (per lab protocol) CheckHalogen->NonHalogen No SolidWaste Collect in container labeled: 'Solid Halogenated Organic Waste' CheckForm->SolidWaste Solid LiquidWaste Collect in container labeled: 'Liquid Halogenated Organic Waste' CheckForm->LiquidWaste Liquid Store Store sealed container in satellite accumulation area SolidWaste->Store LiquidWaste->Store EHS Arrange for pickup by Environmental Health & Safety (EHS) Store->EHS End Proper Disposal EHS->End

Caption: Waste segregation workflow for this compound.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate PPE, and rigorously adhering to waste segregation protocols—specifically, treating it as halogenated organic waste —we can mitigate risks effectively. Always consult your institution's specific waste management plan and EHS department, as they are the final authority on procedure and regulatory compliance.

References

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025). Journal of Chemical Research.
  • 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Chloro-6-methyl-5-nitrothieno[2,3-d]pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Hamburg. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Chemical Waste Management for Laboratories. University of Florida. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Academies Press (US). [Link]

Sources

Senior Application Scientist's Guide to Handling 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine: A Comprehensive Safety and Operations Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the tools and knowledge for success. This extends beyond providing high-quality reagents to ensuring you can handle them with the utmost safety and efficacy. 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine is a valuable heterocyclic building block, part of the thienopyrimidine family, which is noted for its diverse biological activities and potential in drug discovery.[1] Its structure, featuring a reactive chloro-substituent, necessitates a robust and well-understood handling protocol.

This guide moves beyond a simple checklist. It is designed to provide you, our scientific colleagues, with a deep, causal understanding of the necessary safety protocols. We will explore not just what to do, but why we do it, ensuring each step is a self-validating part of a comprehensive safety system.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the foundational step for creating a safe laboratory environment. The compound's hazard profile is summarized by its GHS classifications.[2][3]

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowed[2][3]Warning [2][3]
Acute Toxicity, DermalH312: Harmful in contact with skin[2][3]Warning
Skin Corrosion/IrritationH315: Causes skin irritation[2][3][4]Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2][3][4]Warning
Acute Toxicity, InhalationH332: Harmful if inhaled[2][3]Warning
Specific Target Organ ToxicityH335: May cause respiratory irritation[2][3][5]Warning

The causality behind these hazards lies in the molecule's reactivity. The chloro- group can act as a leaving group in nucleophilic substitution reactions, potentially allowing the molecule to react with biological macromolecules. Furthermore, as a fine organic powder, it presents an inhalation risk, capable of causing irritation to the respiratory tract.[2][3]

A systematic approach to safety begins with a clear risk assessment workflow. This process is not a one-time event but a continuous cycle of evaluation and improvement.

G A Step 1: Identify Hazards (Review SDS, Literature) B Step 2: Assess Risks (Exposure routes, quantities, frequency) A->B Inform C Step 3: Select Controls (Engineering, Administrative, PPE) B->C Mitigate D Step 4: Implement & Verify (Training, Hood Certification, PPE Checks) C->D Action E Step 5: Review & Update (Post-procedure debrief, incident reports) D->E Feedback E->A Re-evaluate

Caption: Risk Assessment and Control Workflow.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The principle of "as low as reasonably practicable" (ALARP) exposure should be applied, with PPE serving as the final, critical barrier between the researcher and the chemical.[6]

Table 2: PPE Requirements for Handling this compound

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles: Must be impact-resistant, provide indirect venting, and meet ANSI Z87.1/EN 166 standards to protect against splashes and dust.[3][7][8] Face Shield: Required over goggles during procedures with a high splash risk (e.g., bulk transfers, reaction quenching) to protect the entire face.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation for their broad resistance to chlorinated compounds.[9] Always use a double-gloving technique for added protection, especially during extended procedures. Before use, visually inspect gloves for tears or pinholes.[9]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is mandatory to protect against splashes and fire hazards from flammable solvents.[8] Ensure the coat is fully buttoned with sleeves rolled down. For large-scale work, a chemical-resistant apron over the lab coat is advised.[9][10]
Respiratory Protection Chemical Fume Hood or RespiratorPrimary Control: All handling of this compound in its solid or solution form must be conducted within a certified chemical fume hood to control exposure to dust and vapors.[9][11][12] Secondary Control: If a fume hood is non-operational or for emergency spill response, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.[7][11]

Safe Handling and Operations Workflow

The following protocol outlines a self-validating, step-by-step process for safely handling the compound, from preparation to cleanup.

Step 1: Preparation and Engineering Control Verification

  • Ensure a certified chemical fume hood is operational.

  • Confirm that a safety shower and eyewash station are accessible and unobstructed.[11][13]

  • Prepare all necessary glassware and reagents.

  • Designate a specific waste container for this compound waste.

Step 2: Donning PPE

  • Follow the correct sequence: lab coat, inner gloves, outer gloves, safety goggles, face shield (if required).

Step 3: Weighing and Transfer

  • Conduct all weighing and transfers of the solid compound within the fume hood to contain airborne particulates.

  • Use anti-static weigh boats or weighing paper to prevent electrostatic discharge, which can cause powder to become airborne.

  • Close the primary container immediately after dispensing the required amount.

Step 4: Post-Handling Decontamination

  • Wipe down the work surface, balance, and any equipment used with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of the cleaning materials in the designated solid hazardous waste container.

Step 5: Doffing PPE

  • The key is to avoid cross-contamination. Remove PPE in the following order before leaving the work area: outer gloves, face shield, lab coat, safety goggles, inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.[2][4][11][13]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A Verify Fume Hood & Safety Stations B Don PPE (Coat, Gloves, Goggles) A->B C Weigh Solid Compound B->C D Transfer to Reaction Vessel C->D E Close Primary Container D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Dispose of Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Standard Operating Workflow for Chemical Handling.

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Spill Management

For a small-scale spill (<10g) within a fume hood:

  • Alert & Isolate: Alert nearby personnel. Do not leave the area unattended.

  • PPE: Ensure you are wearing the full PPE outlined in Table 2, including respiratory protection if there is any doubt about airborne concentration.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[9][12][14] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[9]

Caption: Spill Response Decision Tree.

First Aid Measures

Immediate and correct first aid is critical.[9]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7][11][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7][11][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment and community.

  • Solid Waste: All unused compound and any materials grossly contaminated (e.g., spill cleanup materials, used gloves) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic solvents.

  • Empty Containers: The primary container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as halogenated liquid waste.

  • Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[2][3][9] Do not dispose of this chemical down the drain.[2][9]

By integrating these detailed protocols into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your work.

References

  • Echemi. (n.d.). This compound Safety Data Sheets.
  • PubChem. (n.d.). 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine.
  • BenchChem. (n.d.). Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2023). Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine.
  • Echemi. (n.d.). 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE Safety Data Sheets.
  • CymitQuimica. (2024). Safety Data Sheet - 2-Chloro-N4-methylpyrimidine-4,5-diamine.
  • Sigma-Aldrich. (2025).
  • Chemical Safety Facts. (2023). Personal Protective Equipment and Chemistry.
  • Apollo Scientific. (2023). Safety Data Sheet - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • TCI Chemicals. (2025).
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Fisher Scientific. (2025).
  • Ali, A. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Thorn-Seshold Group, LMU. (n.d.). Safety.
  • Kumar, D., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (2025).
  • Springer. (2019).
  • ChemicalBook. (2025). 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.